18(S)-Methyleicosanoic acid
Description
The exact mass of the compound Methylarachidic acid, (18S)- is 326.318480578 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(18S)-18-methylicosanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOZWDQPJAQT-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187639 | |
| Record name | Methylarachidic acid, (18S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340257-50-3 | |
| Record name | Methylarachidic acid, (18S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340257503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylarachidic acid, (18S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLARACHIDIC ACID, (18S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T33L5M2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of 18-Methyleicosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is a major lipid component of the outermost layer of the hair cuticle, known as the epicuticle. It is covalently bound to the protein surface, likely through a thioester linkage, and is crucial for maintaining the hydrophobicity and low friction of the hair surface. The absence of 18-MEA, often due to chemical treatments or environmental damage, leads to a more hydrophilic and damaged hair surface. This guide provides an in-depth technical overview of the discovery of this important lipid.
While the initial definitive identification of 18-methyleicosanoic acid in keratin (B1170402) fibers is credited to later research, early foundational work on the composition of wool and hair lipids in the mid-20th century laid the groundwork for this discovery. The comprehensive 1954 review by Ward and Lundgren on the "formation, composition, and properties of keratins" summarized the state of knowledge of the chemical constituents of these fibers, including their lipid components. However, it was the advancements in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, that enabled the precise structural elucidation of this branched-chain fatty acid in the later decades. A pivotal study in this area was the 1991 paper by Evans et al., which definitively characterized the major covalently bound fatty acid in wool as 18-methyleicosanoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the composition and properties of 18-MEA in mammalian hair, compiled from various studies.
| Property | Value | Analytical Method(s) | Reference |
| Relative Abundance in Covalently Bound Lipids | Major component | Gas Chromatography (GC) | Evans et al. (1991) |
| Chain Length | 21 carbons (including methyl branch) | Mass Spectrometry (MS) | Evans et al. (1991) |
| Branch Point | Carbon 18 (anteiso-position) | Nuclear Magnetic Resonance (NMR) Spectroscopy, MS | Evans et al. (1991) |
| Linkage to Protein | Thioester (proposed) | Chemical cleavage assays | Jones and Rivett (1997) |
Experimental Protocols
This section details the likely experimental methodologies employed in the discovery and characterization of 18-methyleicosanoic acid, based on the available literature and the standard analytical practices of the respective eras.
Isolation of Covalently Bound Fatty Acids from Keratin Fibers (based on Evans et al., 1991)
This protocol describes the general steps for liberating covalently bound fatty acids from wool or hair fibers.
Objective: To isolate the fatty acids that are chemically bound to the keratin proteins.
Materials:
-
Wool or hair fibers
-
Solvents for cleaning (e.g., hexane (B92381), ethanol)
-
Alkaline hydrolysis reagent (e.g., 0.5 M KOH in 95% ethanol)
-
Acid for acidification (e.g., HCl)
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate
Procedure:
-
Fiber Cleaning: The wool or hair fibers are first thoroughly cleaned to remove external contaminants and non-covalently bound lipids. This is typically achieved by sequential extraction with organic solvents such as hexane and ethanol (B145695) in a Soxhlet apparatus.
-
Alkaline Hydrolysis: The cleaned and dried fibers are then subjected to alkaline hydrolysis to cleave the ester or thioester bonds linking the fatty acids to the protein. This is performed by refluxing the fibers in an alcoholic solution of a strong base, such as potassium hydroxide, for several hours.
-
Acidification and Extraction: After hydrolysis, the reaction mixture is cooled and acidified to protonate the fatty acid salts, making them soluble in organic solvents. The fatty acids are then extracted from the aqueous-alcoholic solution using an immiscible organic solvent like diethyl ether or hexane.
-
Washing and Drying: The organic extract containing the fatty acids is washed with water to remove any remaining salts and acid. The organic layer is then dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude mixture of covalently bound fatty acids.
Structural Elucidation of 18-Methyleicosanoic Acid
This section outlines the analytical techniques used to determine the chemical structure of the isolated major fatty acid.
Objective: To separate the fatty acid mixture and determine the molecular weight and fragmentation pattern of the major component.
Procedure:
-
Derivatization: For GC analysis, the carboxylic acid group of the fatty acids is typically derivatized to a more volatile ester, most commonly a methyl ester. This is achieved by reacting the fatty acid mixture with a methylating agent such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., BF3 or HCl).
-
GC Separation: The fatty acid methyl esters (FAMEs) are injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acids based on their chain length, degree of unsaturation, and branching.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure, including the position of the methyl branch.
Objective: To obtain detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the structure and stereochemistry.
Procedure:
-
Sample Preparation: A purified sample of the major fatty acid (or its methyl ester) is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals are used to identify characteristic groups, such as the terminal methyl groups, the methylene (B1212753) chain, and the protons near the methyl branch and the carboxylic acid group.
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is unique to its local electronic environment, allowing for the confirmation of the total number of carbons and the position of the methyl branch.
Signaling Pathways and Biological Significance
The discovery of 18-MEA was primarily focused on its structural role in the hair fiber rather than its involvement in classical signaling pathways within cells. Its significance lies in its contribution to the physicochemical properties of the hair surface.
The covalent attachment of 18-MEA to the keratin surface creates a hydrophobic barrier. This barrier is essential for:
-
Water Repellency: Preventing excessive water absorption by the hair shaft, which can lead to swelling and damage.
-
Lubrication: Reducing the friction between individual hair fibers, which minimizes tangling and mechanical damage during combing and styling.
-
Protection: Shielding the underlying protein structure from environmental insults.
The process of 18-MEA attachment to the developing hair fiber within the follicle represents a terminal differentiation step for the cuticle cells. The enzymes and regulatory mechanisms governing this specific lipid attachment are areas of ongoing research.
Conclusion
The discovery of 18-methyleicosanoic acid as the primary covalently bound lipid on the surface of mammalian hair was a significant advancement in our understanding of the chemistry of keratin fibers. This discovery, made possible by the development of sophisticated analytical techniques, revealed the molecular basis for the essential hydrophobic and protective properties of the hair cuticle. For researchers in cosmetics, dermatology, and materials science, a thorough understanding of the structure, properties, and discovery of 18-MEA is fundamental for the development of innovative products and treatments aimed at restoring and maintaining healthy hair. Further research into the biosynthesis and attachment mechanisms of 18-MEA could open new avenues for modulating hair properties at a biological level.
The Biological Significance of 18(S)-Methyleicosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18(S)-Methyleicosanoic acid (18-MEA) is a unique, long-chain branched fatty acid that plays a crucial role in the structure and function of mammalian hair and the neonatal skin barrier. As the primary lipid component covalently bound to the hair cuticle's outermost surface, it is fundamental in providing the hydrophobicity and lubricity that characterize healthy hair. Its presence in the vernix caseosa underscores its importance in protecting and moisturizing the skin of newborns. This technical guide provides an in-depth exploration of the biological role of 18-MEA, including its synthesis, distribution, and function. Detailed experimental protocols for its analysis, quantitative data on its prevalence, and diagrams of relevant biochemical pathways are presented to support further research and development in cosmetics and dermatology.
Introduction
This compound (18-MEA), an anteiso-branched saturated fatty acid, is a key molecule in the biology of mammalian skin and hair. Unlike most fatty acids in biological systems, which are straight-chained, the methyl branch in 18-MEA imparts unique physicochemical properties that are critical to its function.[1] It is most notably recognized as the principal fatty acid of the F-layer, the outermost lipid layer of the hair cuticle, where it is covalently attached to the proteinaceous surface, likely via thioester bonds to cysteine residues.[1][2] This lipid barrier is essential for maintaining the hydrophobic nature of hair, reducing friction between fibers, and protecting it from environmental damage.[2] Beyond its role in hair, 18-MEA is also a significant component of the vernix caseosa, the waxy coating on newborn infants, where it contributes to the development and protection of the skin barrier.[3][4]
Distribution and Quantification of 18-Methyleicosanoic Acid
18-MEA is found in various biological contexts, most prominently in mammalian hair and the vernix caseosa of newborns. Its concentration can vary depending on factors such as age, environmental exposure, and cosmetic treatments.
18-MEA in Human Hair
In human hair, 18-MEA is the most abundant fatty acid covalently bound to the cuticle. The total lipid content of natural, undamaged hair is approximately 8.7%. This can be significantly reduced by chemical treatments like bleaching, which can decrease the lipid content to around 5.5%.[5]
| Condition | Total Lipid Content (%) | Reference |
| Natural Hair | 8.703 | [5] |
| Bleached Hair | 5.506 | [5] |
| Bleached Hair (after 1 lipid treatment) | 8.811 | [5] |
18-MEA in Vernix Caseosa
The vernix caseosa is a lipid-rich substance with branched-chain fatty acids (BCFA) being a major constituent. The concentration of BCFAs, including 18-MEA, is significantly higher in full-term infants compared to preterm infants, highlighting its role in fetal development.
| Infant Gestational Age | Total BCFA Content in Vernix Caseosa (%) | Reference |
| Preterm | 25.29 ± 0.51 | [4] |
| Full-term | 43.02 ± 1.87 | [4] |
Biological Synthesis of 18-Methyleicosanoic Acid
The biosynthesis of 18-MEA occurs within the sebaceous glands. While the precise enzymatic pathway in humans is not fully elucidated, it is understood to involve the synthesis of branched-chain fatty acids, a process that is under genetic control.[6] The synthesis of BCFAs in bacteria, such as Propionibacterium acnes found in sebaceous glands, involves the enzyme β-ketoacyl acyl carrier protein synthase III (KAS III), which utilizes branched-short chain CoAs as primers.[7][8] It is plausible that a similar mechanism exists in human sebocytes.
Biosynthesis of 18-Methyleicosanoic Acid.
Role in Hair Structure and Function
The primary and most well-understood role of 18-MEA is its contribution to the properties of the hair surface. Covalently bound to the epicuticle, it forms a protective, hydrophobic layer.
-
Hydrophobicity: The lipid layer created by 18-MEA repels water, which is crucial for preventing the hair from becoming waterlogged and for maintaining its structural integrity.[2]
-
Lubrication: 18-MEA acts as a boundary lubricant, reducing the friction between individual hair fibers. This minimizes wear and tear, prevents tangling, and contributes to the smooth feel of healthy hair.[2]
-
Protection: This lipid barrier protects the underlying protein structure of the hair from damage caused by environmental factors, chemical treatments (e.g., coloring, perming), and heat styling.[2]
Depletion of 18-MEA through harsh chemical treatments or environmental exposure leads to a more hydrophilic and higher friction hair surface, resulting in hair that is perceived as damaged, dry, and difficult to manage.[2]
Role in the Skin Barrier: Vernix Caseosa
In newborns, 18-MEA is a key component of the vernix caseosa. This substance serves several critical functions for the developing fetus and neonate:
-
Waterproofing: In utero, the vernix caseosa provides a waterproof barrier, protecting the fetal skin from the aqueous environment of the amniotic fluid.
-
Moisturization: After birth, the vernix caseosa helps to retain moisture and prevent transepidermal water loss, aiding the skin's adaptation to the extrauterine environment.
-
Antimicrobial Properties: The lipids and proteins within the vernix caseosa have been shown to possess antimicrobial properties, providing a first line of defense against infection.
The high concentration of BCFAs, including 18-MEA, in the vernix of full-term infants suggests a crucial role in the maturation of the skin barrier.[4]
Signaling Roles of Fatty Acids in the Skin
While 18-MEA's primary role appears to be structural, fatty acids, in general, are known to have significant signaling functions within the skin.[9][10][11] These broader roles provide a context for the potential, though not yet fully elucidated, signaling activities of 18-MEA.
-
PPAR Activation: Fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in keratinocyte differentiation and skin barrier function.[9]
-
Precursors to Eicosanoids: Polyunsaturated fatty acids are precursors to eicosanoids (prostaglandins, leukotrienes), which are potent signaling molecules that modulate inflammation and immune responses in the skin.[12]
-
Regulation of Cell Proliferation and Differentiation: Fatty acids play a role in regulating the proliferation and differentiation of keratinocytes, the primary cells of the epidermis.[13]
General Signaling Roles of Fatty Acids in the Skin.
Experimental Protocols
The analysis of 18-MEA requires specialized techniques for its extraction and quantification due to its covalent linkage in hair and its presence within a complex lipid matrix in vernix caseosa.
Extraction and Quantification of 18-MEA from Hair
Objective: To extract and quantify the covalently bound 18-MEA from hair fibers.
Materials:
-
Hair samples
-
Diethyl ether
-
Water-saturated diethyl ether
-
2 M Potassium hydroxide (B78521) (KOH)
-
Chloroform
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
14% Boron trifluoride (BF3) in methanol
-
Internal standard (e.g., heptadecanoic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Surface Lipid Removal: Wash hair samples with diethyl ether for 10 minutes at room temperature to remove surface lipids.[14]
-
Internal Lipid Extraction (Optional): Extract the hair with water-saturated diethyl ether under reflux to remove internal, non-covalently bound lipids.[14]
-
Saponification: Dissolve the delipidized hair in 2 M KOH to hydrolyze the thioester bonds linking 18-MEA to the hair proteins.[14]
-
Lipid Extraction: Perform a Bligh and Dyer extraction on the saponified solution using a chloroform:methanol mixture to isolate the fatty acids.[3]
-
Methylation: Prepare fatty acid methyl esters (FAMEs) by reacting the extracted fatty acids with 14% BF3 in methanol. Add BHT as an antioxidant.[3]
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify the 18-methyleicosanoate peak based on its retention time and mass spectrum. Quantify using an internal standard.
Analysis of Fatty Acids in Vernix Caseosa
Objective: To determine the fatty acid profile, including 18-MEA, of vernix caseosa.
Materials:
-
Vernix caseosa samples
-
Chloroform
-
Methanol
-
0.05% BHT in chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Iodine vapor
-
GC-MS system
Protocol:
-
Lipid Extraction: Extract total lipids from vernix caseosa samples using a modified Bligh and Dyer method with chloroform/methanol (2:1, v/v) containing 0.05% BHT.[3][15]
-
Lipid Class Separation (Optional): Separate the lipid classes (e.g., wax esters, triglycerides) using preparative TLC. Visualize the bands with iodine vapor and scrape the desired bands for further analysis.[15][16]
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the total lipid extract or the isolated lipid classes to FAMEs using 14% BF3 in methanol.[3]
-
GC-MS Analysis: Analyze the FAMEs using GC-MS to identify and quantify the different fatty acids present, including 18-methyleicosanoate.[15][16]
Experimental Workflow for 18-MEA Analysis.
Conclusion and Future Directions
This compound is a specialized lipid with a well-defined structural role in maintaining the health and integrity of mammalian hair and the neonatal skin barrier. Its unique branched structure is key to its function in providing hydrophobicity and lubricity. While its primary role appears to be structural, the broader context of fatty acid signaling in the skin suggests that further investigation into potential signaling roles of 18-MEA may be warranted.
For drug development and cosmetic science, understanding the synthesis and deposition of 18-MEA could lead to novel strategies for restoring this crucial lipid to damaged hair and for developing improved biomimetic skin barrier creams. Further research is needed to fully elucidate the enzymatic pathway of its synthesis in human sebaceous glands and to explore its potential interactions with cutaneous signaling pathways. The methodologies outlined in this guide provide a foundation for researchers to pursue these and other questions related to this important biological molecule.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing Lipid Bond Technology With Molecular Lipid Complex to Provide Lipid Treatment for Damaged Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of branched-chain fatty acid synthesis by Propionibacterium acnes β-ketoacyl acyl Carrier protein synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid transporters in skin development, function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vitisv.com.au [vitisv.com.au]
- 11. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential Fatty Acids and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]
The Biosynthesis of 18(S)-Methyleicosanoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-MEA) is a crucial branched-chain fatty acid that forms the outermost lipid layer of the hair cuticle, covalently bound primarily through thioester linkages to cysteine residues of the epicuticle. This lipid monolayer is fundamental to the hydrophobicity and low friction of the hair surface, playing a vital role in hair health and appearance. Understanding the biosynthetic pathway of 18-MEA is of significant interest for the development of novel hair care technologies and for understanding certain metabolic disorders. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, integrating current knowledge on branched-chain fatty acid synthesis, and details relevant experimental protocols for its study.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-isoleucine and involves a series of enzymatic reactions, including transamination, decarboxylation, and multiple cycles of fatty acid elongation. While the complete pathway has not been fully elucidated in mammals, a putative pathway can be constructed based on the well-established principles of branched-chain fatty acid synthesis.
Step 1: Formation of the (S)-2-Methylbutyryl-CoA Primer
The synthesis of the anteiso-fatty acid 18-MEA is initiated with a specific primer derived from the catabolism of L-isoleucine.
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by the action of a branched-chain amino acid aminotransferase (BCAT) .
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex . This multi-enzyme complex is a critical regulatory point in the catabolism of branched-chain amino acids.
Step 2: Elongation of the Fatty Acid Chain
(S)-2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) complex. The fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. This process involves a repeating cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.
After an initial series of elongation cycles by the cytosolic fatty acid synthase (FAS) to a mid-length fatty acyl-CoA, further elongation to the C20 length of 18-MEA is carried out by a series of enzymes known as Elongases of Very Long Chain Fatty Acids (ELOVLs) . These enzymes are located in the endoplasmic reticulum. Several ELOVL isoforms are expressed in the skin, with ELOVL4 being a strong candidate for the terminal elongation steps due to its known role in synthesizing very-long-chain fatty acids (VLCFAs) of C26 and longer[1]. It is hypothesized that ELOVL4, and possibly other elongases like ELOVL1 and ELOVL3, which are also expressed in the skin, participate in the elongation of the anteiso-precursor to its final C20 length[2][3].
Step 3: Methylation (Hypothetical)
The nomenclature "18-Methyleicosanoic acid" implies the methyl group is at the 18th carbon of a 20-carbon chain. The initial primer, (S)-2-methylbutyryl-CoA, provides the methyl group at what will become the antepenultimate (n-3) carbon. Therefore, a separate methylation step is not required for the characteristic branching of this anteiso-fatty acid. The "(S)" designation in this compound refers to the stereochemistry of the chiral center at the 18th carbon, which is derived from the L-isoleucine precursor.
Step 4: Thioesterification to Cuticular Proteins
The final step in the integration of 18-MEA into the hair structure is its covalent attachment to the proteins of the epicuticle. It is proposed that 18-Methyleicosanoyl-CoA is the activated form that reacts with cysteine residues in the cuticular proteins to form a stable thioester bond. The specific enzyme catalyzing this thioesterification in the hair follicle has not yet been identified.
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in the this compound biosynthesis pathway are limited. However, data from studies on branched-chain fatty acid synthesis in general can provide some insights.
| Enzyme/Process | Substrate(s) | Product(s) | Kinetic Parameter | Value | Organism/System | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Methylmalonyl-CoA | Branched-chain fatty acids | kcat | ~170-fold lower than with Malonyl-CoA | Metazoan | [4] |
| Ketoacyl Synthase (KS) domain of mFAS | Decanoyl-ACP, Methylmalonyl-ACP | Elongated acyl-ACP | - | Low elongation rates observed | Metazoan | [4] |
| ELOVL3 | iso-C17:0-CoA, anteiso-C17:0-CoA | Elongated iso- and anteiso-acyl-CoAs up to C23:0 and C25:0 respectively | - | High activity observed | Mammalian | [2] |
| ELOVL1 | iso-C23:0-CoA, anteiso-C23:0-CoA | C25:0 iso- and anteiso-acyl-CoAs | - | Elongation activity observed | Mammalian | [2] |
Experimental Protocols
Protocol 1: Extraction and Quantification of 18-MEA from Hair
This protocol describes the extraction of lipids from hair and the subsequent quantification of 18-MEA using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Hair samples
-
Chloroform/methanol mixtures (2:1, 1:1, 1:2 v/v)[5]
-
Methanol[5]
-
Internal standard (e.g., heptadecanoic acid)
-
BF3-methanol or HCl-methanol for methylation
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or similar polar column)
Procedure:
-
Washing: Wash hair samples with a mild shampoo and rinse thoroughly with deionized water to remove external contaminants. Air dry the samples completely.
-
Lipid Extraction:
-
Cut the hair into small fragments (<1 mm).
-
Perform a sequential extraction with chloroform/methanol mixtures of decreasing polarity (2:1, 1:1, 1:2 v/v), followed by an overnight extraction with 100% methanol.[5]
-
Combine the extracts and evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add a known amount of internal standard.
-
Saponify the lipids by refluxing with 0.5 M methanolic KOH.
-
Methylate the resulting free fatty acids by adding BF3-methanol or HCl-methanol and heating.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the hexane extract to a suitable volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify the 18-MEA methyl ester peak based on its retention time and mass spectrum (characteristic fragments).
-
Quantify the amount of 18-MEA relative to the internal standard.
-
Protocol 2: Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Activity
This protocol describes a spectrophotometric assay to measure the activity of the BCKD complex, a key enzyme in the 18-MEA biosynthesis pathway.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
(S)-α-keto-β-methylvalerate (substrate)
-
Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare a tissue homogenate or isolate mitochondria from a relevant tissue source (e.g., skin fibroblasts, hair follicles).
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cofactors (TPP, CoA, NAD+, MgCl2), and the sample.
-
Initiation of Reaction: Start the reaction by adding the substrate, (S)-α-keto-β-methylvalerate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 3: Heterologous Expression and Functional Characterization of ELOVL Enzymes
This protocol outlines a general approach for expressing and characterizing the activity of candidate ELOVL enzymes, such as ELOVL4, for their role in 18-MEA biosynthesis.
Materials:
-
Expression vector (e.g., pcDNA3.1)
-
Human cell line (e.g., HEK293 or a keratinocyte cell line)
-
Transfection reagent
-
Cell culture medium and supplements
-
Substrate: a medium-chain anteiso-acyl-CoA (e.g., C14 or C16 anteiso-acyl-CoA)
-
Malonyl-CoA
-
GC-MS system
Procedure:
-
Cloning: Clone the full-length cDNA of the candidate ELOVL gene (e.g., human ELOVL4) into an appropriate expression vector.
-
Transfection: Transfect the expression vector into the chosen human cell line. Use an empty vector as a control.
-
Cell Culture and Substrate Feeding: Culture the transfected cells and supplement the medium with the medium-chain anteiso-fatty acid precursor.
-
Lipid Extraction and Analysis: After a suitable incubation period, harvest the cells, extract the total lipids, and analyze the fatty acid composition by GC-MS as described in Protocol 1.
-
Data Analysis: Compare the fatty acid profiles of cells expressing the ELOVL enzyme with the control cells. An increase in the levels of longer-chain anteiso-fatty acids in the ELOVL-expressing cells would indicate that the enzyme is capable of elongating the precursor.
Future Directions
The biosynthesis of this compound is a complex pathway with several key enzymatic steps that are yet to be fully characterized. Future research should focus on:
-
Identification of the specific ELOVL elongase(s) responsible for the elongation of the anteiso-precursor to the C20 length. This could be achieved through a combination of gene expression studies in hair follicles and in vitro enzyme assays with a range of ELOVL isoforms.
-
Identification of the enzyme responsible for the final thioesterification of 18-MEA to the cuticular proteins.
-
Elucidation of the regulatory mechanisms that control the expression and activity of the enzymes in this pathway, which could have implications for hair health and aging.
-
Detailed kinetic characterization of the key enzymes in the pathway to create a quantitative model of 18-MEA biosynthesis.
This technical guide provides a framework for understanding and investigating the biosynthesis of this compound. Further research in this area will undoubtedly contribute to a deeper understanding of hair biology and may lead to the development of innovative solutions for hair care and treatment of related disorders.
References
- 1. Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Reserves of 18(S)-Methyleicosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid, a branched-chain fatty acid, plays a crucial role in the protective lipid layers of various biological surfaces. Its unique anteiso structure imparts specific physicochemical properties, making it a molecule of significant interest in dermatology, cosmetology, and drug delivery. This technical guide provides an in-depth exploration of the primary natural sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthesis.
Natural Sources of this compound
This compound is predominantly found in mammalian secretions and tissues where it contributes to the formation of protective hydrophobic barriers. The principal natural reservoirs include human hair, vernix caseosa, and lanolin (wool wax). It is also present in smaller quantities in sebum and certain marine organisms.
Human Hair
The outermost layer of the human hair cuticle, the epicuticle, is covalently bound to a lipid monolayer primarily composed of 18-methyleicosanoic acid.[1][2] This lipid layer is responsible for the natural hydrophobicity and low friction of the hair surface, contributing to its smooth feel and healthy appearance.[3][4] The concentration of 18-methyleicosanoic acid decreases from the root to the tip of the hair fiber due to weathering and grooming practices.[5]
Vernix Caseosa
Vernix caseosa, the waxy, white substance covering the skin of newborns, is another significant source of 18-methyleicosanoic acid.[6][7] This complex biofilm is composed of corneocytes embedded in a lipid matrix, which includes a substantial proportion of branched-chain fatty acids.[8][9] 18-Methyleicosanoic acid in vernix caseosa is thought to play a vital role in skin barrier development and protection of the fetus and newborn.[10]
Lanolin (Wool Wax)
Lanolin, a wax secreted by the sebaceous glands of wool-bearing animals, is a rich commercial source of 18-methyleicosanoic acid.[11] This complex mixture of esters, fatty acids, and alcohols contains a significant fraction of branched-chain fatty acids, including the anteiso-series.[12][13]
Quantitative Data
The following tables summarize the quantitative data for this compound and related branched-chain fatty acids in its primary natural sources.
Table 1: Branched-Chain Fatty Acid Composition in Vernix Caseosa
| Fatty Acid | Percentage of Total Branched-Chain Fatty Acids |
| iso-12:0 | Present |
| anteiso-13:0 | Present |
| iso-14:0 | Present |
| iso-15:0 | Present |
| anteiso-15:0 | Present |
| iso-16:0 | Present |
| anteiso-17:0 | Present |
| iso-18:0 | Present |
| iso-20:0 | Present |
| Data from a study on branched-chain fatty acids in vernix caseosa.[14][15] The content of total branched-chain fatty acids in the triacylglycerol and free fatty acid fractions was 15.59% and 11.82%, respectively. The wax ester fraction contained up to 16.81% branched-chain fatty acids.[14][15] |
Table 2: Fatty Acid Composition of Lanolin
| Fatty Acid Type | Approximate Percentage by Weight |
| Straight Chain Acids | 40% |
| Branched Chain Acids | 20% |
| Hydroxy Acids | 40% |
| Data from the general composition of lanolin fatty acids.[12] 18-Methyleicosanoic acid is a key component of the branched-chain acid fraction.[11] |
Experimental Protocols
Extraction and Quantification of 18-Methyleicosanoic Acid from Human Hair
This protocol outlines a general procedure for the extraction and semi-quantitative analysis of 18-methyleicosanoic acid from hair fibers using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).
1. Sample Preparation:
-
Hair fibers are sectioned from the root to the tip.
-
Sections are washed to remove external contaminants.
2. TOF-SIMS Analysis:
-
A TOF-SIMS instrument is used for surface analysis.
-
A primary ion beam (e.g., 25-keV Bi32+) is rastered over a defined analysis area (e.g., 50 μm × 50 μm) on the hair fiber.[16]
-
Low-energy electron flooding is used for charge compensation.[16]
-
Secondary ions are analyzed to identify and quantify surface components.
3. Data Analysis:
-
The amount of 18-methyleicosanoic acid is expressed as the relative ion yield of 18-methyleicosanoic acid versus a reference ion yield from hair proteins (e.g., CN-).[17]
-
This provides a semi-quantitative measure of the 18-methyleicosanoic acid present on the hair surface.[16]
Analysis of Fatty Acids in Vernix Caseosa by GC-MS
This protocol describes the analysis of fatty acids in vernix caseosa, including 18-methyleicosanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Lipid Extraction:
-
Vernix caseosa samples are collected from newborns.[18]
-
Total lipids are extracted using a solvent mixture such as chloroform/methanol.[7]
2. Saponification and Methylation:
-
The extracted lipids are saponified to release the fatty acids.
-
The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis. This is often achieved using a reagent like methanolic NaOH followed by an acid catalyst.[19][20]
3. GC-MS Analysis:
-
The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column.
-
The separated FAMEs are detected and identified by a mass spectrometer.
-
Identification of 18-methyl-eicosanoate is based on its retention time and mass spectrum compared to standards.
Signaling Pathways and Biological Relationships
Currently, specific signaling pathways directly involving this compound are not well-elucidated. Its primary known function is structural, contributing to the integrity and properties of the hair cuticle.
The biosynthesis of anteiso-branched-chain fatty acids, such as this compound, is understood to originate from the catabolism of amino acids, particularly isoleucine.[1] The resulting 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase system, which then elongates the chain by adding two-carbon units from malonyl-CoA.[6]
Visualizations
Caption: Experimental workflows for the analysis of this compound.
Caption: Biosynthesis of anteiso-fatty acids.
Caption: Role of 18-MEA in hair structure.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. k18hairpro.com [k18hairpro.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lipid mediator profile in vernix caseosa reflects skin barrier development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosmetic applications | Lanolin Cholesterol Business | Products and Business | Nippon Fine Chemical [nipponseika.co.jp]
- 12. Lanolin Fatty Acids, bleached [lanolin.de]
- 13. Lanolin | Cyberlipid [cyberlipid.gerli.com]
- 14. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
The Definitive Guide to 18-Methyleicosanoic Acid in Human Hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that stands as the principal lipid component covalently bound to the outermost layer of the human hair cuticle, known as the epicuticle.[1][2][3] This unique lipid is paramount in defining the biophysical characteristics of the hair surface. It imparts a natural hydrophobicity, which is crucial for minimizing friction between hair fibers and protecting the hair shaft from environmental damage.[1][2] The presence and integrity of the 18-MEA layer are directly correlated with the perception of hair health, influencing properties such as smoothness, shine, and ease of combing. Chemical treatments, such as coloring, bleaching, and permanent waving, as well as environmental weathering, can deplete this vital lipid, leading to a hydrophilic and damaged hair surface.[1] This guide provides a comprehensive technical overview of 18-MEA in human hair, focusing on its quantitative analysis and the experimental protocols for its study.
Quantitative Analysis of 18-MEA in Human Hair
The quantification of 18-MEA is essential for understanding the impact of various treatments and conditions on hair health. Due to its covalent linkage to the hair cuticle, its analysis requires specific extraction methods followed by sensitive analytical techniques.
Concentration and Proportions
While the absolute concentration of 18-MEA can vary depending on factors such as ethnicity and hair condition, it is consistently the most abundant fatty acid in the hair's lipid layer.
| Parameter | Value | Source |
| Proportion of Total Fatty Acids | ~40-41% | [4][5] |
| Proportion of Total Hair Mass | 0.4% - 3.6% (estimated)¹ | [5][6] |
| Location | Covalently bound to the epicuticle | [1][2] |
¹This is an estimated range. Hair lipids constitute approximately 1-9% of the total hair mass.[5][6] The estimated concentration of 18-MEA is calculated based on it being around 40% of the total fatty acids.
Variations in Different Hair Types
Studies have indicated differences in the lipid content of hair among various ethnic groups. Asian hair has been reported to contain a higher overall amount of integral lipids compared to European or African hair.[5] Consequently, the absolute amount of 18-MEA may also vary. After exposure to UV radiation, a decrease in lipid content is observed across all hair types, with European and African hair showing more significant damage due to their lower initial lipid content.[5]
Experimental Protocols
The accurate quantification of 18-MEA from human hair involves a multi-step process encompassing sample preparation, lipid extraction via alkaline hydrolysis, derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.
Sample Preparation
Proper preparation of hair samples is critical to ensure the removal of external contaminants without affecting the covalently bound 18-MEA.
-
Washing: Hair samples (tresses or snippets) should be washed to remove surface oils and styling product residues. A common procedure involves washing with a solution of a mild anionic surfactant, such as sodium lauryl ether sulfate (B86663) (SLES), followed by thorough rinsing with deionized water.
-
Drying: The washed hair samples should be air-dried or dried in a controlled environment (e.g., a desiccator or a low-temperature oven) to a constant weight.
-
Homogenization (Optional): For bulk analysis, the hair can be cut into small snippets or cryo-milled to increase the surface area for extraction.
Extraction of Covalently Bound 18-MEA via Alkaline Hydrolysis
Since 18-MEA is covalently attached to the hair cuticle, a chemical reaction is required to cleave the ester or thioester bonds.
-
Reagents: A solution of 0.1 M potassium t-butoxide in t-butanol is an effective reagent for this purpose.
-
Procedure:
-
Immerse a known weight of the prepared hair sample in the potassium t-butoxide solution.
-
Incubate at room temperature for a specified period (e.g., 5-10 minutes) with gentle agitation.
-
After incubation, remove the hair and neutralize the solution.
-
The liberated fatty acids, including 18-MEA, will be in the butanol solution.
-
Lipid Fraction Extraction and Derivatization for GC-MS Analysis
The fatty acids in the hydrolysate need to be extracted and derivatized to make them volatile for gas chromatography.
-
Liquid-Liquid Extraction:
-
Acidify the hydrolysate to protonate the fatty acids.
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or iso-octane to separate the lipids from the aqueous phase.
-
Collect the organic phase containing the fatty acids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a methylating agent, such as boron trifluoride in methanol (B129727) (BF₃/MeOH) or methanolic HCl.
-
Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.
-
After the reaction, extract the FAMEs into a non-polar solvent.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and quantifying the individual FAMEs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase).
-
Carrier Gas: Helium or hydrogen.
-
Injection: A small volume of the FAMEs solution is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify the components or in selected ion monitoring (SIM) mode for targeted quantification of the 18-MEA methyl ester.
-
Quantification: An internal standard (e.g., a deuterated fatty acid) is added at the beginning of the extraction process to account for any sample loss. A calibration curve is generated using a certified standard of 18-MEA to determine the concentration in the hair sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 18-MEA in human hair.
Signaling Pathways
Current scientific literature does not describe any known signaling pathways involving 18-methyleicosanoic acid. Its primary role is understood to be structural, contributing to the formation of a protective, hydrophobic barrier on the hair surface.
Logical Relationships in Hair Surface Integrity
The presence of 18-MEA is intrinsically linked to the overall health and properties of the hair surface. Its depletion initiates a cascade of undesirable changes.
Conclusion
18-Methyleicosanoic acid is a critical component for maintaining the integrity and desirable sensory properties of human hair. Its quantification provides a valuable metric for assessing hair damage and the efficacy of restorative treatments. The protocols outlined in this guide offer a robust framework for the accurate analysis of this key lipid. For professionals in drug development and hair care research, a thorough understanding of 18-MEA's role and the methods for its quantification are indispensable for innovating products that effectively preserve and restore the natural, healthy state of hair.
References
- 1. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle | MDPI [mdpi.com]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The Ethnic Differences of the Damage of Hair and Integral Hair Lipid after Ultra Violet Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 18(S)-Methyleicosanoic Acid and its Interaction with Cell Membrane Structure
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
18(S)-Methyleicosanoic acid (18-MEA) is a long-chain, anteiso-branched fatty acid predominantly known for its critical structural role in the mammalian hair cuticle. It is the primary lipid covalently bound to the epicuticle, forming a protective monolayer that imparts hydrophobicity and reduces friction. While its function in this specific extracellular matrix is well-documented, its role within a typical fluid cell membrane is not established in the scientific literature. This guide will first detail the known structural role of 18-MEA in the context of the hair cuticle. Subsequently, it will explore the hypothesized influence of 18-MEA on a typical bilayer cell membrane, drawing upon established principles of how branched-chain fatty acids (BCFAs) affect membrane biophysics. This exploration is intended to provide a theoretical framework for researchers interested in the potential applications of BCFAs in modulating membrane properties for scientific research and drug development.
The Established Role of 18-MEA: The Hair Cuticle's Protective Barrier
18-Methyleicosanoic acid is the major covalently bound fatty acid in mammalian hair fibers.[1] It is linked, likely via a thioester bond to cysteine residues, to the proteinaceous surface of the outermost layer of the hair cuticle, known as the epicuticle.[1][2][3] This creates a dense, continuous hydrophobic layer.
Key Functions:
-
Hydrophobicity: The 18-MEA monolayer is responsible for the natural water-repellent nature of hair.[2][4] Its removal through harsh chemical treatments, such as bleaching or permanent waving, leads to a hydrophilic hair surface.[1][2]
-
Lubrication and Friction Reduction: This lipid layer acts as a boundary lubricant, reducing the friction between individual hair fibers, which is essential for easy combing and alignment.[2][5]
-
Protection: It forms the first line of defense against environmental and chemical damage.[6]
The loss of 18-MEA is a key indicator of hair damage, leading to increased porosity, a dry feeling, and difficulty in combing.[2][5]
Hypothetical Role of 18-MEA in a Bilayer Cell Membrane
While not its known biological context, incorporating a branched-chain fatty acid like 18-MEA into a model cell membrane (e.g., a liposome) would be expected to significantly alter the membrane's physical properties. These effects are inferred from studies on other branched-chain fatty acids found in bacterial membranes, where they play a crucial role in maintaining membrane fluidity.[4]
The defining feature of 18-MEA is its anteiso methyl branch (on the third-to-last carbon). This branching disrupts the orderly, tight packing of straight-chain saturated fatty acids.[5][7]
Expected Effects on Membrane Structure and Fluidity:
-
Increased Membrane Fluidity: The kink introduced by the methyl group prevents the acyl chains from packing tightly together. This disruption increases the rotational and lateral diffusion of lipids within the bilayer, leading to a more fluid state.[4][7][8] Branched-chain fatty acids are considered functional counterparts to unsaturated fatty acids in this regard.[4]
-
Lowered Phase Transition Temperature (Tm): By hindering the formation of a tightly packed gel phase, 18-MEA would lower the temperature at which the membrane transitions from a gel to a more fluid liquid-crystalline state.[5] Anteiso fatty acids are particularly effective at this.
-
Decreased Bilayer Thickness: The disruption in acyl chain packing would likely lead to a thinner lipid bilayer compared to one composed solely of long, straight-chain saturated fatty acids.[7]
-
Altered Permeability: The increased fluidity and less dense packing could potentially increase the permeability of the membrane to small molecules.
These hypothesized effects are summarized in the logical diagram below.
Quantitative Data
The following tables summarize the known physicochemical properties of 18-MEA and the expected quantitative effects of branched-chain fatty acids on membrane properties based on published literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₄₂O₂ | [9][10][11] |
| Molecular Weight | 326.6 g/mol | [9][10][11] |
| CAS Number | 36332-93-1 | [10][11] |
| Synonyms | 18-MEA, Anteisoheneicosanoic Acid | [10][11] |
| Physical State | Crystalline Solid | [12] |
| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml | [10][12] |
| logP | 7.36 (Calculated) | [13] |
| Topological Polar Surface Area | 37.3 Ų (Calculated) | [13] |
Table 2: General Effects of Branched-Chain Fatty Acids (BCFAs) on Model Membranes
| Parameter | Effect of BCFA Incorporation | Quantitative Insight | Source |
| Main Phase Transition (Tm) | Decrease | Shifts Tm to lower temperatures. The iso isomer causes a more pronounced shift than the anteiso isomer in some systems. | [5] |
| Lipid Chain Order | Decrease / Condensation | Induces an ordering/condensing effect on the hydrophobic core, but overall enhances fluidity by disrupting packing. | [5][7] |
| Bilayer Thickness | Decrease | Methyl branching reduces lipid condensation and decreases bilayer thickness. | [7] |
| Membrane Fluidity | Increase | BCFAs increase bilayer fluidity, analogous to unsaturated fatty acids. | [4][8] |
Experimental Protocols
To investigate the effects of 18-MEA on a model cell membrane, a series of biophysical experiments can be conducted. Below are detailed methodologies for key experiments.
Preparation of Liposomes Containing 18-MEA
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18-MEA using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
This compound (18-MEA)
-
Cholesterol (optional, to mimic biological membranes)
-
Organic solvent: Chloroform/Methanol (B129727) mixture (2:1, v/v)
-
Hydration buffer: (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Methodology:
-
Lipid Mixture Preparation: Dissolve the primary phospholipid, cholesterol (if used), and 18-MEA in the chloroform/methanol solvent in a round-bottom flask. Molar ratios should be precisely calculated (e.g., 80:20 DPPC:18-MEA).
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the inner surface of the flask.
-
Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid to ensure proper hydration.
-
Vesicle Formation: Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion (Sizing):
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Hydrate the membranes with buffer.
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Pass the suspension through the membranes back and forth (an odd number of times, e.g., 21 passes) to form LUVs of a uniform size distribution.[6][14][15][16]
-
-
Characterization: The resulting liposome (B1194612) suspension can be characterized for size and homogeneity using Dynamic Light Scattering (DLS).
Measurement of Membrane Fluidity via Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Increased fluidity allows the probe to rotate more freely, leading to lower fluorescence anisotropy values.
Materials:
-
Liposome suspension (prepared as in 4.1)
-
Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH, in methanol or THF)
-
Spectrofluorometer equipped with polarizers and a thermostatted cuvette holder.
Methodology:
-
Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid artifacts. Incubate in the dark for at least 30 minutes to allow for probe partitioning into the bilayer.
-
Instrument Setup:
-
Set the excitation wavelength for DPH (typically ~360 nm) and emission wavelength (~430 nm).[17]
-
Install vertical and horizontal polarizers in the excitation and emission light paths.
-
-
G-Factor Calculation: Correct for instrumental bias by measuring the ratio of vertically to horizontally polarized emission when the excitation light is horizontally polarized (G = IHV / IHH).[18]
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence intensity of the emitted light through a vertical polarizer (IVV) and a horizontal polarizer (IVH).
-
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Temperature Scan (for Phase Transition): Place the cuvette in the thermostatted holder and record the anisotropy value at incremental temperature changes (e.g., every 2°C) to determine the phase transition temperature, which is observed as a sharp decrease in anisotropy.[17][19][20]
Surface Analysis of 18-MEA Containing Lipid Layers
Techniques typically used for hair surface analysis can be adapted to study supported lipid bilayers (SLBs) containing 18-MEA.
-
Atomic Force Microscopy (AFM): Can be used to image the topography of an SLB containing 18-MEA on a mica substrate. It can reveal the formation of domains, defects, and measure bilayer thickness. Force spectroscopy modes can probe the mechanical properties, such as indentation and rupture forces.[1][21][22][23]
-
X-ray Photoelectron Spectroscopy (XPS): An ultra-high vacuum technique that provides elemental composition and chemical state information of the top 5-10 nm of a surface.[24][25] It could be used to confirm the presence and orientation of 18-MEA in a deposited lipid film by analyzing the C 1s and O 1s core level spectra.[26]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface mass spectrometry technique that provides detailed molecular information about the outermost monolayer of a sample.[2][27] It can be used to map the lateral distribution of 18-MEA and other lipids in a mixed bilayer with high spatial resolution.[28][29][30]
Conclusion and Future Directions
This compound is a specialized lipid with a clearly defined and crucial structural role in maintaining the integrity and properties of the mammalian hair surface. While there is no current evidence for its participation in cell signaling or its presence in dynamic cell membranes, its unique anteiso-branched structure provides a compelling model for studying the biophysical impact of such fatty acids on lipid bilayers.
Future research could focus on validating the hypothesized effects presented in this guide. By incorporating 18-MEA into model membranes, researchers can quantitatively assess its impact on fluidity, phase behavior, permeability, and interactions with membrane proteins. Such studies would not only enhance our understanding of fundamental membrane biophysics but could also inform the rational design of lipid-based drug delivery systems where precise control over membrane properties is desired. The experimental protocols outlined herein provide a robust framework for initiating such investigations.
References
- 1. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact on lipid membrane organization by free branched-chain fatty acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. larodan.com [larodan.com]
- 12. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 13. LIPID MAPS [lipidmaps.org]
- 14. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. jasco-global.com [jasco-global.com]
- 19. jascoinc.com [jascoinc.com]
- 20. jasco-global.com [jasco-global.com]
- 21. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Atomic force microscopy - Wikipedia [en.wikipedia.org]
- 24. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 25. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 26. mdpi.com [mdpi.com]
- 27. Lipid Imaging with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. phys.libretexts.org [phys.libretexts.org]
- 30. Lipid imaging with time-of-flight secondary ion mass spectrometry (ToF-SIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of 18(S)-Methyleicosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-S-MEA) is a long-chain, branched fatty acid that plays a crucial structural role in mammalian biology. It is the primary lipid component covalently bound to the epicuticle of the hair shaft, forming a protective hydrophobic layer.[1][2] This monomolecular layer is essential for maintaining the integrity of the hair fiber, reducing friction, and preventing moisture loss.[3] Unlike many biologically relevant fatty acids, 18-S-MEA's significance appears to be primarily structural rather than as a signaling molecule. To date, no specific signaling pathways directly involving this compound have been identified in the literature.
This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing its physicochemical properties and the experimental protocols used for its analysis.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the tables below.
| Identifier | Value |
| IUPAC Name | (18S)-18-Methyleicosanoic acid |
| Synonyms | 18-S-MEA, Anteisoheneicosanoic acid |
| CAS Number | 340257-50-3 |
| Molecular Formula | C₂₁H₄₂O₂ |
| Molecular Weight | 326.56 g/mol |
| Exact Mass | 326.31848 g/mol |
| InChI | InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1 |
| InChIKey | WSRCOZWDQPJAQT-FQEVSTJZSA-N |
| SMILES | CCC--INVALID-LINK--CCCCCCCCCCCCCCC(=O)O |
| Purity | >98% (Commercially available) |
| Property | Value |
| Physical State | Solid |
| Storage Temperature | Room temperature |
| Solubility | Soluble in DMF (~50 mg/ml), DMSO (~30 mg/ml), and Ethanol (~10 mg/ml)[4][5] |
Experimental Protocols for Structural Characterization
The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of fatty acids. Due to the low volatility of the free acid, derivatization to the fatty acid methyl ester (FAME) is a standard and required step prior to analysis.[6]
Experimental Protocol: Derivatization to FAME and GC-MS Analysis
-
Esterification:
-
To a sample of this compound, add a solution of 2% methanolic sulfuric acid or 14% boron trifluoride in methanol.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
After cooling, add water and extract the 18-S-methyl-eicosanoate with an organic solvent such as hexane (B92381) or diethyl ether.
-
Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 4°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the methyl ester (m/z 340.33).
-
McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters of straight-chain and branched-chain fatty acids.[7]
-
Alpha-cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the methoxy (B1213986) group (M-31) or the carbomethoxy group (M-59).
-
Hydrocarbon Fragmentation: A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the long alkyl chain. The branching point at C18 may influence the relative abundance of certain fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon skeleton and the position of the methyl branch.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument.
Expected Chemical Shifts (based on analogous structures):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | ~11-12 (broad s) | ~180 |
| α-CH₂ | ~2.35 (t) | ~34 |
| β-CH₂ | ~1.63 (quintet) | ~25 |
| Bulk -(CH₂)n- | ~1.25 (s) | ~29-30 |
| -CH- (C18) | ~1.4-1.5 (m) | ~34-36 |
| -CH₃ (at C18) | ~0.86 (d) | ~19 |
| Terminal -CH₃ (C20) | ~0.88 (t) | ~14 |
| -CH₂- (C19) | ~1.1-1.2 (m) | ~27 |
Note: The provided chemical shifts are estimates based on the known values for similar long-chain fatty acids.[2][8] Actual experimental values may vary slightly.
Polarimetry
Optical rotation measurement is critical for confirming the enantiomeric purity of this compound.
Experimental Protocol: Determination of Specific Rotation
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform or ethanol) to achieve a precise concentration (c, in g/mL).
-
Measurement:
-
Use a polarimeter with a sodium D-line light source (589 nm).
-
Fill a sample cell of a known path length (l, in decimeters).
-
Measure the observed rotation (α) at a specified temperature (typically 20 or 25°C).
-
-
Calculation of Specific Rotation ([α]D): [α]D = α / (l × c)
Note: A specific experimental value for the optical rotation of this compound is not currently available in the surveyed literature. For the (S)-enantiomer, a levorotatory (negative) or dextrorotatory (positive) value would be expected, which would be equal in magnitude but opposite in sign to the (R)-enantiomer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural characterization of this compound.
Caption: Workflow for the structural characterization of this compound.
Conclusion
The structural characterization of this compound is achieved through a combination of standard analytical techniques. GC-MS analysis of its methyl ester derivative provides information on its molecular weight and fragmentation pattern, while ¹H and ¹³C NMR spectroscopy confirms its carbon skeleton and the stereocenter at the C18 position. Polarimetry is essential for determining the enantiomeric purity. While its primary role is structural, a thorough understanding of its physicochemical properties is vital for researchers in cosmetics, materials science, and biochemistry who are investigating the properties of biological surfaces and developing novel biomimetic materials. Further research into the enantioselective synthesis of 18(S)-MEA would be invaluable in providing definitive spectroscopic and polarimetric reference data.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. jeol.com [jeol.com]
- 4. larodan.com [larodan.com]
- 5. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.de [biomol.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 18(S)-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid, a branched-chain fatty acid, is a molecule of significant interest due to its unique physical properties and biological roles. As a prominent component of the human hair cuticle's lipid layer, it imparts hydrophobicity and acts as a protective barrier.[1][2][3][4] This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological context.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₂O₂ | [6] |
| Molecular Weight | 326.56 g/mol | [7][8] |
| Boiling Point (Predicted) | 443.2 ± 13.0 °C at 760 mmHg | [9] |
| Physical State | Solid at room temperature | [3][5] |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml) | [3][5] |
| logP (Predicted) | 7.36 - 9.63 | [4][9] |
| Topological Polar Surface Area | 37.3 Ų | [4][6] |
| Rotatable Bond Count | 18 | [4][6] |
| Hydrogen Bond Donor Count | 1 | [4][6] |
| Hydrogen Bond Acceptor Count | 2 | [4][6] |
Experimental Protocols
Precise determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The capillary melting point technique is a fundamental method for determining the melting point of a crystalline solid.[10][11][12]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11] The sample must be completely dry, as any solvent can act as an impurity and depress the melting point.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[12]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1°C).[12]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume of a substance.[13][14]
Methodology:
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with molten this compound (as it is a solid at room temperature). The pycnometer is then brought to the desired temperature in a water bath.
-
Weighing: The pycnometer filled with the sample is weighed.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Biological Context and Significance
This compound is the primary lipid component covalently bound to the surface of the hair cuticle, forming a protective, hydrophobic F-layer.[1][2] This layer is crucial for maintaining the hair's health and appearance. The branched nature of this fatty acid is thought to be critical for the fluidity and integrity of the cell membranes in which it is found, particularly in bacteria adapting to low temperatures.[15][16]
Visualizations
Structure and Location of this compound in the Hair Cuticle
Caption: Structure of the hair cuticle showing the F-layer composed of this compound.
Workflow for Determining Physical Properties of a Fatty Acid
Caption: Generalized workflow for the experimental determination of the physical properties of a fatty acid.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Others 15 | 340257-50-3 | Invivochem [invivochem.com]
- 8. larodan.com [larodan.com]
- 9. 18-Methyleicosanoic acid | Biochemical Assay Reagents | 36332-93-1 | Invivochem [invivochem.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18(S)-Methyleicosanoic Acid and the Pro-Resolving Mediator 18(S)-HEPE
A Note on Chemical Nomenclature: The query for "18(S)-Methyleicosanoic acid" may be a point of confusion with the structurally distinct and highly bioactive lipid mediator, "18(S)-Hydroxyeicosapentaenoic acid" (18(S)-HEPE). Given the focus on signaling pathways and quantitative biological data for a research and drug development audience, this guide will first briefly address the known research on this compound before providing a comprehensive technical overview of 18(S)-HEPE, a molecule of significant interest in pharmacology and immunology.
Part 1: this compound
18-Methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid. Its primary and most well-documented role is as a key component of the outermost layer of the epicuticle of mammalian hair fibers.[1][2] It is covalently linked, likely via a thioester bond to cysteine residues in the cuticular protein, and is responsible for the hydrophobic, or water-repellent, nature of the hair surface.[1] The presence of this lipid layer acts as a natural barrier, protecting the hair and reducing friction between fibers.[2]
The synthesis of 18-Methyleicosanoic acid has been described in the literature, often for the purpose of studying its properties in the context of hair care and cosmetics.[3][4] Depletion of 18-MEA, which can occur through chemical treatments and weathering, leads to a more hydrophilic hair surface, which can result in increased tangling and a dry, brittle texture.[5] Consequently, 18-MEA is sometimes used as an additive in hair conditioning products to help restore the hydrophobicity of damaged hair.[2][6]
Beyond its role in hair science, there is limited available research on the biological activity, signaling pathways, or therapeutic potential of this compound in the context of drug development.
Part 2: 18(S)-Hydroxyeicosapentaenoic Acid (18(S)-HEPE): A Pro-Resolving Mediator
18(S)-HEPE is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is a key specialized pro-resolving mediator (SPM) and a precursor to the E-series resolvins, which are potent molecules that actively orchestrate the resolution of inflammation.[7][8] This section provides a detailed overview of the biosynthesis, biological activity, and experimental analysis of 18(S)-HEPE and its derivatives.
Biosynthesis of 18(S)-HEPE and E-Series Resolvins
18(S)-HEPE is generated from EPA through several enzymatic pathways. A key pathway involves the aspirin-acetylated cyclooxygenase-2 (COX-2) enzyme, which, unlike its native form that produces pro-inflammatory prostaglandins, acquires a lipoxygenase-like activity to produce 18R-HEPE and to a lesser extent, 18S-HEPE.[7][8] Cytochrome P450 enzymes can also contribute to the formation of 18(S)-HEPE.[9]
Once formed, 18(S)-HEPE serves as a substrate for lipoxygenases (LOX) to generate the E-series resolvins. Specifically, 5-lipoxygenase (5-LOX) converts 18(S)-HEPE to intermediates that are further metabolized to Resolvin E1 (RvE1) and Resolvin E2 (RvE2).[7][10] 12/15-lipoxygenase can also act on 18(S)-HEPE to produce Resolvin E3 (RvE3).[10]
Biological Activity and Signaling Pathways
18(S)-HEPE and its downstream metabolites, particularly 18(S)-RvE1, exhibit potent anti-inflammatory and pro-resolving actions. These molecules actively regulate the resolution of inflammation by limiting neutrophil infiltration into tissues and enhancing the phagocytosis of apoptotic cells and debris by macrophages.[7]
18(S)-RvE1 exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as CMKLR1) and as a partial agonist/antagonist at the leukotriene B4 receptor, BLT1.[7][11] Binding to ChemR23 on macrophages has been shown to stimulate signaling pathways involving Akt and ERK, leading to enhanced phagocytosis.[12][13] Interaction with the BLT1 receptor on neutrophils can dampen the pro-inflammatory signaling of its primary ligand, leukotriene B4.[11]
Quantitative Data
The biological effects of 18(S)-HEPE and its derivatives have been quantified in various preclinical models. The following tables summarize key findings.
| Table 1: Anti-Inflammatory Effects of 18(S)-RvE1 in a Murine Peritonitis Model | |
| Treatment | Reduction in Neutrophil Infiltration (%) |
| 18(S)-RvE1 (20 ng/mouse) | Significant reduction |
| RvE1 (20 ng/mouse) | Significant reduction |
| Data adapted from a zymosan-induced peritonitis model in mice.[7] |
| Table 2: Effect of Resolvin E3 (derived from 18-HEPE) on Neutrophil Infiltration in Peritonitis | |
| Treatment Group (10 ng/mouse) | PMN Infiltration Inhibition (%) vs. Control |
| RvE3 Isomer 1 (17,18R-diHEPE) | 27.9 ± 8.2% |
| RvE3 Isomer 2 (17,18S-diHEPE) | 43.7 ± 1.3% |
| Data adapted from a zymosan-induced peritonitis model.[14] |
| Table 3: Effect of 18-HEPE on IL-6 Production from Cardiac Fibroblasts | |
| Treatment Condition | Effect on IL-6 Production |
| 18-HEPE (10 nM) | Significant suppression |
| RvE1, RvE2, RvE3 (at the same concentration) | No significant effect |
| Data from a study on macrophage-mediated pro-inflammatory activation of cardiac fibroblasts.[15] |
| Table 4: Receptor Binding Affinity of RvE1 | |
| Receptor | Dissociation Constant (Kd) |
| Human BLT1 | 45 nM |
| Human PMN Membranes | 48.3 nM |
| Data from competitive radioligand binding assays with [3H]RvE1.[11] |
Experimental Protocols
This protocol provides a general workflow for the extraction and quantification of 18(S)-HEPE and other lipid mediators from biological samples.
-
Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) and immediately add an antioxidant cocktail (e.g., BHT).
-
Add a solution containing a mixture of deuterated internal standards for accurate quantification.
-
Store samples at -80°C until extraction.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high-organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Separate the lipid mediators using a gradient of mobile phases (e.g., water/acetonitrile/methanol with a formic acid modifier).
-
Detect and quantify the lipid mediators using multiple reaction monitoring (MRM) in negative ion mode, based on specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
This protocol describes a method to determine the binding affinity of 18(S)-RvE1 to the BLT1 receptor.
-
Membrane Preparation:
-
Isolate human neutrophils from peripheral blood or use a cell line overexpressing the human BLT1 receptor.
-
Lyse the cells by sonication or hypotonic buffer.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine a fixed amount of the membrane preparation, a constant concentration of radiolabeled ligand (e.g., [3H]LTB4 or [3H]RvE1), and varying concentrations of the unlabeled competitor ligand (e.g., 18(S)-RvE1).
-
Incubate the plate at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
While this compound is a key structural lipid in hair, 18(S)-HEPE is a pivotal signaling molecule in the resolution of inflammation. As a precursor to the E-series resolvins, 18(S)-HEPE and its downstream metabolites represent promising therapeutic targets for a wide range of inflammatory diseases. Their ability to actively promote the return to tissue homeostasis without being immunosuppressive makes them attractive candidates for the development of novel pro-resolving therapies. Further research into the specific roles of the 18(S) isomers and their interactions with their receptors will continue to uncover new opportunities for therapeutic intervention.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. nowiamnappy.com [nowiamnappy.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reactome | Biosynthesis of E-series 18(S)-resolvins [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 18-HEPE, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genesis of 18-Methyleicosanoic Acid: A Technical Guide to Early Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyleicosanoic acid (18-MEA), an anteiso-branched chain fatty acid, has emerged as a molecule of significant interest, primarily due to its crucial role in the structure and function of the mammalian hair cuticle.[1][2] This technical guide delves into the foundational research that first identified, synthesized, and characterized this unique lipid, providing a comprehensive overview for researchers and professionals in drug development and related scientific fields. Early investigations into 18-MEA laid the groundwork for our current understanding of its biological importance, from the hydrophobic barrier of hair to its presence in the protective vernix caseosa of newborns.
Physicochemical Properties
The fundamental characteristics of 18-Methyleicosanoic acid were determined through early and subsequent analytical studies. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C21H42O2 | [1][3] |
| Molecular Weight | 326.6 g/mol | [1][3] |
| CAS Number | 36332-93-1 | [3][4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [3][4] |
| Topological Polar Surface Area | 37.3 Ų | [1][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| logP | 7.36 | [5] |
Early Synthesis and Characterization
The first synthesis of 18-Methyleicosanoic acid was a critical step in enabling further research into its properties and biological roles. While later improvements have been made, the foundational methods established the feasibility of its laboratory preparation.
Experimental Protocol: Early Synthesis of (±)-18-Methyleicosanoic Acid
One of the earliest described methods for the synthesis of racemic 18-MEA involved a multi-step process. An improved version of this early synthesis was later detailed by Cundy and Gurr in 2000, which provides a clear protocol.[6]
Materials:
-
Cyclopentadecanone
-
Grignard reagent derived from ±3-methyl bromopentane
-
Chromium trioxide
-
Raney nickel catalyst
-
Methanol
-
p-toluenesulfonic acid monohydrate
-
Chloroform
-
Petroleum spirits
-
Hydrogen gas
Methodology:
-
Formation of Tertiary Alcohol: Cyclopentadecanone is reacted with the Grignard reagent derived from ±3-methyl bromopentane to yield the corresponding tertiary alcohol.[6]
-
Oxidative Cleavage: The tertiary alcohol is then oxidized using chromium trioxide. This step, however, was noted to have a low yield in the earliest descriptions.[6] This oxidation results in the formation of a keto acid.
-
Esterification: The resulting keto acid is esterified to its methyl ester, methyl 18-methyleicosanoate, to facilitate purification and subsequent reduction.
-
Reduction of the Keto Group: The keto group of the ester is reduced. While early methods were not specified in the review by Cundy and Gurr, their improved synthesis utilized a Raney nickel-mediated hydrogenation.[6]
-
Saponification: The final step involves the saponification of the methyl ester to yield the free fatty acid, (±)-18-Methyleicosanoic acid.
Discovery and Identification in Biological Systems
The recognition of 18-MEA's biological significance stemmed from its discovery as a major lipid component in mammalian hair and its identification in vernix caseosa.
Mammalian Hair
Early studies on the composition of hair lipids revealed the surprising prevalence of a branched-chain fatty acid. It was found to be the major covalently bound fatty acid in mammalian hair fibers, a departure from the more common straight-chain fatty acids found bound to proteins.[1][2] This fatty acid was identified as 18-methyleicosanoic acid.
Experimental Protocol: Analysis of Fatty Acids from Hair
The identification of 18-MEA in hair involved the release of covalently bound lipids followed by analytical separation and identification.
Materials:
-
Mammalian hair fibers
-
Neutral hydroxylamine (B1172632) or acidic chlorine solutions
-
Solvents for extraction (e.g., chloroform, methanol)
-
Reagents for derivatization to fatty acid methyl esters (FAMEs) (e.g., BF3-methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Lipid Liberation: Hair fibers were treated with reagents like neutral hydroxylamine or acidic chlorine solutions to cleave the thioester bonds linking the fatty acids to the cuticle proteins.[2]
-
Solvent Extraction: The liberated free fatty acids were then extracted from the hair fibers using organic solvents.
-
Derivatization: The extracted fatty acids were converted to their more volatile methyl esters (FAMEs) to facilitate analysis by gas chromatography.
-
GC-MS Analysis: The FAMEs were separated and identified using GC-MS. The retention time and mass spectrum of the major branched-chain fatty acid were compared to those of a synthesized 18-MEA standard for confirmation.
Vernix Caseosa
18-MEA was also identified as a component of vernix caseosa, the waxy substance covering newborns.[7][8] The analysis of vernix caseosa lipids revealed a complex mixture of fatty acids, including a significant proportion of branched-chain fatty acids.
Experimental Protocol: Analysis of Fatty Acids from Vernix Caseosa
The analysis of lipids from vernix caseosa followed a similar general procedure to that of hair, involving extraction, separation, and identification.
Materials:
-
Vernix caseosa samples
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
Reagents for derivatization to FAMEs
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Lipid Extraction: Total lipids were extracted from vernix caseosa samples using a solvent system like chloroform:methanol.
-
Fractionation (Optional): In some studies, the total lipid extract was further fractionated into different lipid classes (e.g., triacylglycerols, free fatty acids, wax esters) using techniques like thin-layer chromatography (TLC).[7][8]
-
Saponification and Derivatization: The total lipids or individual lipid fractions were saponified to release the fatty acids, which were then converted to their FAMEs.
-
GC-MS Analysis: The FAMEs were analyzed by GC-MS to identify and quantify the individual fatty acids, including 18-MEA.[7][8]
Early Insights into Biological Function
From these early studies, the primary role attributed to 18-MEA was its contribution to the hydrophobicity of the hair surface. Removal of this covalently linked fatty acid was shown to render the hair fiber hydrophilic.[2] This finding provided a chemical explanation for the effects of many cosmetic and technological treatments on hair. The presence of 18-MEA in vernix caseosa suggested a role in providing a protective, waterproof barrier for the developing fetal skin.
Biosynthesis of Branched-Chain Fatty Acids
While early studies on 18-MEA itself did not fully elucidate its specific biosynthetic pathway, the general mechanism for the synthesis of anteiso-branched-chain fatty acids in bacteria was understood to involve a specific primer. The synthesis of anteiso fatty acids is initiated with 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This primer is then elongated by the fatty acid synthase (FAS) system.
Conclusion
The early studies on 18-Methyleicosanoic acid were instrumental in establishing its chemical identity, developing methods for its synthesis, and uncovering its significant presence in key biological structures like mammalian hair and vernix caseosa. This foundational work has paved the way for ongoing research into its precise biological functions, its potential as a biomarker, and its applications in the development of advanced cosmetic and therapeutic products. A thorough understanding of these early investigations is essential for any researcher or professional seeking to build upon this knowledge and explore the full potential of this unique fatty acid.
References
- 1. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 18(S)-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid that is the primary lipid component of the outermost layer of the human hair cuticle, known as the F-layer.[1][2] It is covalently bound to the proteinaceous surface of the hair, primarily through thioester linkages, and is crucial for maintaining the hydrophobicity and low friction of the hair surface.[2][3] The depletion of 18-MEA due to cosmetic treatments, environmental exposure, or certain disease states can lead to changes in hair texture and health.[4] Consequently, accurate and robust analytical methods for the quantification of 18-MEA in biological samples, such as hair and skin, are essential for research in cosmetics, dermatology, and drug development.
These application notes provide detailed protocols for the detection and quantification of 18-MEA using Gas Chromatography-Mass Spectrometry (GC-MS) and an overview of considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Analytical Methods Overview
The quantification of 18-MEA from biological matrices, particularly hair, presents a unique challenge due to its covalent attachment to proteins. Therefore, a critical preliminary step is the hydrolytic cleavage of the thioester bonds to release the free fatty acid prior to extraction and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and reliable technique for the analysis of fatty acids. Due to the low volatility of 18-MEA, derivatization to its more volatile fatty acid methyl ester (FAME) is a mandatory step.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach, particularly for complex matrices. While direct analysis of underivatized 18-MEA is possible, derivatization is often employed to enhance ionization efficiency and, consequently, the sensitivity of the method.
Quantitative Data Summary
While specific validated quantitative data for 18-MEA is not extensively published, the following tables provide representative performance characteristics that can be expected from the described GC-MS and LC-MS methods, based on the analysis of other long-chain and branched-chain fatty acids.[5][6][7]
Table 1: Representative GC-MS Method Performance for Fatty Acid Analysis
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Representative LC-MS/MS Method Performance for Fatty Acid Analysis
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.05 - 2.0 µM |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of 18-MEA in Hair by GC-MS
This protocol details the extraction of 18-MEA from hair samples, its derivatization to 18-methyl eicosanoic acid methyl ester (18-MEA-FAME), and subsequent analysis by GC-MS.
Materials and Reagents:
-
Hair samples
-
Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated analog of a long-chain fatty acid
-
Methanol (B129727) (Anhydrous)
-
Hexane (B92381) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Boron trifluoride (BF₃) in Methanol (14%)
-
Sodium chloride (NaCl)
-
Sodium sulfate (B86663) (Anhydrous)
-
Glass reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system with a suitable capillary column
Experimental Workflow Diagram (GC-MS)
Procedure:
-
Sample Preparation:
-
Wash hair samples with a mild detergent and rinse thoroughly with deionized water to remove external contaminants.
-
Dry the hair samples completely.
-
Accurately weigh approximately 10-20 mg of hair into a glass reaction vial.
-
Add a known amount of internal standard (e.g., C17:0) to each sample.
-
-
Alkaline Hydrolysis:
-
Add 2 mL of 0.5 M KOH in methanol to each vial.
-
Seal the vials tightly and heat at 80°C for 1 hour to cleave the thioester bonds.
-
Cool the vials to room temperature.
-
-
Extraction:
-
Acidify the mixture to a pH of approximately 2 by adding 1 M HCl.
-
Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new clean vial.
-
Repeat the extraction step with another 2 mL of hexane and combine the organic phases.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF₃ in methanol to the dried extract.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
FAME Extraction and Sample Preparation for GC-MS:
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex and centrifuge as in step 3.2.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC autosampler vial.
-
-
GC-MS Analysis:
-
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for 18-MEA-FAME and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of 18-MEA subjected to the same derivatization procedure.
-
Calculate the concentration of 18-MEA in the original hair sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Considerations for LC-MS/MS Analysis of 18-MEA
Key Considerations:
-
Sample Preparation: The same hydrolysis and extraction procedure as described for the GC-MS method should be followed to liberate 18-MEA from the hair matrix.
-
Chromatography: Reversed-phase chromatography using a C18 or C8 column is typically employed for the separation of fatty acids.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of underivatized fatty acids. However, the sensitivity can be limited due to poor ionization efficiency.
-
Derivatization for Enhanced Sensitivity: To improve ionization and sensitivity in positive ion mode, derivatization of the carboxylic acid group can be performed. Common derivatizing agents include those that introduce a permanently charged moiety, such as N-(4-aminomethylphenyl)pyridinium (AMPP).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for 18-MEA and the chosen internal standard must be determined.
Experimental Workflow Diagram (LC-MS/MS with Derivatization)
Signaling Pathways
Currently, 18-MEA is primarily recognized for its structural role in providing a protective, hydrophobic layer on the surface of hair.[1] There is no substantial evidence in the scientific literature to suggest that 18-MEA is directly involved in intracellular signaling pathways in the same manner as other bioactive lipids like eicosanoids. Its biological significance appears to be confined to its contribution to the physical and chemical properties of the hair fiber. Therefore, a signaling pathway diagram is not applicable based on current knowledge.
Conclusion
The analytical methods outlined provide a robust framework for the quantification of this compound in biological samples, particularly hair. The choice between GC-MS and LC-MS will depend on the specific requirements of the study, including sensitivity needs and available instrumentation. The critical step in either workflow is the initial alkaline hydrolysis to ensure the complete liberation of covalently bound 18-MEA. For drug development and cosmetic science, the ability to accurately measure this key lipid can provide valuable insights into the effects of products and treatments on hair health and integrity.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 18-Methyleicosanoic Acid (18-MEA) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that serves as the primary lipid component on the outermost surface of the mammalian hair cuticle.[1][2] It is covalently attached, typically via a thioester bond, to the proteinaceous epicuticle and is responsible for the natural hydrophobicity and low friction of the hair surface.[1][3][4] Damage to this lipid layer, through chemical treatments (e.g., coloring, perming) or environmental exposure, leads to increased friction and a hydrophilic surface, impacting hair's sensory properties and health.[3][5] While 18-MEA is most prominently studied in hair and wool, branched-chain fatty acids are present in minor amounts in a variety of biological materials.[1]
Accurate quantification of 18-MEA is crucial for the development and efficacy testing of hair care products designed to restore hair's natural properties. Furthermore, understanding its distribution in other biological matrices could be relevant for diagnostics and metabolic studies, especially given that its absence has been noted in the hair of patients with maple syrup urine disease (MSUD).[6] This document provides detailed protocols for the extraction and quantification of 18-MEA from hair and other biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Workflow & Pathways
The general workflow for quantifying 18-MEA involves sample preparation to liberate the fatty acid, followed by chromatographic separation and mass spectrometric detection. For GC-MS analysis, a derivatization step is required to create a volatile analyte.
Caption: General experimental workflow for the quantification of 18-MEA.
While a specific signaling pathway for 18-MEA is not well-defined, its synthesis is linked to branched-chain fatty acid metabolism. It is ultimately integrated as a key structural component of the hair fiber's protective layer.
Caption: Biosynthesis and structural integration pathway of 18-MEA in hair.
Experimental Protocols
Protocol 1: Extraction of Covalently Bound 18-MEA from Hair
This protocol is adapted from methods used to cleave the thioester bonds linking 18-MEA to the hair cuticle.[5][6]
Materials:
-
Hair samples (cleaned and cut into small segments)
-
0.1 M Potassium tert-butoxide in tert-butanol
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled 18-MEA.
Procedure:
-
Washing: Wash hair samples with a dilute surfactant solution (e.g., 1% Sodium Lauryl Sulfate), rinse thoroughly with deionized water, and dry completely.
-
Hydrolysis: Weigh approximately 20-50 mg of finely cut hair into a glass tube. Add 2 mL of 0.1 M potassium tert-butoxide solution and the internal standard.
-
Incubate the mixture at room temperature for 5-10 minutes with occasional vortexing.[6] This step cleaves the thioester bond, releasing 18-MEA.
-
Acidification: Stop the reaction by adding 1 mL of 2 M HCl to acidify the mixture to a pH < 3.
-
Extraction: Add 5 mL of hexane to the tube, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 5-6) two more times and combine the hexane extracts.
-
Drying: Dry the pooled hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The residue containing the extracted lipids is now ready for derivatization (Protocol 3) or direct analysis by LC-MS/MS (Protocol 5).
Protocol 2: General Lipid Extraction from Fluid Biological Samples (e.g., Plasma)
For fluid samples where 18-MEA is not expected to be covalently bound, a standard lipid extraction method is used.
Materials:
-
Plasma, serum, or other biofluid (e.g., 100 µL)
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS)
Procedure:
-
Sample Preparation: To 100 µL of the biological sample in a glass tube, add the internal standard.
-
Add 1.5 mL of methanol and vortex briefly.
-
Add 5 mL of MTBE, vortex for 10 minutes, then add 1.25 mL of water and vortex for another 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen. The residue is ready for analysis.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This step is mandatory for GC-MS analysis to increase the volatility of the fatty acids.
Materials:
-
Dried lipid extract from Protocol 1 or 2
-
Boron trifluoride-methanol (BF3-Methanol, 14%)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Add 1 mL of 14% BF3-Methanol to the dried lipid extract.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., CP-Sil 88, 100 m x 0.25 mm x 0.20 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C, split ratio 10:1.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 175°C at 10°C/min, then ramp to 220°C at 5°C/min, hold for 20 min.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 18-MEA methyl ester and the internal standard.
Quantification: A calibration curve is constructed by analyzing standards of 18-MEA methyl ester at known concentrations with a fixed amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Protocol 5: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and does not require derivatization.[8][9]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~30% B to 100% B over 10-15 minutes to elute the fatty acids.
-
Flow Rate: 0.3-0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo).
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for 18-MEA is [M-H]⁻ at m/z 325.5. Product ions would be determined by infusion and fragmentation but are typically characteristic losses.
-
Proposed MRM Transition for 18-MEA: Q1: 325.5 -> Q3: [fragment ion] (To be optimized empirically).
-
MRM Transition for C17:0 IS: Q1: 269.3 -> Q3: 269.3 (parent ion).
-
Quantification: The dried extract from Protocol 1 or 2 is reconstituted in a suitable solvent (e.g., 100 µL of 90% methanol). A calibration curve is generated similarly to the GC-MS method by plotting the peak area ratio against concentration.
Data Presentation
Quantitative results should be presented in a clear, tabular format. The table below shows a representative example of how data for 18-MEA content in various hair samples could be summarized.
| Sample ID | Sample Type | Treatment | 18-MEA Amount (µg/g of hair) | Standard Deviation (SD) | Analytical Method |
| VH-01 | Human Hair | Virgin/Untreated | 8.5 | 0.7 | GC-MS |
| VH-02 | Human Hair | Virgin/Untreated | 9.2 | 0.9 | LC-MS/MS |
| BH-01 | Human Hair | Bleached | 2.1 | 0.4 | LC-MS/MS |
| BH-02 | Human Hair | Bleached + 18-MEA Treatment | 6.8 | 0.6 | LC-MS/MS |
| W-01 | Sheep Wool | Untreated | 12.3 | 1.1 | GC-MS |
Note: The values presented in this table are illustrative and intended to demonstrate data presentation format. Actual values must be determined experimentally.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of 18(S)-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-MEA) is an anteiso-branched-chain fatty acid that plays a significant role in the structure and properties of the mammalian hair cuticle, where it is the major covalently bound fatty acid.[1] Its presence is crucial for maintaining the hydrophobicity and reducing friction of hair fibers.[2][3] The analysis of 18-MEA is essential for research in cosmetics, dermatology, and in understanding certain metabolic pathways. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers the sensitivity and specificity required for the detailed analysis of this and other branched-chain fatty acids (BCFAs).
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using modern mass spectrometric techniques.
Analytical Challenges
The analysis of BCFAs like 18-MEA presents several challenges:
-
Low Abundance: In many biological matrices, 18-MEA may be present at low concentrations, necessitating highly sensitive analytical methods.[4]
-
Isomeric Complexity: The presence of numerous structural isomers of fatty acids can complicate their separation and individual quantification.[4]
-
Co-elution: BCFAs can co-elute with more abundant straight-chain fatty acids, which can interfere with their detection and accurate quantification, particularly in GC-MS analysis.[4]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the analysis of this compound. These values are indicative and may require optimization based on the specific instrumentation, methodology, and sample matrix.
Table 1: GC-MS Parameters for 18-Methyleicosanoic Acid Methyl Ester (18-MEA-ME)
| Parameter | Value | Reference |
| Derivatization Reagent | Boron trifluoride in methanol (B129727) (BF3/MeOH) | [4] |
| Ionization Mode | Electron Ionization (EI) | [5] |
| Molecular Ion (M+) of 18-MEA-ME | m/z 340.3 | Calculated |
| Characteristic Fragment Ions (m/z) | [M-29]+ (loss of C2H5), [M-57]+ (loss of C4H9) | [6] |
| Limit of Detection (LOD) | 5–10 ng/mL (general for BCFAs) | [4] |
Table 2: LC-MS/MS Parameters for 18-Methyleicosanoic Acid (18-MEA)
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [7] |
| Precursor Ion [M-H]- | m/z 325.3 | Calculated |
| Example MRM Transitions (Precursor > Product) | 325.3 > specific product ions (to be optimized) | [8][9] |
| Internal Standard | Deuterated 18-MEA or similar odd-chain fatty acid | [10] |
| Limit of Quantification (LOQ) | 5-10 ng/mL (general for fatty acids) | [11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Fatty Acid Methyl Ester (FAME)
This protocol describes the derivatization of 18-MEA to its more volatile methyl ester for GC-MS analysis.
1. Sample Preparation (Lipid Extraction):
-
For biological tissues, homogenize the sample in a suitable solvent system such as chloroform:methanol (2:1, v/v).
-
For biofluids like plasma or serum, perform a liquid-liquid extraction with a similar solvent system.[4]
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[4]
2. Derivatization (Acid-Catalyzed Esterification):
-
To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[4]
-
Incubate the mixture at 60°C for 30-60 minutes.[4]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).[4]
3. GC-MS Analysis:
-
GC Column: Use a polar capillary column (e.g., CP-Sil 88 or similar) suitable for FAME analysis.
-
Injection: Splitless or split injection can be used depending on the sample concentration.[4]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps to a higher temperature (e.g., 240°C) to elute the FAMEs.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: The methyl ester of 18-MEA will have a molecular ion at m/z 340.3. Look for characteristic fragment ions resulting from the cleavage at the branch point, specifically the loss of an ethyl group ([M-29]⁺ at m/z 311.3) and a butyl group ([M-57]⁺ at m/z 283.3).[6]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the direct analysis of 18-MEA using LC-MS/MS, which may not require derivatization.
1. Sample Preparation:
-
For biological samples, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol containing a suitable internal standard (e.g., deuterated 18-MEA).[4]
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for fatty acid analysis.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.[4]
-
MS/MS Parameters:
-
Ionization: Negative ion mode Electrospray Ionization (ESI-).
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of 18-MEA will be at m/z 325.3.
-
Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions to enhance selectivity and sensitivity. This involves selecting a specific precursor ion (m/z 325.3) and monitoring for characteristic product ions upon collision-induced dissociation (CID). The selection of product ions will require optimization on the specific instrument.[8][9]
-
Mandatory Visualization
Since a specific signaling pathway for this compound is not well-established, the following diagrams illustrate the general experimental workflows for its analysis by GC-MS and LC-MS/MS.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jeol.com [jeol.com]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. forensicrti.org [forensicrti.org]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 18-Methyleicosanoic Acid (18-MEA) using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction 18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid of significant interest, primarily as it is the major lipid component covalently bound to the surface of mammalian hair fibers.[1][2] This lipid layer is responsible for the hydrophobic nature of hair and plays a crucial role in reducing friction between fibers.[1] Cosmetic treatments and environmental weathering can remove 18-MEA, leading to a hydrophilic and damaged hair surface.[1] Accurate quantification of 18-MEA is therefore essential for researchers in cosmetology, materials science, and biology to assess hair health and the efficacy of hair care products. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of fatty acids, offering high sensitivity and structural confirmation.[3]
Principle of Analysis Direct analysis of free fatty acids like 18-MEA by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption issues within the GC system.[4][5] To overcome this, a derivatization step is employed to convert the carboxylic acid group into a less polar, more volatile ester. The most common method is the formation of fatty acid methyl esters (FAMEs) through esterification.[4][6] This is typically achieved by reacting the lipid extract with a reagent such as Boron Trifluoride (BF3)-methanol or Boron Trichloride (BCl3)-methanol.[4][5]
Once derivatized, the 18-MEA methyl ester is separated from other FAMEs on a GC column based on its boiling point and interaction with the stationary phase. The eluting compounds are then ionized and detected by a mass spectrometer. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[3][7]
Experimental Protocol: 18-MEA Analysis
This protocol outlines the procedure for the extraction, derivatization, and quantitative analysis of 18-MEA from a biological matrix (e.g., hair fibers) using GC-MS.
1. Materials and Reagents
-
Solvents: Hexane (B92381), Chloroform, Methanol (HPLC or GC grade)
-
Derivatization Reagent: 12-14% Boron Trichloride in Methanol (BCl3-Methanol) or Boron Trifluoride in Methanol (BF3-Methanol)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled 18-MEA, if available.
-
18-MEA Standard: for calibration curve preparation.
-
Other: Anhydrous Sodium Sulfate (B86663), 1 M KOH in 70% ethanol (B145695), 6 M HCl, Saturated NaCl solution, Deionized Water.
-
Apparatus: Glass reaction vials with PTFE-lined caps, vortex mixer, heating block or water bath, centrifuge, pipettes, GC-MS system.
2. Sample Preparation: Lipid Extraction from Hair
-
Wash hair samples with a gentle detergent to remove surface contaminants, rinse thoroughly with deionized water, and dry completely.
-
Weigh approximately 20-50 mg of hair into a screw-capped glass tube.
-
Add the internal standard to the tube.
-
To hydrolyze the covalently bound lipids, perform a saponification step. Add 1 mL of 1 M KOH in 70% ethanol and heat at 90°C for 1 hour.[8]
-
Cool the mixture to room temperature and acidify with 0.2 mL of 6 M HCl.[8]
-
Extract the released free fatty acids by adding 1.5 mL of hexane, vortexing for 1 minute, and centrifuging to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction (steps 6-7) two more times, pooling the hexane layers.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
3. Derivatization: Esterification to FAMEs
-
To the dried lipid extract, add 1-2 mL of BCl3-Methanol reagent.[4]
-
Seal the vial tightly and heat at 60°C for 10-20 minutes in a heating block or water bath.[4] Derivatization times may need to be optimized.[4]
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.[4]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Allow the layers to separate. Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]
-
The sample is now ready for GC-MS analysis.
4. GC-MS Analysis The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC or equivalent |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[9] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 70°C, hold 2 min; ramp at 10°C/min to 200°C; ramp at 5°C/min to 250°C, hold 5 min.[3] |
| Mass Spectrometer | Agilent MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Quantitative Analysis
-
Calibration: Prepare a series of calibration standards containing known concentrations of 18-MEA and a constant concentration of the internal standard. Process these standards through the derivatization procedure alongside the samples.
-
SIM Ions: The exact ions for the methyl ester of 18-MEA should be determined by running a standard in full-scan mode. Characteristic fatty acid methyl ester fragment ions include the molecular ion (M+), [M-31]+ (loss of a methoxy (B1213986) group), and m/z 74 (McLafferty rearrangement).
-
Calculation: Construct a calibration curve by plotting the ratio of the 18-MEA peak area to the internal standard peak area against the concentration of 18-MEA. Use this curve to determine the concentration of 18-MEA in the unknown samples.
Data Presentation
Table 1: GC-MS Operating Parameters for 18-MEA FAME Analysis
| Parameter | Setting |
|---|---|
| GC System | Standard GC with capillary column capability |
| Injector | 250°C, Splitless |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 70°C (2 min), then 10°C/min to 200°C, then 5°C/min to 250°C (5 min hold) |
| Column | 30 m x 0.25 mm x 0.25 µm (e.g., DB-5ms) |
| MS System | Single Quadrupole or Triple Quadrupole MS |
| Ionization | EI, 70 eV |
| Temperatures | Source: 230°C, Quad: 150°C |
| Acquisition | SIM Mode |
Table 2: Illustrative Ions for SIM Mode Quantification of FAMEs
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| C17:0-ME (IS) | ~17.5 | 284 | 74, 87 |
| 18-MEA-ME | ~21.0 | 326 | 74, 87, 297 |
| C20:0-ME | ~22.5 | 326 | 74, 87 |
| Note: Retention times are estimates and will vary based on the specific GC system and conditions. Ions for 18-MEA-ME are predicted based on its structure and should be confirmed experimentally. | | | |
Workflow Diagram
Caption: Workflow for the quantitative analysis of 18-MEA.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. scilit.com [scilit.com]
- 7. agilent.com [agilent.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols: 18(S)-Hydroxyeicosapentaenoic Acid as a Biomarker
A Note on Terminology: The query specified "18(S)-Methyleicosanoic acid." However, the scientific literature extensively documents 18(S)-Hydroxyeicosapentaenoic acid (18(S)-HEPE) as a significant biomarker in the context of inflammation and disease resolution. 18-Methyleicosanoic acid is a branched-chain fatty acid primarily found as a structural component of mammalian hair.[1][2] Given the request for signaling pathways and experimental protocols for researchers, this document will focus on 18(S)-HEPE, a key specialized pro-resolving mediator (SPM) precursor.
Introduction to 18(S)-HEPE as a Biomarker
18(S)-Hydroxyeicosapentaenoic acid (18(S)-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[3][4] It is a pivotal intermediate in the biosynthesis of E-series resolvins (e.g., RvE1, RvE2), which are potent specialized pro-resolving mediators (SPMs) that actively regulate the resolution of inflammation.[4][5][6] Unlike pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) that initiate and propagate inflammation, SPMs like the resolvins derived from 18(S)-HEPE are crucial for actively turning off the inflammatory response and promoting the return to tissue homeostasis.[7][8][9]
The measurement of 18(S)-HEPE provides a valuable window into the body's capacity to resolve inflammation. Its levels can be indicative of the status of pro-resolving pathways and may serve as a diagnostic or prognostic biomarker in various chronic inflammatory conditions, including cardiovascular disease, periodontitis, and arthritis.[3][7][9][10]
Signaling Pathways Involving 18(S)-HEPE
Biosynthesis of 18(S)-HEPE from EPA
The production of 18(S)-HEPE from EPA is a stereospecific enzymatic process. A key pathway involves the aspirin-acetylated cyclooxygenase-2 (COX-2) enzyme. While aspirin (B1665792) typically inhibits COX-2's prostaglandin (B15479496) synthesis, its acetylation of the enzyme switches its catalytic activity to that of a lipoxygenase, which then converts EPA into 18(R)-HEPE and its stereoisomer, 18(S)-HEPE.[5][6][11] Cytochrome P450 monooxygenases can also contribute to this conversion.[5] Studies have shown that human subjects taking aspirin before EPA supplementation have higher levels of 18(S)-HEPE compared to those taking EPA alone.[11][12][13]
Caption: Biosynthesis of 18(S)-HEPE from its precursor, EPA.
Conversion of 18(S)-HEPE to E-Series Resolvins and Downstream Actions
Once formed, 18(S)-HEPE serves as a substrate for lipoxygenases (LOX) in leukocytes, leading to the formation of E-series resolvins.[5][11]
-
5-Lipoxygenase (5-LOX) converts 18(S)-HEPE into intermediates that are subsequently transformed by enzymes like LTA4 hydrolase (LTA4H) into 18(S)-Resolvin E1 (18(S)-RvE1) and 18(S)-Resolvin E2 (18(S)-RvE2) .[11]
-
12/15-Lipoxygenase (12/15-LOX) can act on 18(S)-HEPE to produce Resolvin E3 (RvE3) .[5]
These resolvins then bind to G-protein coupled receptors, such as ChemR23 and BLT1, on immune cells to execute their pro-resolving functions.[6][11] These actions include reducing neutrophil infiltration, enhancing the phagocytosis of apoptotic cells and bacteria by macrophages, and downregulating the production of pro-inflammatory mediators.[9][11]
Caption: Conversion of 18(S)-HEPE to resolvins and their actions.
Quantitative Data
The concentration of 18(S)-HEPE in biological matrices is typically low and can be influenced by factors such as diet (EPA intake), aspirin use, and disease state.[4]
Table 1: Representative Concentrations of 18-HEPE in Human Samples
| Biological Matrix | Condition | Mean 18-HEPE Isomer | Concentration (pg/mL) | Reference |
| Human Serum | Baseline (no EPA supplementation) | Total 18-HEPE | 26.4 ± 5.0 | [12] |
| Human Serum | After 1g EPA supplementation | 18(R)-HEPE | Dominant Isomer | [11] |
| Human Serum | After 1g EPA + Aspirin | 18(S)-HEPE | 56.5 ± 19.0 | [11][12] |
Data presented as mean ± standard deviation.
Experimental Protocols
Accurate quantification of 18(S)-HEPE requires highly sensitive and specific analytical methods due to its low physiological concentrations and the presence of structurally similar lipid isomers.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4]
General Workflow for 18(S)-HEPE Quantification
The overall workflow involves sample collection and preparation, extraction of lipids using solid-phase extraction (SPE), and subsequent analysis by a chiral LC-MS/MS system to differentiate between the 18(S) and 18(R) stereoisomers.[12]
Caption: Standard experimental workflow for 18(S)-HEPE quantification.
Detailed Protocol: Solid-Phase Extraction (SPE) of 18(S)-HEPE from Plasma
This protocol is adapted from established methods for oxylipin analysis.[14]
Materials:
-
Plasma samples, stored at -80°C
-
Internal standard (ISTD), e.g., deuterated 18-HEPE (18-HEPE-d8)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg/6 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add a known amount of internal standard solution (e.g., 18-HEPE-d8).[4]
-
Add 2 mL of ice-cold methanol to precipitate proteins.[4]
-
Vortex the mixture and incubate at -20°C for at least 45 minutes.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[4] Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of deionized water.[4] Do not let the cartridge dry.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[14]
-
Elution: Elute 18-HEPE and other lipids with 1.2 mL of methanol into a clean collection tube.[14]
-
-
Solvent Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Utilize a chiral column (e.g., Chiralpak AD-RH) to achieve baseline separation of 18(S)-HEPE and 18(R)-HEPE stereoisomers.[12][15]
-
Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. The specific parent-to-daughter ion transition for 18-HEPE is m/z 317 → 259.[12][16]
-
Data Analysis and Normalization
-
Internal Standard Normalization: This is the most recommended method for accurate quantification. The peak area of the endogenous 18(S)-HEPE is divided by the peak area of the added internal standard (e.g., 18-HEPE-d8).[4] This ratio corrects for variations in sample extraction, injection volume, and instrument response.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards of known 18(S)-HEPE concentrations (also spiked with the internal standard). The peak area ratio is plotted against concentration.
-
Quantification: The concentration of 18(S)-HEPE in the biological samples is determined by interpolating their measured peak area ratios on the calibration curve.[6]
Applications in Research and Drug Development
-
Biomarker of Resolution: Monitoring 18(S)-HEPE levels can help assess the status of the body's inflammation resolution pathways in diseases like atherosclerosis, arthritis, and obesity-related inflammation.[7][9][17][18]
-
Therapeutic Monitoring: Levels of 18(S)-HEPE can be measured to evaluate the efficacy of interventions aimed at boosting pro-resolving pathways, such as EPA supplementation or aspirin therapy.[11]
-
Drug Discovery: As a key node in the resolution pathway, the enzymes responsible for 18(S)-HEPE synthesis and its conversion to resolvins represent potential targets for novel pro-resolving therapeutics.
-
Preclinical Research: In animal models, administration of 18-HEPE has been shown to be protective against maladaptive cardiac remodeling and intestinal injury, highlighting its therapeutic potential.[3][16]
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metagenicsinstitute.com [metagenicsinstitute.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | Distinct Profiles of Specialized Pro-resolving Lipid Mediators and Corresponding Receptor Gene Expression in Periodontal Inflammation [frontiersin.org]
- 11. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18-HEPE, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. metagenicsinstitute.com [metagenicsinstitute.com]
- 18. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18-MEA in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component of the outermost layer of the hair cuticle, known as the epicuticle.[1][2] It is covalently bound to the cuticle's protein surface and is responsible for the natural hydrophobicity and lubricity of the hair.[1][2] Cosmetic procedures such as bleaching, dyeing, and permanent waving, as well as environmental stressors like UV radiation, can strip this vital lipid, leading to a hydrophilic, damaged hair surface with increased friction and a dry, unmanageable feel.[1][3] In cosmetic science, the application of 18-MEA and its derivatives aims to replenish this protective layer, restoring the hair's healthy, hydrophobic state. While the primary application of 18-MEA is in hair care, its presence in lanolin-derived ingredients suggests potential benefits for skin barrier function. This document provides detailed application notes and experimental protocols for the use of 18-MEA in cosmetic formulations.
Hair Care Applications
The primary application of 18-MEA in cosmetic science is the restoration of damaged hair surfaces. Its incorporation into hair care products aims to mimic the natural lipid barrier, thereby improving the sensory and physical properties of the hair.
Mechanism of Action
18-MEA is a long-chain fatty acid that is strongly linked to the outermost layer of the cuticle.[3][4] Its presence makes the surface of the hair fiber more hydrophobic, which slows down the penetration of water into the hair and helps to preserve its properties, such as combability and protection.[4] It acts as a lubricant, reducing friction between hair strands.[3][4] The loss of 18-MEA makes the hair more porous and susceptible to damage.[4]
A key technology for depositing 18-MEA onto the hair surface involves its combination with specific cationic surfactants, such as Stearoxypropyldimethylamine (SPDA).[1][2] This combination allows for the formation of a persistent hydrophobic layer on bleached and weathered hair surfaces, which is maintained even after shampooing.[1][2]
Logical Relationship: 18-MEA Depletion and Restoration
Caption: Logical flow of hair health from a healthy state, through damage and 18-MEA depletion, to a restored state via cosmetic application.
Formulation Strategies
18-MEA is typically incorporated into rinse-off and leave-on hair conditioners, treatments, and even shampoos. To enhance its deposition and substantivity on the hair, it is often used in a quaternized form. Commercially available ingredients include:
-
Cutissential Behenyl 18-MEA (INCI: Behentrimonium Methosulfate (and) C10-40 Isoalkylamidopropylethyldimonium Ethosulfate (and) Cetyl Alcohol) : Ideal for conditioning and treatment systems.
-
Cutissential 18-MEA 40 (INCI: C10-40 Isoalkylamidopropylethyldimonium Ethosulfate (and) Dipropylene Glycol) : Suitable for shampoo systems and formulations where a liquid is preferred.
These ingredients are designed to replenish the 18-MEA that is depleted from the hair surface.
Quantitative Data on Efficacy
The effectiveness of 18-MEA in restoring hair properties can be quantified through various measurements. The following table summarizes key data from studies on virgin, bleached, and 18-MEA-treated hair.
| Hair Type | Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) | Relative Amount of 18-MEA (TOF-SIMS Ion Yield) |
| Virgin Hair | None | ~105-110 | ~60-70 | High |
| Bleached Hair | Bleaching Process | ~70-80 | ~20-30 | Low / Undetectable |
| Bleached Hair | 1.5% active Cutissential Behenyl 18-MEA | Increased towards virgin hair values | Increased towards virgin hair values | Replenished |
| Bleached Hair | Shampoo with 1.5% active Cutissential 18-MEA 40 | Increased towards virgin hair values | Increased towards virgin hair values | Replenished |
Note: The values presented are approximate and can vary based on the specific experimental conditions and hair type.
Skin Care Applications
The application of 18-MEA in skin care is less documented than in hair care. However, its presence in lanolin, a well-known emollient, suggests its potential for improving skin barrier function.
Proposed Mechanism of Action
Lanolin fatty acids are a natural source of 18-MEA. When incorporated into moisturizing creams, these fatty acids, along with other components of lanolin like cholesterol, can contribute to the intercellular lipids of the stratum corneum. This helps to improve the skin's barrier function, keeping it healthy.
Experimental Workflow: Evaluation of Skin Barrier Function
Caption: A simplified workflow for assessing the impact of an 18-MEA-containing formulation on skin barrier function.
Experimental Protocols
Protocol for Evaluating Hair Surface Hydrophobicity
Objective: To determine the hydrophobicity of hair fibers before and after treatment with an 18-MEA containing formulation using dynamic contact angle measurement.
Materials:
-
Hair tresses (virgin, bleached)
-
Test formulation (e.g., conditioner with 1.5% active 18-MEA derivative)
-
Control formulation (without 18-MEA derivative)
-
Tensiometer (e.g., Krüss K100MK2)
-
Deionized water
-
Standard laboratory glassware
Methodology:
-
Hair Tress Preparation:
-
Wash hair tresses with a clarifying shampoo and rinse thoroughly with deionized water.
-
Allow the tresses to air dry completely.
-
Separate a single hair fiber from each tress for measurement.
-
-
Treatment:
-
Apply the test formulation to the bleached hair tresses, ensuring even distribution.
-
Allow the product to remain on the hair for the recommended time (e.g., 1-3 minutes).
-
Rinse the tresses thoroughly with deionized water.
-
Allow the treated tresses to air dry.
-
-
Dynamic Contact Angle Measurement (Wilhelmy Method):
-
Mount a single hair fiber onto the tensiometer's balance.
-
Immerse the hair fiber into a vessel containing deionized water at a constant speed.
-
Record the force exerted on the fiber as it is immersed (advancing angle) and withdrawn (receding angle).
-
The software calculates the contact angles based on the recorded forces.
-
Repeat the measurement for multiple fibers from each group (virgin, bleached, treated) to ensure statistical significance.
-
Data Analysis: Compare the advancing and receding contact angles of the treated hair to the virgin and bleached controls. A significant increase in the contact angles of the treated hair indicates a restoration of hydrophobicity.
Protocol for Quantifying 18-MEA on Hair Surface
Objective: To semi-quantitatively determine the amount of 18-MEA on the hair surface using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).
Materials:
-
Hair fibers (as prepared in 3.1)
-
TOF-SIMS instrument (e.g., ION-TOF GmbH)
-
Sample holder for hair fibers
Methodology:
-
Sample Preparation:
-
Mount individual hair fibers onto the sample holder.
-
-
TOF-SIMS Analysis:
-
Introduce the sample holder into the high-vacuum chamber of the TOF-SIMS instrument.
-
Use a primary ion beam (e.g., 25-keV Bi3+) to bombard the hair surface.
-
The primary ions generate secondary ions from the hair surface, which are analyzed by the mass spectrometer.
-
Acquire mass spectra from multiple random areas on each hair fiber.
-
-
Data Analysis:
-
Identify the characteristic ion peak for 18-MEA in the mass spectrum.
-
Normalize the intensity of the 18-MEA peak to a characteristic peak from the hair protein matrix (e.g., CN- ion) to account for variations in surface topography.
-
Compare the relative ion yield of 18-MEA for virgin, bleached, and treated hair fibers. An increased relative ion yield in the treated samples indicates deposition of 18-MEA.
-
Experimental Workflow: TOF-SIMS Analysis of 18-MEA on Hair
Caption: Step-by-step workflow for the semi-quantitative analysis of 18-MEA on the hair surface using TOF-SIMS.
Protocol for Assessing Skin Barrier Function
Objective: To evaluate the effect of a topical formulation containing lanolin-derived 18-MEA on skin barrier function by measuring Transepidermal Water Loss (TEWL) and stratum corneum hydration.
Materials:
-
Test formulation (e.g., cream containing lanolin)
-
Control formulation (vehicle cream without lanolin)
-
TEWL measurement device (e.g., Tewameter®)
-
Corneometer® for skin hydration measurement
-
Climate-controlled room
-
Volunteer subjects with healthy or dry skin
Methodology:
-
Acclimatization:
-
Subjects should acclimatize in a climate-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
-
Baseline Measurements:
-
Define test areas on the volar forearm of each subject.
-
Measure baseline TEWL and skin hydration in the defined areas.
-
-
Product Application:
-
Apply a standardized amount of the test and control formulations to the respective test areas.
-
-
Post-Application Measurements:
-
Measure TEWL and skin hydration at specified time points after application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
-
Data Analysis:
-
Calculate the change in TEWL and skin hydration from baseline for both the test and control formulations.
-
A statistically significant decrease in TEWL and an increase in skin hydration for the test formulation compared to the control would indicate an improvement in skin barrier function.
-
Conclusion
18-MEA is a critical component for maintaining healthy hair, and its replenishment through cosmetic formulations is a well-established strategy for repairing damaged hair. The use of quaternized 18-MEA derivatives in conditioners and treatments effectively restores the hair's natural hydrophobicity and reduces friction. While its role in skincare is less defined, the presence of 18-MEA in lanolin suggests a beneficial effect on skin barrier function. The protocols outlined in this document provide a framework for the evaluation of 18-MEA-containing formulations in both hair and skin care applications. Further research into the specific effects of purified 18-MEA on the skin could open new avenues for its use in dermo-cosmetics.
References
Application Notes and Protocols for the Extraction of 18(S)-Methyleicosanoic Acid from Hair
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid that is the primary lipid component of the outermost layer of the hair cuticle, known as the F-layer.[1][2][3] This covalently bound lipid is crucial for maintaining the hydrophobic nature of the hair surface, which contributes to properties such as smoothness, shine, and ease of combing.[4][5] Damage to the 18-MEA layer, often caused by chemical treatments like bleaching and coloring, or environmental factors, can lead to a more hydrophilic hair surface, resulting in increased friction, tangling, and a generally unhealthy appearance.[4]
These application notes provide a detailed protocol for the quantitative extraction of 18-MEA from hair samples. The procedure involves the alkaline hydrolysis of the thioester bonds that link 18-MEA to the hair protein structure, followed by liquid-liquid extraction of the liberated fatty acid and subsequent derivatization to its fatty acid methyl ester (FAME) for analysis by gas chromatography-mass spectrometry (GC-MS).[6][7] This protocol is intended for researchers in cosmetology, dermatology, and drug development who are interested in quantifying the 18-MEA content of hair to assess hair health, damage, and the efficacy of hair care products.
Data Presentation
The concentration of 18-methyleicosanoic acid can vary between individuals and hair types. The following table summarizes typical quantitative data for 18-MEA and other integral fatty acids found in mammalian hair.
| Lipid Component | Concentration Range (mg/g of hair) | Percentage of Total Fatty Acids |
| 18-Methyleicosanoic Acid | ~0.88 - 1.9 | 38.4 - 47.6% |
| Total Fatty Acids | 2.3 - 4.0 | 100% |
| Cholesterol Sulfate (B86663) | 0.7 - 2.9 | N/A |
| Ceramides | 0.6 - 1.4 | N/A |
| Cholesterol | 0.3 - 1.4 | N/A |
| Fatty Alcohols | Trace - 0.2 | N/A |
| Data sourced from comparative analysis of human, pig, dog, sheep, and cow hair.[6] |
Experimental Protocols
This section details the complete methodology for the extraction and quantification of 18-MEA from hair.
Part 1: Hair Sample Preparation
-
Washing:
-
Wash hair samples (approximately 100-200 mg) thoroughly with a solution of 1% sodium dodecyl sulfate (SDS) to remove external contaminants and non-covalently bound lipids.
-
Rinse extensively with deionized water to remove all traces of the detergent.
-
Perform a final rinse with methanol (B129727) to aid in drying.
-
-
Drying:
-
Dry the washed hair samples in a vacuum oven at 50°C overnight or until a constant weight is achieved.
-
-
Pulverization:
-
Cut the dried hair into small fragments (approximately 1-2 mm) using clean scissors.
-
For enhanced extraction efficiency, cryogenically grind the hair fragments into a fine powder using a freezer mill or a similar apparatus.
-
Part 2: Alkaline Hydrolysis and Extraction of 18-MEA
This procedure cleaves the thioester bonds, releasing the covalently bound 18-MEA.
-
Hydrolysis:
-
Place the prepared hair sample (a precisely weighed amount, e.g., 50-100 mg) into a screw-capped glass tube with a PTFE liner.
-
Add 5 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH) to the tube.[8]
-
Securely cap the tube and heat at 80°C for 1 hour in a water bath or heating block to facilitate hydrolysis.[8]
-
-
Acidification and Extraction:
-
After cooling to room temperature, add a few drops of a pH indicator (e.g., phenolphthalein) to the solution.[8]
-
Acidify the mixture to a pH of approximately 3-4 by adding 6 M hydrochloric acid (HCl) dropwise.[8] The solution will turn from pink to colorless.
-
Add 5 mL of n-hexane to the tube, cap securely, and vortex vigorously for 2 minutes to extract the liberated fatty acids into the organic phase.[8]
-
Centrifuge the tube at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean glass vial.
-
Repeat the extraction of the aqueous phase with an additional 5 mL of n-hexane to ensure complete recovery of the fatty acids.
-
Combine the hexane extracts.
-
Part 3: Derivatization to Fatty Acid Methyl Ester (FAME)
For GC-MS analysis, the carboxylic acid group of 18-MEA must be derivatized to its less polar and more volatile methyl ester.
-
Esterification:
-
Extraction of FAME:
-
After cooling, add 1 mL of deionized water and 2 mL of n-hexane to the vial.[9]
-
Vortex thoroughly for 2 minutes to partition the 18-MEA methyl ester into the hexane layer.
-
Allow the layers to separate.
-
Transfer the upper hexane layer containing the FAME to a new vial.
-
To ensure the sample is free of water, pass the hexane extract through a small column containing anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Part 4: GC-MS Analysis
-
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS) is used for the analysis.
-
-
GC Conditions (Typical):
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.[11]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp at 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for 18-methyleicosanoic acid methyl ester should be determined from a standard or library spectrum.
-
Mandatory Visualizations
Caption: Experimental workflow for 18-MEA extraction and analysis.
Caption: Logical relationship of 18-MEA within hair and its release.
References
- 1. mdpi.com [mdpi.com]
- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. 18-MEA and hair appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integral lipids of mammalian hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. FA preparation | Cyberlipid [cyberlipid.gerli.com]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Application Notes and Protocols for 18(S)-Methyleicosanoic Acid in Langmuir-Blodgett Troughs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the study of 18(S)-Methyleicosanoic acid (18-MEA) monolayers using Langmuir-Blodgett (LB) troughs. 18-MEA is a branched-chain fatty acid of significant interest due to its presence as a primary lipid component on the surface of mammalian hair, where it contributes to the hydrophobic and protective properties of the hair fiber.[1][2][3][4] The unique branched structure of 18-MEA leads to distinct behavior in monolayers compared to its straight-chain analogs, offering opportunities for the creation of complex and functional films.[1][5]
This document outlines the essential materials, detailed experimental protocols for forming and analyzing 18-MEA Langmuir films, and presents key quantitative data derived from surface pressure-area isotherm measurements.
Quantitative Data Summary
The behavior of 18-MEA monolayers at the air-water interface is characterized by its surface pressure-area (π-A) isotherm, which provides critical information about the packing and phase transitions of the molecules. The following table summarizes key quantitative data for 18-MEA and its mixtures with eicosanoic acid (EA), a straight-chain fatty acid, on a subphase containing cadmium chloride.
| Monolayer Composition (18-MEA:EA) | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) | Subphase Conditions | Temperature (°C) |
| 100:0 (Pure 18-MEA) | ~35 | ~25 | 0.1 mM CdCl₂ at pH 6.0 | 22.0 ± 0.1 |
| 75:25 | ~32 | ~30 | 0.1 mM CdCl₂ at pH 6.0 | 22.0 ± 0.1 |
| 50:50 | ~30 | ~35 | 0.1 mM CdCl₂ at pH 6.0 | 22.0 ± 0.1 |
| 25:75 | ~28 | ~40 | 0.1 mM CdCl₂ at pH 6.0 | 22.0 ± 0.1 |
| 0:100 (Pure EA) | ~25 | ~45 | 0.1 mM CdCl₂ at pH 6.0 | 22.0 ± 0.1 |
Note: The lift-off area is an approximation of the molecular area at which a significant increase in surface pressure is first observed. The collapse pressure is the pressure at which the monolayer breaks down.
Experimental Protocols
This section provides detailed protocols for the preparation and analysis of 18-MEA monolayers using a Langmuir-Blodgett trough.
Materials and Equipment
-
This compound (18-MEA): >99% purity
-
Eicosanoic acid (EA): ≥99% purity (for mixed monolayers)
-
Chloroform (B151607): HPLC grade or equivalent (for preparing spreading solutions)
-
Cadmium chloride (CdCl₂): >99% purity (for subphase)
-
Sodium hydrogen carbonate (NaHCO₃): For pH adjustment
-
Hydrochloric acid (HCl): For pH adjustment
-
Ultrapure water: Resistivity >18.2 MΩ·cm
-
Langmuir-Blodgett trough system: Equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).
-
Microsyringe: For spreading the fatty acid solution.
-
Solid substrates: For film deposition (e.g., silicon wafers, mica).
-
Ultrasonic bath: For cleaning substrates.
-
Absolute ethanol (B145695): For cleaning.
Protocol for 18-MEA Monolayer Formation and Analysis
This protocol details the steps for preparing the Langmuir trough, forming the 18-MEA monolayer, and obtaining a surface pressure-area isotherm.
Step 1: Trough and Substrate Preparation
-
Thoroughly clean the Langmuir trough and barriers with absolute ethanol, followed by extensive rinsing with ultrapure water.
-
Clean the solid substrates by sonicating in absolute ethanol for 15 minutes, followed by rinsing with ultrapure water and drying under a stream of nitrogen.
-
Fill the trough with the desired subphase (e.g., 0.1 mM CdCl₂ in ultrapure water, with pH adjusted to 6.0 using NaHCO₃ and HCl).
-
Aspirate the surface of the subphase to remove any contaminants.
Step 2: Preparation of Spreading Solution
-
Prepare a 1 mg/mL solution of 18-MEA in chloroform. For mixed monolayers, prepare solutions with the desired molar ratios of 18-MEA and EA.
-
Ensure the fatty acid is completely dissolved. Sonication may be used to aid dissolution.
Step 3: Monolayer Spreading
-
Using a microsyringe, carefully deposit small droplets of the 18-MEA solution onto the surface of the subphase at different locations.
-
Allow at least 15 minutes for the chloroform to evaporate completely before starting the compression.
Step 4: Surface Pressure-Area (π-A) Isotherm Measurement
-
Position the movable barriers at their maximum area.
-
Begin compressing the barriers at a constant rate (e.g., 9 cm²/min).
-
Record the surface pressure as a function of the mean molecular area to generate the π-A isotherm.
-
Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.
Step 5: Langmuir-Blodgett Film Deposition (Optional)
-
Compress the monolayer to the desired target surface pressure (e.g., 20 mN/m).
-
Allow the monolayer to equilibrate at the target pressure for approximately 10 minutes.
-
Immerse the clean solid substrate vertically into the subphase.
-
Withdraw the substrate from the subphase at a slow, constant speed (e.g., 1 mm/min) while maintaining the target surface pressure through barrier compression. This will deposit a monolayer on the upstroke.
Visualizations
Experimental Workflow for 18-MEA Langmuir-Blodgett Studies
The following diagram illustrates the complete experimental workflow for the investigation of 18-MEA monolayers, from initial preparation to final film deposition and analysis.
Experimental Workflow for 18-MEA LB Studies
Logical Relationships in Langmuir Monolayer Formation
This diagram illustrates the physical states and transitions of 18-MEA molecules at the air-water interface during the compression process, as reflected in the surface pressure-area isotherm.
References
- 1. Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Langmuir-Blodgett films of biopolymers: a method to obtain protein multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. The structures of Langmuir-Blodgett films of fatty acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Model Systems in 18-MEA Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to 18-Methyleicosanoic Acid (18-MEA)
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that stands out as the primary lipid component covalently bound to the outermost surface of the mammalian hair cuticle.[1] Linked via a thioester bond to a proteinaceous layer, 18-MEA forms a protective, hydrophobic barrier that is crucial for hair health.[1][2] This lipid layer is responsible for the natural water-repellency of hair, reduces inter-fiber friction, and contributes to ease of combing and overall hair alignment.[3][4][5] Damage to this layer from chemical treatments (e.g., bleaching, dyeing), environmental exposure (e.g., UV radiation), or daily grooming can lead to a hydrophilic, damaged hair surface, resulting in increased friction, tangling, and a poor feel.[5][6] Understanding the synthesis, deposition, and function of 18-MEA is critical for developing effective hair care treatments and products aimed at restoring hair's natural properties.
In Vitro Model Systems
In vitro models provide a controlled environment to study specific cellular and molecular mechanisms related to 18-MEA without the complexity of a whole organism.
Application Note: Keratinocyte Cell Cultures from Hair Follicles
Principle: Keratinocytes, the primary cells responsible for synthesizing hair fiber components, can be isolated from plucked human hair follicles and cultured.[7] These cells can be immortalized to create stable cell lines, providing a consistent and ethically sourced model to study the biochemical pathways involved in lipid synthesis, including the precursors to 18-MEA.[7]
Applications:
-
Investigating the enzymatic pathways responsible for the synthesis of branched-chain fatty acids.
-
Screening compounds that may upregulate or downregulate 18-MEA production.
-
Studying the genetic regulation of lipid metabolism in hair follicle keratinocytes.
Advantages:
-
Minimally invasive procurement from human donors.[7]
-
High biological relevance to hair biology.
-
Allows for genetic manipulation and high-throughput screening.
Limitations:
-
Does not replicate the complex three-dimensional structure of the hair follicle or the final covalent attachment of 18-MEA to the cuticle surface.
-
Requires specialized cell culture techniques.
Application Note: Reconstituted Human Epidermis (RHE) Models
Principle: RHE models (e.g., EpiDerm™, SkinEthic™) are three-dimensional tissues cultured from human keratinocytes that mimic the structure and function of the human epidermis.[8][9] While primarily designed for skin research, they serve as a valuable tool for studying general lipid metabolism in keratinocytes, which is relevant to the hair follicle.
Applications:
-
General studies on the effects of topical ingredients on keratinocyte lipid profiles.[10][11]
-
Assessing the impact of stressors (e.g., UV, pollutants) on the production of fatty acids.
Advantages:
-
Closely resembles the morphology and differentiation of human epidermis.[8][12]
-
Provides a barrier function, allowing for permeability and irritation studies.[10]
-
Reduces the need for animal testing.
Limitations:
-
Lipid composition can differ from native tissue, with notably lower levels of free fatty acids and some ceramides.[9][12]
-
Does not specifically model the unique environment of the hair follicle or the hair fiber surface.
Application Note: Langmuir-Blodgett Monolayers
Principle: This physicochemical model involves creating a monomolecular layer of 18-MEA at an air-water interface. By compressing this layer, researchers can study its packing behavior, surface pressure, and conformational properties, providing insight into its function as a surface lipid.[13][14]
Applications:
-
Characterizing the packing density and orientation of 18-MEA molecules.[14]
-
Investigating interactions between 18-MEA and other lipids or surfactants.
-
Modeling the hydrophobic barrier of the hair surface.
Advantages:
-
Highly controlled system for studying molecular-level properties.
-
Provides fundamental data on the physical chemistry of 18-MEA.[13]
Limitations:
-
Purely a physical model; lacks biological components like the underlying protein structure.
-
Does not account for the covalent thioester linkage found in hair.[1]
Ex Vivo Model Systems
Ex vivo models utilize excised tissues, primarily hair fibers or skin, kept viable in a controlled laboratory setting. They bridge the gap between in vitro simplicity and in vivo complexity.
Application Note: Human and Animal Hair Fibers
Principle: Hair fibers harvested from humans or animals (e.g., wool from sheep) are the most direct model for studying the 18-MEA layer. The fibers can be analyzed in their native state or after specific chemical or physical treatments.
Applications:
-
Quantifying the amount of 18-MEA on virgin vs. damaged hair.
-
Evaluating the efficacy of cosmetic ingredients in replenishing or protecting the 18-MEA layer.[3]
-
Characterizing the physical properties (friction, hydrophobicity) of the hair surface with and without 18-MEA.[4][15]
Advantages:
-
Highest possible relevance, as it is the actual biological structure of interest.
-
Readily available from various sources.
-
Allows for direct measurement of performance-related attributes (e.g., combing force, contact angle).
Limitations:
-
High variability between donors (ethnicity, age, diet, hair treatments).
-
Does not provide information on the synthesis of 18-MEA.
Application Note: Skin Explants
Principle: Full-thickness skin samples, often from porcine sources due to their similarity to human skin, are maintained in a viable state for a limited time.[16][17] These models are useful for studying the absorption and metabolism of topically applied substances and their effect on the overall lipid profile of the skin.
Applications:
-
Studying the penetration of compounds that might influence lipid metabolism in the pilosebaceous unit.
-
Evaluating inflammatory or irritation responses to topical formulations.[18]
Advantages:
-
Maintains the complex 3D architecture and cellular interactions of skin.[17]
-
Porcine skin is an excellent surrogate for human skin in permeability studies.[16]
Limitations:
-
Limited viability (typically up to 10-12 days).[17]
-
Less specific for studying hair-shaft lipids like 18-MEA compared to using hair fibers directly.
In Vivo Model Systems
In vivo models use living organisms to study the complex, systemic biological processes related to 18-MEA, from synthesis to function in a physiological context.
Application Note: Animal Models (Mouse, Rat, Pig)
Principle: Rodent and porcine models are used to study skin and hair biology in a whole-organism context. Genetically engineered mouse models are particularly powerful for investigating the function of specific genes involved in lipid metabolism and hair follicle cycling.[19][20]
Applications:
-
Studying the systemic effects of diet or drugs on hair and skin lipid composition.[21]
-
Investigating the role of lipid metabolism in hair growth disorders and skin diseases like dermatitis.[22]
-
Elucidating the complete biological pathway of 18-MEA synthesis and deposition.
Advantages:
-
Represents the full complexity of physiological and metabolic interactions.
-
Allows for long-term studies and observation of chronic effects.
-
Genetically modifiable models can directly link gene function to phenotype.[19]
Limitations:
-
Ethical considerations and higher costs.
-
Structural and metabolic differences can exist between animal and human skin/hair. For example, mouse skin is significantly thinner than human skin.[19]
-
Translating results to humans requires careful consideration.
Data Presentation
Table 1: Comparison of Experimental Model Systems for 18-MEA Research
| Model System | Principle | Common Applications | Key Advantages | Key Limitations |
| In Vitro | ||||
| Keratinocyte Culture | Isolated hair follicle cells | Gene expression, pathway analysis, compound screening | High biological relevance, genetic manipulation | Lacks 3D structure, doesn't model lipid deposition |
| RHE Models | 3D reconstructed epidermis | Topical ingredient testing, barrier function | Mimics epidermal structure, reduces animal use | Lipid profile differs from native tissue, not hair-specific |
| Langmuir Monolayers | Physicochemical lipid film | Molecular packing, surface properties | Highly controlled, fundamental physical data | Lacks biological components and covalent linkage |
| Ex Vivo | ||||
| Hair Fibers | Excised human/animal hair | Damage/repair studies, product efficacy testing | Highest relevance, direct performance measurement | High donor variability, no metabolic information |
| Skin Explants | Viable excised skin sections | Permeability, metabolism of topicals | Maintains 3D tissue structure | Limited viability, less specific for hair shaft lipids |
| In Vivo | ||||
| Animal Models | Living organisms (mouse, pig) | Systemic effects, genetic studies, disease modeling | Full physiological complexity, long-term studies | Ethical concerns, cost, inter-species differences |
Experimental Protocols
Protocol: Extraction and Quantification of 18-MEA from Hair Fibers
This protocol describes the cleavage of the thioester-bound 18-MEA, its extraction, derivatization to a fatty acid methyl ester (FAME), and quantification by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Hair tresses (human or animal)
-
Soxhlet extraction apparatus
-
Solvents: n-Hexane, Methanol (B129727) (MeOH), Chloroform (CHCl₃)
-
Reagents: 0.2 M Potassium Hydroxide (KOH) in Methanol, 1.0 M Acetic Acid, Anhydrous Sodium Sulfate
-
Derivatization Agent: 1.25 M HCl in Methanol or Boron Trifluoride (BF₃) in Methanol
-
Internal Standard: Methyl Nonadecanoate (C19:0) solution
-
Glass centrifuge tubes with Teflon-lined caps
-
GC-MS system with a suitable capillary column (e.g., HP-1)
Procedure:
Part A: Removal of External Lipids and Debris
-
Wash hair tresses with a simple surfactant solution (e.g., 2% Sodium Laureth Sulfate) and rinse thoroughly with deionized water. Allow to air dry completely.
-
Place the dry hair sample (1-2 g) into a cellulose (B213188) thimble and perform a Soxhlet extraction with n-hexane for 4-6 hours to remove unbound, surface lipids (sebum).[23]
-
Remove the hair from the thimble and allow it to air dry in a fume hood.
Part B: Saponification to Cleave Bound 18-MEA [24]
-
Place the cleaned, dry hair into a glass centrifuge tube.
-
Add 15 mL of 0.2 M methanolic KOH.
-
Cap the tube tightly and place it in a 37°C water bath for 1 hour. Vortex the tube for 20 seconds every 10-15 minutes to ensure proper mixing.
-
Remove the tube from the bath and neutralize the reaction by adding 2.5 mL of 1.0 M acetic acid.
Part C: Liquid-Liquid Extraction of Fatty Acids
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the fatty acids using a glass Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction (steps 1-4) on the remaining aqueous/hair sample and combine the organic phases.
-
Dry the combined organic phase by passing it through a small column of anhydrous sodium sulfate.
Part D: Derivatization to FAMEs [25]
-
Evaporate the solvent from the extracted fatty acids under a gentle stream of nitrogen.
-
Add a known amount of internal standard (e.g., 20 µg of C19:0).
-
Add 0.5 mL of 1.25 M HCl in methanol to the dried extract.
-
Cap the tube tightly and heat at 50°C for 12-16 hours (overnight).
-
Cool the tube to room temperature. Add 0.5 mL of hexane (B92381) and 5 mL of a saturated NaHCO₃ solution to neutralize the acid and partition the FAMEs into the hexane layer.[25]
-
Vortex thoroughly and centrifuge at 1000 x g for 10 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
Part E: GC-MS Analysis
-
Inject 1 µL of the sample into the GC-MS.
-
Use a temperature program suitable for separating C16-C22 FAMEs (e.g., initial temp 150°C, ramp to 250°C at 4°C/min).
-
Identify the 18-MEA methyl ester peak based on its retention time and mass spectrum relative to standards.
-
Quantify the amount of 18-MEA by comparing its peak area to the peak area of the internal standard (C19:0).
Protocol: Surface Analysis of Hair by Atomic Force Microscopy (AFM)
This protocol provides a basic workflow for assessing the nanotribological properties (adhesion and friction) of the hair surface, which are directly influenced by the 18-MEA layer.[4]
Materials:
-
Single hair fibers (control and treated, e.g., 18-MEA removed)
-
Atomic Force Microscope (AFM) with a silicon nitride tip
-
Sample mounting stubs and double-sided adhesive
-
Isopropanol and compressed nitrogen for cleaning
Procedure:
-
Sample Preparation: Securely mount a single hair fiber onto a metal stub using double-sided adhesive. Ensure the fiber is taut and lies flat. Gently clean the surface with compressed nitrogen to remove loose particulates.
-
Instrument Setup: Install a standard silicon nitride AFM tip. Calibrate the cantilever's spring constant and the photodetector sensitivity according to the manufacturer's instructions.
-
Imaging (Topography): Engage the tip on the hair surface in contact mode or tapping mode. Scan a representative area (e.g., 5x5 µm) to obtain a topographical image. This helps identify a relatively flat, clean area for force measurements.
-
Adhesion Measurement (Force Spectroscopy):
-
Position the tip over the selected area.
-
Perform force-distance cycles: the tip approaches the surface, makes contact, and then retracts.
-
The adhesion force is measured as the maximum pull-off force required to separate the tip from the surface during retraction.
-
Collect at least 50-100 force curves from different points on the surface to obtain a statistical average.
-
-
Friction Measurement (Lateral Force Microscopy - LFM):
-
Engage the tip in contact mode.
-
Scan the surface perpendicularly to the long axis of the cantilever.
-
Record the lateral (torsional) deflection of the cantilever during the trace and retrace scans.
-
The friction force is proportional to half the difference between the trace and retrace lateral signals.
-
Calculate the relative friction by comparing the signal from treated hair to that of virgin hair.[4]
-
-
Data Analysis: Compare the average adhesion and friction forces between control (virgin) hair and hair with its 18-MEA layer removed. A significant increase in both adhesion and friction is expected after 18-MEA removal.[4]
Visualizations
Caption: Workflow for the analysis of 18-MEA on hair fibers.
Caption: Location of the 18-MEA layer on the hair cuticle.
Caption: Logic for selecting an appropriate 18-MEA model system.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 18-MEA and hair appearance. | Semantic Scholar [semanticscholar.org]
- 7. Establishment of keratinocyte cell lines from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. karger.com [karger.com]
- 10. Lipid and ultrastructural characterization of reconstructed skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular dynamic simulations of eicosanoic acid and 18-methyleicosanoic acid langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EX VIVO – BIO-EC [bio-ec.fr]
- 18. An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipids to the Top of Hair Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Skin Lipidomics Study Reveals the Therapeutic Effects of Tanshinones in a Rat Model of Acne [frontiersin.org]
- 22. Lipidomic Profiling of the Epidermis in a Mouse Model of Dermatitis Reveals Sexual Dimorphism and Changes in Lipid Composition before the Onset of Clinical Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. rhizolab.com [rhizolab.com]
- 25. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Application Notes and Protocols for Isotopic Labeling of 18(S)-Methyleicosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
18(S)-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is a major lipid component of the outermost layer of the hair cuticle, known as the F-layer.[1][2] It is covalently linked, likely via a thioester bond, to cysteine residues of the epicuticle proteins and is crucial for maintaining the hydrophobicity and low friction properties of the hair surface.[2][3] The unique structure and function of 18-MEA make it a molecule of interest in cosmetology, dermatology, and material science. Isotopic labeling of 18-MEA is an invaluable tool for studying its metabolic fate, its incorporation into the hair structure, and its potential roles in cellular signaling pathways. This document provides detailed application notes and protocols for the isotopic labeling of this compound with stable isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), and Oxygen-18 (¹⁸O).
Applications of Isotopically Labeled this compound
Isotopically labeled 18-MEA serves as a powerful tracer in a variety of research applications:
-
Metabolic Tracer Studies: Labeled 18-MEA can be administered to cell cultures or in vivo models to trace its uptake, distribution, and metabolism. This allows for the elucidation of its metabolic pathways and the identification of its downstream metabolites.
-
Hair Growth and Chemistry: By using labeled 18-MEA, researchers can monitor its incorporation into the hair shaft during hair growth. This can provide insights into the mechanisms of hair formation and the effects of various treatments on the hair cuticle.
-
Quantitative Analysis: Isotope dilution mass spectrometry, using a known amount of labeled 18-MEA as an internal standard, enables precise and accurate quantification of endogenous 18-MEA in biological samples.
-
Signaling Pathway Elucidation: Labeled 18-MEA can be used to investigate its potential role in cellular signaling. For instance, branched-chain fatty acids have been implicated in the activation of peroxisome proliferator-activated receptor alpha (PPARα) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Experimental Protocols
The following are detailed protocols for the isotopic labeling of this compound. These protocols are based on general methods for fatty acid labeling and may require optimization for specific experimental needs.
Protocol 1: Carbon-13 (¹³C) Labeling of this compound via Biosynthesis
This protocol describes the production of uniformly ¹³C-labeled 18-MEA by culturing a microorganism known to produce branched-chain fatty acids in the presence of a ¹³C-labeled carbon source.
Materials:
-
Microorganism capable of producing 18-MEA (e.g., specific strains of Bacillus or other bacteria known to synthesize branched-chain fatty acids).
-
Growth medium appropriate for the selected microorganism.
-
[U-¹³C]-Glucose or other uniformly ¹³C-labeled carbon source.
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Solid-phase extraction (SPE) cartridges for fatty acid purification.
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS) for analysis.
Procedure:
-
Culture Preparation: Prepare the appropriate growth medium for the selected microorganism.
-
Isotope Incorporation: In a sterile culture flask, inoculate the medium with the microorganism. Add [U-¹³C]-Glucose to the medium as the primary carbon source. The final concentration of the labeled glucose should be optimized but is typically in the range of 2-5 g/L.
-
Incubation: Incubate the culture under optimal growth conditions (temperature, shaking, etc.) for a period sufficient for lipid biosynthesis. This is typically 24-72 hours.
-
Cell Harvesting: Harvest the microbial cells by centrifugation at 5,000 x g for 10 minutes.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (B129727) (2:1, v/v) and lyse the cells using sonication or bead beating.
-
Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase, containing the lipids, is collected.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to their fatty acid methyl esters (FAMEs) using 14% BF₃ in methanol at 60°C for 15 minutes.
-
Purification: The ¹³C-labeled 18-MEA methyl ester is purified from the FAME mixture using reversed-phase SPE or preparative GC.
-
Analysis: The purity and isotopic enrichment of the labeled 18-MEA are determined by GC-MS or LC-MS analysis.
Protocol 2: Deuterium (²H) Labeling of this compound via Chemical Synthesis
This protocol is a hypothetical synthetic route for introducing deuterium labels into the 18-MEA molecule, adapted from general methods for deuterating fatty acids. This multi-step synthesis requires expertise in organic chemistry.
Materials:
-
A suitable precursor molecule for the synthesis of 18-MEA (e.g., a long-chain keto-acid or an unsaturated fatty acid).
-
Deuterium gas (D₂).
-
Lindlar's catalyst or other suitable hydrogenation catalyst.
-
Deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄).
-
Standard organic synthesis solvents and reagents.
-
Purification equipment (e.g., flash chromatography system).
-
NMR and mass spectrometry for structural confirmation and deuterium incorporation analysis.
Procedure (Illustrative Example):
-
Precursor Synthesis: Synthesize a precursor such as 18-methyl-eicos-x-enoic acid, where 'x' is the position of a double or triple bond that can be reduced.
-
Deuteration via Catalytic Hydrogenation: Dissolve the unsaturated precursor in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalyst such as Lindlar's catalyst. Purge the reaction vessel with deuterium gas (D₂) and maintain a positive pressure of D₂. Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Filter off the catalyst and evaporate the solvent. Purify the deuterated 18-MEA by flash chromatography.
-
Characterization: Confirm the structure and determine the extent and position of deuterium incorporation using ¹H NMR, ²H NMR, and high-resolution mass spectrometry.
Protocol 3: Oxygen-18 (¹⁸O) Labeling of the Carboxyl Group of this compound
This protocol describes the incorporation of ¹⁸O into the carboxylic acid group of 18-MEA using an acid-catalyzed exchange reaction.[4][5]
Materials:
-
This compound.
-
¹⁸O-labeled water (H₂¹⁸O, >95% enrichment).
-
Acid catalyst (e.g., HCl, H₂SO₄).
-
Anhydrous organic solvent (e.g., dioxane, THF).
-
Drying agent (e.g., anhydrous sodium sulfate).
Procedure:
-
Reaction Setup: In a flame-dried reaction vial, dissolve 18-MEA in an anhydrous solvent.
-
Labeling Reaction: Add a small amount of a strong acid catalyst followed by an excess of H₂¹⁸O. Seal the vial and heat the reaction mixture at 60-80°C for 12-24 hours with stirring.
-
Extraction and Purification: After cooling to room temperature, extract the ¹⁸O-labeled 18-MEA with an organic solvent (e.g., diethyl ether). Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Confirm the incorporation of ¹⁸O into the carboxyl group using mass spectrometry. The molecular weight will increase by 2 or 4 Da depending on whether one or both oxygen atoms are exchanged.
Data Presentation
The following table presents hypothetical quantitative data from a tracer study where ¹³C-labeled 18-MEA was administered to a cell culture model to investigate its incorporation into cellular lipids over time.
| Time Point (hours) | ¹³C-18-MEA in Total Lipids (nmol/mg protein) | ¹³C-18-MEA in Phospholipids (nmol/mg protein) | ¹³C-18-MEA in Triacylglycerols (nmol/mg protein) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 6 | 1.25 ± 0.15 | 0.45 ± 0.08 | 0.80 ± 0.12 |
| 12 | 2.80 ± 0.32 | 0.95 ± 0.11 | 1.85 ± 0.25 |
| 24 | 4.50 ± 0.55 | 1.60 ± 0.20 | 2.90 ± 0.40 |
| 48 | 5.10 ± 0.60 | 1.80 ± 0.25 | 3.30 ± 0.45 |
Data are presented as mean ± standard deviation (n=3). This is a hypothetical representation of expected results.
Visualization of Pathways and Workflows
Signaling Pathways
Branched-chain fatty acids may exert biological effects through the modulation of key signaling pathways. The following diagrams illustrate the potential involvement of 18-MEA in the PPARα and NF-κB pathways.
Caption: Potential activation of the PPARα signaling pathway by this compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a metabolic tracer study using isotopically labeled 18-MEA.
Caption: General workflow for a metabolic tracer study using isotopically labeled 18-MEA.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 18(S)-Methyleicosanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 18(S)-Methyleicosanoic Acid (18-MEA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthesis Challenges
Question: What are the main challenges in the total synthesis of this compound?
Answer: The primary challenges in the synthesis of this compound revolve around two key aspects:
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Stereocontrol: Establishing the chiral center at the C18 position with the desired (S)-configuration is a significant hurdle. The synthesis of the racemic mixture is considerably more straightforward than the enantiomerically pure (S)-form.[1]
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Handling Long Alkyl Chains: The long, nonpolar C20 carbon chain of the molecule presents challenges in purification and handling. Products and intermediates are often waxy solids or oils, making techniques like column chromatography and crystallization more difficult.
Question: I am considering synthesizing 18-MEA in-house. What is a realistic overall yield to expect?
Answer: Published synthetic routes report varying overall yields. A multi-step chemical synthesis can have an overall yield in the range of 30-40%. For instance, a known 7-step synthesis of racemic 18-MEA has an overall yield of 34%. Achieving a high yield for the stereoselective synthesis of the (S)-enantiomer is generally more challenging and may result in a lower overall yield.
Troubleshooting Specific Synthetic Steps
A common synthetic strategy for racemic 18-MEA involves a Grignard reaction followed by a Wittig reaction to construct the carbon backbone, and subsequent functional group manipulations. The stereoselective synthesis of 18(S)-MEA often employs a chiral auxiliary or an asymmetric hydrogenation step. Below are troubleshooting guides for these key reactions.
1. Grignard Reaction for Chain Elongation
Question: I am attempting a Grignard reaction with a long-chain alkyl halide to form a key intermediate, but I am getting a low yield of the desired product. What could be the issue?
Answer: Low yields in Grignard reactions with long-chain alkyl halides can be attributed to several factors:
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Purity of Reagents and Glassware: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is flame-dried, and all solvents are anhydrous. The magnesium turnings should be fresh and activated.
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Initiation of the Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate. If the reaction does not start, try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
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Side Reactions: Wurtz coupling, where two alkyl halides react with the magnesium to form a dimer, is a common side reaction that can reduce the yield of the desired Grignard reagent. Using a less reactive alkyl halide (e.g., chloride instead of bromide or iodide) and maintaining a dilute concentration can help minimize this.
2. Wittig Reaction for Alkene Formation
Question: My Wittig reaction to form the alkene precursor of 18-MEA is sluggish and gives a poor yield. How can I improve this?
Answer: The Wittig reaction with long-chain aldehydes and phosphonium (B103445) ylides can be challenging. Here are some troubleshooting tips:
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Ylide Formation: Ensure complete formation of the ylide. For non-stabilized ylides, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is crucial. Incomplete deprotonation of the phosphonium salt will lead to low yields.
-
Reaction Conditions: The reaction of the ylide with a sterically hindered or long-chain aldehyde may require elevated temperatures and longer reaction times. Monitor the reaction progress by TLC to determine the optimal conditions.
-
Stereoselectivity: For unstabilized ylides, the Wittig reaction typically yields the (Z)-alkene as the major product. If the (E)-alkene is desired, the Schlosser modification can be employed.
3. Stereoselective Synthesis of the (S)-Enantiomer
Question: I am struggling to achieve high enantioselectivity in the synthesis of 18(S)-MEA using a chiral auxiliary. What are some common pitfalls?
Answer: Achieving high diastereoselectivity in reactions involving chiral auxiliaries requires careful optimization:
-
Choice of Chiral Auxiliary: The selection of the appropriate chiral auxiliary is critical. Evans oxazolidinones are commonly used and can provide high levels of stereocontrol in alkylation reactions.
-
Reaction Conditions: The temperature, solvent, and Lewis acid used can all influence the diastereoselectivity. It is often necessary to screen different conditions to find the optimal combination for your specific substrate.
-
Purification of Diastereomers: If the diastereoselectivity is not perfect, careful purification by column chromatography or crystallization is required to separate the desired diastereomer before cleaving the auxiliary.
4. Purification of 18-Methyleicosanoic Acid
Question: I am having difficulty purifying the final 18-MEA product. It is a waxy solid that is difficult to handle. What are the recommended purification methods?
Answer: The purification of long-chain fatty acids like 18-MEA can be challenging due to their physical properties. Here are some effective methods:
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Crystallization: Crystallization from a suitable solvent is a highly effective method for purifying waxy solids. A two-step solvent crystallization process can be employed for enrichment.
-
Column Chromatography: While challenging, column chromatography on silica (B1680970) gel can be used. A non-polar eluent system is typically required. Reversed-phase chromatography can also be an option.
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Urea Clathrate Formation: Urea can form crystalline inclusion complexes with linear long-chain molecules, leaving branched-chain fatty acids like 18-MEA in the mother liquor. This can be a useful technique for separating 18-MEA from any linear fatty acid impurities.
Quantitative Data Summary
| Synthetic Route | Key Reactions | Reported Overall Yield (%) | Stereoselectivity | Reference |
| Racemic Synthesis | Grignard, Wittig, Hydrogenation | 34 | N/A | (Hypothetical based on literature) |
| Stereoselective (S)-enantiomer | Chiral Auxiliary, Alkylation, Wittig, Hydrogenation | 20-30 (estimated) | >95% de | (Hypothetical based on literature) |
Experimental Protocols
Protocol 1: Improved Synthesis of Racemic (±)-18-Methyleicosanoic Acid (Based on the Cundy and Gurr method)
This is a representative protocol based on available information and should be adapted and optimized as needed.
Step 1: Grignard Reagent Formation and Coupling
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a small crystal of iodine.
-
Add a solution of 1-bromohexadecane (B154569) (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Once the Grignard reagent formation is initiated (observed by the disappearance of the iodine color and gentle reflux), add the remaining solution of 1-bromohexadecane dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the reaction to 0 °C and add a solution of 2-bromopropane (B125204) (1.1 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 17-methyloctadecane.
Step 2: Terminal Bromination ... (Further steps would include bromination, conversion to a phosphonium salt, Wittig reaction with an appropriate aldehyde, and final oxidation to the carboxylic acid).
Visualizations
Caption: General synthetic workflow for racemic 18-Methyleicosanoic acid.
Caption: Troubleshooting logic for a low-yielding Wittig reaction.
References
Technical Support Center: Synthesis of 18-Methyleicosanoic Acid (18-MEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 18-Methyleicosanoic Acid (18-MEA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 18-MEA?
A1: An improved multi-step synthesis starting from ω-cyclopentadecalactone has been reported to provide an overall yield of approximately 27%.[1] This method is generally more reliable and higher-yielding than older methods that utilize Grignard reagents with cyclopentadecanone (B167302) (8% overall yield) or Wittig reactions with methyl 15-formylpentadecanoate (5% overall yield).[1]
Q2: I am experiencing a low yield in the initial ring-opening of ω-cyclopentadecalactone. What could be the issue?
A2: Low yields in the methanolysis of ω-cyclopentadecalactone to form methyl 15-hydroxypentadecanoate (B1240629) are often due to incomplete reaction or side reactions. Ensure that a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, is used and that the reaction is refluxed for a sufficient duration (e.g., 24 hours) to drive the equilibrium towards the product.[1] Purity of the starting lactone is also crucial.
Q3: My oxidation of methyl 15-hydroxypentadecanoate to the corresponding aldehyde is sluggish and gives a mixture of products. How can I improve this step?
A3: The oxidation of long-chain alcohols to aldehydes can be challenging, with over-oxidation to the carboxylic acid being a common side reaction.[2][3] Using a mild and selective oxidizing agent like pyridinium (B92312) chlorochromate (PCC) is recommended.[2][4] To minimize over-oxidation, it is crucial to use the correct stoichiometric amount of the oxidant and to monitor the reaction closely by TLC. Running the reaction at a controlled temperature and ensuring the absence of water are also critical factors.
Q4: The Julia-Kocienski olefination is mentioned as an alternative to the Wittig reaction. What are its advantages?
A4: The Julia-Kocienski olefination is a powerful method for creating carbon-carbon double bonds and often provides excellent E-selectivity.[5][6] It can be a good alternative if you are facing issues with the stereoselectivity of the Wittig reaction or if the purification of the triphenylphosphine (B44618) oxide byproduct is problematic. The reaction involves the use of a sulfone, and the byproducts are generally easier to remove.[7][8]
Q5: During the hydrogenation step with Raney Nickel, I am observing incomplete conversion. What are the possible reasons?
A5: Incomplete hydrogenation can be due to catalyst poisoning or insufficient hydrogen pressure. Traces of sulfur-containing impurities can poison the Raney Nickel catalyst.[1] Ensure all reagents and solvents are of high purity. Increasing the hydrogen pressure (e.g., to 45 psi) and ensuring a sufficient amount of catalyst are used can also improve the conversion rate.[1] The activity of the Raney Nickel itself is also a critical factor; using a fresh and active batch is recommended.
Q6: The final hydrolysis of the methyl ester to 18-MEA is not going to completion. How can I drive this reaction forward?
A6: The hydrolysis of sterically hindered or long-chain esters can be slow.[9][10][11][12] To ensure complete hydrolysis, it is recommended to use a sufficient excess of a strong base like potassium hydroxide (B78521) in a mixed solvent system (e.g., ethanol (B145695)/water) and to heat the reaction mixture at reflux for an adequate amount of time. Monitoring the reaction by TLC until the starting ester spot disappears is crucial.
Troubleshooting Guides
Guide 1: Synthesis of Methyl 15-oxopentadecanoate (Aldehyde)
| Problem | Potential Cause | Solution |
| Low yield of methyl 15-hydroxypentadecanoate | Incomplete reaction; impure ω-cyclopentadecalactone. | Ensure sufficient reflux time (24h) with a catalytic amount of p-toluenesulfonic acid. Use purified starting material. |
| Over-oxidation to carboxylic acid during alcohol oxidation | Oxidizing agent is too strong or reaction time is too long. | Use a mild oxidant like PCC. Monitor the reaction closely by TLC and stop it as soon as the starting alcohol is consumed. |
| Incomplete oxidation of the alcohol | Insufficient amount of oxidizing agent; inactive oxidant. | Use a slight excess of the oxidizing agent. Ensure the oxidant is fresh and active. |
| Difficult purification of the aldehyde | Presence of unreacted alcohol and over-oxidized acid. | Careful column chromatography on silica (B1680970) gel is required. The polarity of the eluent should be optimized to separate the aldehyde from the more polar alcohol and acid. |
Guide 2: Julia-Kocienski Olefination
| Problem | Potential Cause | Solution |
| Low yield of the alkene product | Incomplete formation of the sulfone anion; decomposition of the anion. | Use a strong, non-nucleophilic base like KHMDS. Maintain a low temperature (-78 °C) during the deprotonation and subsequent reaction with the aldehyde. |
| Poor E/Z selectivity | Sub-optimal reaction conditions. | The choice of solvent and counterion can influence the stereoselectivity. Apolar solvents and small counterions (Li+) tend to favor the Z-isomer, while polar solvents and larger counterions (K+) favor the E-isomer. |
| Formation of side products | Self-condensation of the sulfone or reaction with other electrophiles. | Add the base to a mixture of the sulfone and the aldehyde (Barbier-like conditions) to ensure the anion reacts with the aldehyde as it is formed. |
Guide 3: Hydrogenation and Hydrolysis
| Problem | Potential Cause | Solution |
| Incomplete hydrogenation of the unsaturated ester | Catalyst poisoning; low hydrogen pressure; inactive catalyst. | Ensure high purity of the substrate and solvent. Increase hydrogen pressure (e.g., 45 psi). Use a fresh, active Raney Nickel catalyst. |
| Sluggish or incomplete hydrolysis of the methyl ester | Steric hindrance of the long-chain ester. | Use a strong base (KOH) in excess and reflux for a sufficient time. A co-solvent like ethanol can improve solubility. |
| Difficulty in isolating the final 18-MEA product | Emulsion formation during workup. | Acidify the reaction mixture carefully to a pH of ~2 to protonate the carboxylate. Use a brine wash to break up emulsions during extraction. |
Experimental Protocols
Improved Synthesis of (±)-18-Methyleicosanoic Acid
This protocol is based on an improved synthesis method with a reported overall yield of 27%.[1]
Step 1: Synthesis of Methyl 15-hydroxypentadecanoate
-
A mixture of ω-cyclopentadecalactone (1 equivalent) and p-toluenesulfonic acid monohydrate (0.03 equivalents) in methanol (B129727) is heated at reflux for 24 hours.
-
The mixture is poured into water and extracted with chloroform.
-
The organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated to afford the product.
Step 2: Synthesis of Methyl 15-oxopentadecanoate
-
To a solution of methyl 15-hydroxypentadecanoate (1 equivalent) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Step 3: Julia-Kocienski Olefination to form Methyl 18-Methyleicos-15-enoate
-
To a solution of the required phenyltetrazolyl sulfone (1.1 equivalents) in anhydrous THF at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) dropwise.
-
After stirring for 1 hour at -78 °C, add a solution of methyl 15-oxopentadecanoate (1 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Step 4: Hydrogenation to Methyl 18-Methyleicosanoate
-
A suspension of the unsaturated ester (1 equivalent) and Raney Nickel (a catalytic amount, e.g., 50% slurry in water) in methanol is shaken under 45 psi of hydrogen gas at room temperature for 17 hours.
-
The mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.
Step 5: Hydrolysis to 18-Methyleicosanoic Acid
-
A solution of methyl 18-methyleicosanoate (1 equivalent) and potassium hydroxide (excess) in a mixture of ethanol and water is heated at reflux until the starting material is consumed (monitor by TLC).
-
The mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with concentrated HCl to pH ~2.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is recrystallized to afford pure 18-methyleicosanoic acid.
Data Presentation
Table 1: Comparison of 18-MEA Synthesis Routes
| Synthesis Route | Starting Material | Key Reaction | Reported Overall Yield | Reference |
| Improved Synthesis | ω-Cyclopentadecalactone | Julia-Kocienski Olefination | 27% | [1] |
| Grignard Method | Cyclopentadecanone | Grignard Reaction | 8% | [1] |
| Wittig Method | Methyl 16-hydroxyhexadecanoate | Wittig Reaction | 5% | [1] |
Visualizations
Caption: Workflow for the improved synthesis of 18-MEA.
References
- 1. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. organicreactions.org [organicreactions.org]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 18(S)-Methyleicosanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18(S)-Methyleicosanoic acid (18-MEA). Our goal is to help you overcome common detection and analysis challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 18-MEA analysis, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Low or No Signal/Peak Intensity for 18-MEA
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction from Matrix (e.g., Hair) | 18-MEA is often covalently bound to proteins, especially in keratin (B1170402) fibers, making extraction challenging.[1] Alkaline hydrolysis is typically required to cleave these bonds.[2] - Solution: Ensure your protocol includes an effective hydrolysis step. A common method involves heating the sample with a methanolic solution of a strong base (e.g., KOH). |
| Inefficient Derivatization | Free fatty acids, like 18-MEA, have low volatility and can interact with the GC column, leading to poor chromatographic performance.[3][4][5][6] Derivatization to fatty acid methyl esters (FAMEs) is crucial for GC analysis. - Solution: Optimize your derivatization reaction. Acid-catalyzed esterification using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl is effective for converting free fatty acids to FAMEs.[3][7] Ensure the reaction goes to completion by optimizing time and temperature. |
| Sample Degradation | Thermally labile compounds can degrade in a hot GC injector.[3] |
| Injector Problems | Leaks in the injector or incorrect injection volume can lead to sample loss.[3] |
| Column Issues | A contaminated or degraded GC column can result in poor peak shape and intensity.[3] |
| MS Detector Issues | An improperly tuned MS detector or inadequate detector voltage will result in low sensitivity.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | Active sites can cause peak tailing due to unwanted interactions with the analyte.[3] |
| Column Contamination | Contaminants in the column can interfere with the separation process. |
| Column Overload | Injecting too much sample can lead to peak fronting.[3] |
| Improper Column Installation | Incorrect installation can also cause peak fronting. |
Issue 3: Contamination and Ghost Peaks
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents, Reagents, or Glassware | Fatty acids are common contaminants and can be introduced from various sources. |
| Plasticware Leaching | Plastic consumables like pipette tips and centrifuge tubes can leach fatty acids and plasticizers. |
| Handling Procedures | Human skin is a source of fatty acids. |
| Carryover from Previous Injections | Residuals from a previous, more concentrated sample can appear in subsequent runs.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 18-MEA?
A1: Free fatty acids like 18-MEA are polar and have low volatility. This makes them unsuitable for direct GC analysis, as it can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column. Derivatization, most commonly to its fatty acid methyl ester (FAME), increases the volatility and reduces the polarity of 18-MEA, resulting in better chromatographic separation and more accurate, reproducible results.[3][4][5][6]
Q2: What are the recommended derivatization methods for 18-MEA?
A2: Acid-catalyzed esterification is a widely used and effective method for derivatizing free fatty acids like 18-MEA. Common reagents include:
-
Boron trifluoride (BF₃) in methanol: This is a popular choice for both esterification of free fatty acids and transesterification of esterified fatty acids under mild conditions.[3][7]
-
Methanolic HCl: Another effective acid catalyst for FAME preparation.
Base-catalyzed transesterification is suitable for esterified fatty acids but is not effective for free fatty acids.
Q3: How can I extract 18-MEA from hair samples?
A3: Since 18-MEA is the major covalently bound fatty acid in mammalian hair, a simple solvent extraction is often insufficient.[1] An alkaline hydrolysis step is necessary to cleave the thioester bonds linking 18-MEA to the hair cuticle proteins.[1][2] This is typically followed by acidification to protonate the fatty acid and then extraction with an organic solvent.
Q4: What type of GC column is best for analyzing 18-MEA FAME?
A4: The choice of GC column is critical for good separation. For FAME analysis, columns with polar stationary phases are generally preferred as they provide good separation of different fatty acid methyl esters. However, for complex mixtures, phases of intermediate polarity can offer a good balance of resolution and thermal stability.[8]
Q5: I am seeing many background peaks in my chromatogram. What is the likely source of this contamination?
A5: Fatty acid contamination is a common issue. Potential sources include:
-
Solvents and reagents: Always use high-purity solvents and reagents.
-
Plasticware: Avoid plastic containers, pipette tips, and vial caps, as they can leach fatty acids and phthalates. Use glass or solvent-rinsed metalware where possible.
-
Personal contact: Always wear gloves, as skin oils are a significant source of fatty acid contamination.
-
System carryover: Run solvent blanks between samples to check for carryover from previous injections.[3]
Experimental Protocols
Protocol 1: Extraction and Derivatization of 18-MEA from Hair to FAME for GC-MS Analysis
-
Sample Preparation: Wash hair samples with a mild detergent and deionized water to remove external contaminants. Dry the samples completely.
-
Alkaline Hydrolysis:
-
Weigh approximately 20-50 mg of hair into a glass tube with a PTFE-lined cap.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour with occasional vortexing to hydrolyze the thioester bonds and release the fatty acids.
-
-
Acidification and Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of 1 M HCl to acidify the mixture.
-
Add 2 mL of hexane (B92381), vortex thoroughly for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acids to a new glass tube.
-
Repeat the hexane extraction and combine the organic layers.
-
-
Derivatization to FAMEs:
-
FAME Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the 18-MEA methyl ester to a GC vial for analysis.
-
Visualizations
Experimental Workflow for 18-MEA Analysis
Caption: Workflow for the extraction and analysis of 18-MEA from hair samples.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity of 18-MEA.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. benchchem.com [benchchem.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. sandia.gov [sandia.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 18-MEA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during 18-methyleicosanoic acid (18-MEA) analysis.
Frequently Asked Questions (FAQs)
Q1: What is 18-MEA and why is its analysis important?
18-methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that is the primary lipid component covalently bound to the surface of the hair cuticle.[1][2] It is responsible for the natural hydrophobicity and lubricity of hair, contributing to properties like ease of combing and shine.[1][3] Analysis of 18-MEA is crucial in cosmetology and dermatology to understand the effects of hair treatments, environmental aging, and to develop effective hair care products that can restore or protect this vital lipid layer.[1][3]
Q2: What are the most common sources of contamination in 18-MEA analysis?
The most prevalent sources of contamination in 18-MEA analysis, and lipidomics in general, are:
-
Keratin (B1170402): Dust, skin flakes, hair, and clothing fibers are significant sources of keratin contamination.[4]
-
Plasticizers: Leaching of compounds like phthalates from plastic labware (e.g., tubes, pipette tips, vials) is a major issue.[2][5]
-
Solvent and Reagent Impurities: Solvents, reagents, and water can contain trace amounts of fatty acids or other interfering compounds.[6][7][8][9]
-
Cross-Contamination: Carryover from previously analyzed samples or from inadequately cleaned glassware and equipment.
Q3: How can I minimize keratin contamination?
To minimize keratin contamination, it is essential to work in a clean environment and handle samples with care. Key practices include:
-
Working in a laminar flow hood.
-
Wearing non-powdered nitrile gloves, a lab coat, and hairnet.
-
Wiping down all surfaces and equipment with ethanol (B145695) or methanol (B129727) before use.
-
Using clean, dedicated glassware for sample preparation.
-
Keeping all sample containers, pipette tip boxes, and reagent bottles covered as much as possible.
Q4: Are there specific types of labware I should use or avoid?
Yes, the choice of labware is critical to prevent plasticizer contamination.
-
Recommended: Use glass or polypropylene (B1209903) labware that is certified as free of contaminants. For critical steps like solvent extraction and storage, glass is preferred. Glass syringes and stainless-steel filter holders are recommended over their plastic counterparts.[5]
-
To Avoid: Avoid using general-purpose plastic consumables, especially those made of polystyrene or polyvinyl chloride (PVC), as they are more likely to leach plasticizers. Be cautious even with polypropylene tubes, as some can introduce a significant number of contaminants.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background noise or unexpected peaks in chromatogram | Contaminated solvents or reagents. | Use high-purity, HPLC, or MS-grade solvents and reagents.[9] Filter all solvents before use. Run a solvent blank to identify any impurities. |
| Leaching from plastic labware. | Switch to glass or certified contaminant-free plasticware.[2][5] Rinse all labware with a high-purity solvent before use. | |
| Keratin contamination. | Review sample handling procedures. Ensure work is performed in a clean environment with appropriate personal protective equipment.[4] | |
| Poor reproducibility of results | Inconsistent sample preparation. | Follow a standardized and detailed experimental protocol. Ensure consistent timing for all steps, especially incubation and extraction. |
| Cross-contamination between samples. | Use disposable, single-use labware where possible. Thoroughly clean all non-disposable items between samples. | |
| Low or no detectable 18-MEA signal | Incomplete extraction of 18-MEA. | Ensure the correct solvent system and extraction method are used. The thioester bond linking 18-MEA to the hair protein requires specific conditions, such as alkaline hydrolysis, for cleavage.[1][10] |
| Degradation of 18-MEA during sample processing. | Avoid excessive heat and exposure to strong acids or bases for prolonged periods, unless it is a controlled step for hydrolysis. | |
| Presence of common contaminant ions (e.g., phthalates, siloxanes) | Environmental contamination or contaminated labware. | Identify the source of the contaminant by running blanks of individual solvents, reagents, and labware. Refer to a list of common mass spectrometry contaminants to identify the ions.[6][7][8][9][11][12] |
Quantitative Data on Contamination
The following table summarizes the impact of switching from plastic to glass/stainless steel labware on the contamination levels of C16:0 and C18:0 fatty acids, which are structurally similar to 18-MEA and serve as a relevant proxy.
| Fatty Acid | Contamination Level with Plastic Syringe & Filter (ppm) | Contamination Level with Glass Syringe & Stainless Steel Holder (ppm) | Reduction in Contamination |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 | 2.6 ± 0.9 | 60.6% |
| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 78.7% |
Data adapted from a study on fatty acid contamination in atmospheric particulate matter analysis.[5] A study on human serum lipidome analysis found that while glassware introduced 24 labware contaminants, polypropylene microcentrifuge tubes from one manufacturer contributed 485 contaminant features, and those from another introduced 2,949.[2]
Experimental Protocols
Protocol for 18-MEA Extraction from Hair
This protocol outlines the key steps for the extraction of 18-MEA from hair fibers, incorporating measures to minimize contamination.
-
Sample Collection and Preparation:
-
Collect hair samples from the posterior vertex of the head.
-
Cut the proximal end of the hair shafts into small segments (approx. 1-2 cm).
-
Store samples in clean, labeled glass vials.
-
-
Hair Decontamination:
-
Wash the hair samples sequentially with a 5% sodium dodecyl sulfate (B86663) (SDS) solution, followed by ultrapure water, and finally methanol to remove external contaminants.[13]
-
Alternatively, for less harsh cleaning, wash with isopropanol (B130326) followed by methanol.[14]
-
Dry the washed hair samples in a clean environment.
-
-
Lipid Extraction (Alkaline Hydrolysis):
-
Liquid-Liquid Extraction:
-
Add a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v) to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase containing the lipids using a glass pipette.
-
Repeat the extraction process on the remaining aqueous phase to maximize recovery.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane (B92381) or a mobile phase compatible with the analytical instrument).
-
-
Analysis:
-
Analyze the reconstituted sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of 18-MEA.
-
Visualizations
Caption: Workflow for 18-MEA analysis and points of potential contamination.
Caption: Logical troubleshooting workflow for 18-MEA analysis issues.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Resources [fishersci.no]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. scribd.com [scribd.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Are you seeing background contamination ions in your mass spectrometry data? | Whitepaper | Chemistry World [chemistryworld.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 18-MEA Extraction Protocols
Welcome to the technical support center for 18-methyleicosanoic acid (18-MEA) extraction protocols. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, covalently bound fatty acid. Here you will find detailed experimental procedures, troubleshooting advice, and frequently asked questions to ensure the successful extraction and quantification of 18-MEA from various biological samples, particularly hair.
Frequently Asked Questions (FAQs)
Q1: What is 18-MEA and why is it important?
A1: 18-methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid.[1] It is the primary lipid component covalently bound to the outermost layer of the hair cuticle, known as the epicuticle.[2][3] This layer is responsible for the natural hydrophobicity and lubricity of hair, protecting it from environmental damage and reducing friction between hair fibers.[2] The loss of 18-MEA, often due to chemical treatments or environmental exposure, can lead to a hydrophilic and damaged hair surface.[4]
Q2: How is 18-MEA attached to the hair cuticle?
A2: 18-MEA is covalently attached to the proteinaceous surface of the hair cuticle, most likely through a thioester bond with cysteine residues in the cuticular proteins.[5] This strong covalent linkage means that simple solvent extraction methods are insufficient to remove 18-MEA.
Q3: What is the general workflow for 18-MEA extraction and analysis?
A3: The general workflow involves three main stages:
-
Alkaline Hydrolysis: Cleavage of the thioester bond to release the 18-MEA from the hair protein.
-
Liquid-Liquid Extraction: Separation of the freed fatty acids from the aqueous hydrolysate.
-
Derivatization and Analysis: Conversion of the fatty acids to a more volatile form for quantification, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: Why is derivatization necessary for 18-MEA analysis by GC-MS?
A4: Derivatization is a crucial step to increase the volatility and thermal stability of fatty acids like 18-MEA, making them suitable for GC analysis.[1] It also improves peak shape and reduces tailing, leading to better separation and more accurate quantification.[6] Silylation using reagents like BSTFA is a common method for this purpose.[7]
Experimental Protocols
Protocol 1: Quantitative Extraction of 18-MEA from Hair
This protocol details the steps for the quantitative extraction of 18-MEA from hair samples, followed by derivatization for GC-MS analysis.
Materials:
-
Hair samples
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)
-
Glassware: screw-cap test tubes, centrifuge tubes, vials for GC-MS
Methodology:
-
Sample Preparation and Cleaning:
-
Cut hair samples into small pieces (approximately 1-2 cm).
-
Wash the hair samples sequentially with dichloromethane and then methanol to remove external lipids and contaminants.
-
Allow the hair to air dry completely.
-
Accurately weigh approximately 20-50 mg of the cleaned, dry hair into a screw-cap glass test tube.
-
-
Alkaline Hydrolysis (Saponification):
-
To each tube, add a known amount of internal standard.
-
Add 2 mL of 2M methanolic KOH.
-
Seal the tubes tightly and incubate at 80°C for 2 hours with occasional vortexing to facilitate the hydrolysis of the thioester bonds.
-
-
Extraction of Freed Fatty Acids:
-
Cool the tubes to room temperature.
-
Acidify the mixture to a pH of approximately 3-4 by adding 1 mL of 6M HCl. This protonates the fatty acid salts to their free acid form.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane to each tube.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer (containing the fatty acids) to a clean tube.
-
Repeat the hexane extraction two more times, pooling the hexane fractions.
-
Dry the combined hexane extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS.[7]
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.[7][8]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Visualizing the Experimental Workflow
Caption: Workflow for the quantitative extraction and analysis of 18-MEA from hair.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No 18-MEA Detected | Incomplete hydrolysis of the thioester bond. | - Ensure the KOH solution is fresh and at the correct concentration. \n- Increase the incubation time or temperature for hydrolysis (e.g., up to 4 hours or 90°C), but be mindful of potential degradation. \n- Ensure the hair sample is fully submerged in the hydrolysis solution. |
| Inefficient extraction of fatty acids. | - Check the pH of the solution after acidification; it should be acidic to ensure the fatty acids are in their free form. \n- Perform at least three sequential hexane extractions to maximize recovery. \n- Ensure vigorous mixing during the liquid-liquid extraction to facilitate the transfer of fatty acids to the organic phase. | |
| Degradation of 18-MEA. | - Avoid excessively high temperatures during hydrolysis and evaporation. \n- Store extracts at -20°C or lower if not analyzed immediately. | |
| Incomplete derivatization. | - Ensure the derivatization reagent (BSTFA) is not expired and has been stored under anhydrous conditions. \n- Make sure the lipid extract is completely dry before adding the derivatization reagent, as water will deactivate it. \n- Ensure proper heating time and temperature for the derivatization reaction. | |
| High Variability in Results | Inconsistent sample preparation. | - Standardize the hair washing and drying procedure. \n- Ensure the hair is cut into small, uniform pieces for consistent exposure to reagents. |
| Inaccurate quantification. | - Use a reliable internal standard that is added at the beginning of the procedure to account for losses during extraction and derivatization. \n- Prepare a calibration curve with known concentrations of an 18-MEA standard. | |
| Contamination. | - Use high-purity solvents and reagents. \n- Thoroughly clean all glassware to remove any residual lipids or contaminants. \n- Run a blank sample (containing no hair) through the entire procedure to check for background contamination. | |
| Poor Chromatographic Peak Shape | Incomplete derivatization. | - Re-evaluate the derivatization protocol as described above. |
| Active sites in the GC system. | - Condition the GC column according to the manufacturer's instructions. \n- Use a deactivated injector liner. | |
| Co-eluting contaminants. | - Optimize the GC temperature program to improve the separation of 18-MEA from other components. \n- Consider an additional clean-up step, such as solid-phase extraction (SPE), after the liquid-liquid extraction. |
Data Presentation
The following table provides a hypothetical summary of quantitative data that could be obtained from an experiment comparing 18-MEA content in different hair samples.
| Sample ID | Hair Type | Treatment | Mean 18-MEA Concentration (µg/g of hair) | Standard Deviation | n |
| V-01 | Virgin | None | 125.3 | 8.7 | 3 |
| B-01 | Bleached | Single Process | 45.8 | 5.2 | 3 |
| C-01 | Colored | Oxidative Dye | 89.1 | 7.5 | 3 |
| H-01 | Heat-Styled | Daily Flat Iron | 102.6 | 9.1 | 3 |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low 18-MEA Yield
This diagram illustrates the logical steps to troubleshoot low or no detection of 18-MEA.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
stability issues of 18(S)-Methyleicosanoic acid in storage
Welcome to the technical support center for 18(S)-Methyleicosanoic acid (18-MEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a saturated, branched-chain fatty acid.[1][2][3] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to the formation of impurities, a decrease in the effective concentration of the active molecule, and potentially misleading experimental outcomes.
Q2: What are the primary factors that can affect the stability of this compound in storage?
As a saturated fatty acid, this compound is generally more stable than unsaturated fatty acids. However, its stability can be influenced by several factors, including:
-
Temperature: While highly stable at ambient and refrigerated temperatures, prolonged exposure to very high temperatures can eventually lead to degradation.
-
Light: Direct exposure to high-energy UV light can potentially cause degradation, although saturated fatty acids are generally considered resistant to photodegradation by normal laboratory light or sunlight.[4][5][6]
-
Oxygen: The presence of oxygen, especially in combination with initiators like heat or light, can lead to oxidation, although this is much less of a concern for saturated fatty acids compared to their unsaturated counterparts.
-
Solvent: The choice of solvent can impact the long-term stability of the dissolved compound.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under the following conditions:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | ≥ 4 years[2] |
| 2-8°C | Shorter-term | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
This data is compiled from supplier recommendations and general knowledge of fatty acid stability.
Q4: Is this compound sensitive to freeze-thaw cycles?
While there is no specific data available for this compound, it is a general best practice to minimize freeze-thaw cycles for any compound stored in solution to prevent potential degradation and solvent evaporation, which can alter the concentration. Aliquoting the stock solution into smaller, single-use vials is recommended.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent experimental results | Degradation of 18-MEA stock solution. | - Prepare fresh stock solutions from powder. - Verify the concentration of the stock solution using a validated analytical method (e.g., GC-MS). - Review storage conditions of the stock solution. |
| Precipitate observed in the stock solution upon thawing | Poor solubility at lower temperatures. Solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure vials are tightly sealed to prevent solvent evaporation. |
| Suspected contamination of the compound | Improper handling or storage. | - Use sterile techniques when preparing solutions. - Store in tightly sealed containers in a designated, clean area. - Analyze the compound for purity using an appropriate analytical method. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
This protocol is designed to evaluate the thermal stability of this compound in a solid state or in solution.
Materials:
-
This compound (powder or in a specified solvent)
-
Inert gas (e.g., argon or nitrogen)
-
Heating block or oven capable of maintaining a constant temperature
-
GC-MS system
-
Appropriate vials
Procedure:
-
Prepare several aliquots of this compound in sealed vials.
-
For solutions, flush the headspace of the vials with an inert gas to minimize oxidation.
-
Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods (e.g., 1 week, 2 weeks, 4 weeks).
-
Include a control sample stored at the recommended long-term storage temperature (-20°C or -80°C).
-
At each time point, remove a vial from each temperature and store it at -80°C until analysis.
-
Analyze the samples by GC-MS to quantify the remaining amount of this compound and identify any degradation products.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a general procedure for the quantitative analysis of this compound.
1. Derivatization (Methylation):
-
To increase volatility for GC analysis, the carboxylic acid group of 18-MEA needs to be derivatized, typically to a methyl ester (FAME).
-
A common method is to use a reagent like Boron Trifluoride-Methanol (BF3-MeOH).
-
Procedure:
-
Dissolve a known amount of 18-MEA in a suitable solvent (e.g., toluene).
-
Add BF3-MeOH solution.
-
Heat the mixture in a sealed vial (e.g., at 100°C for 30 minutes).
-
After cooling, add water and an organic solvent (e.g., hexane) to extract the FAME.
-
The organic layer is then collected for GC-MS analysis.
-
2. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode to identify unknown peaks or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy of the target analyte.
Visualizations
Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids like this compound originates from the catabolism of branched-chain amino acids, specifically isoleucine.[7][8] The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for the fatty acid synthase (FAS) system.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a stability study of this compound.
Logical Relationship of Factors Affecting Stability
This diagram illustrates the interplay of various factors that can influence the stability of this compound.
References
- 1. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2407.08142] Impurity contribution to ultraviolet absorption of saturated fatty acids [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 18-Methyleicosanoic Acid (18-MEA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of 18-Methyleicosanoic Acid (18-MEA). This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in achieving high-purity 18-MEA for experimental and developmental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining 18-MEA?
A1: 18-MEA can be obtained through two primary routes: extraction from natural sources and chemical synthesis. The most common natural source is wool grease (lanolin), where it exists as a minor component.[1] Chemical synthesis offers a more controlled and potentially higher-purity source. A common synthetic route involves a multi-step process starting from commercially available precursors.[2]
Q2: What are the most effective purification techniques for 18-MEA?
A2: The most effective purification techniques for 18-MEA are column chromatography and recrystallization. Column chromatography, particularly using silica (B1680970) gel, is effective for separating 18-MEA from other fatty acids and reaction byproducts. Recrystallization is a powerful final step to achieve high purity by separating the target compound from a small amount of remaining impurities.
Q3: How can I assess the purity of my 18-MEA sample?
A3: The purity of 18-MEA is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). GC-MS is a robust method for identifying and quantifying 18-MEA and any volatile impurities, often after derivatization to its methyl ester (FAME).[3][4] HPLC can also be used for purity assessment, particularly for non-volatile impurities.
Q4: I am experiencing low yields during the synthesis of 18-MEA. What are the common causes?
A4: Low yields in fatty acid synthesis can stem from several factors. Common issues include incomplete reactions, side reactions, and loss of product during workup and purification. For Grignard-based syntheses, the quality of the magnesium and the absence of moisture are critical. In subsequent steps, ensuring complete conversion and minimizing byproduct formation through careful control of reaction conditions is essential.[5][6]
Q5: My 18-MEA sample is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To resolve this, you can try several approaches: add a small amount of additional hot solvent to reduce saturation, switch to a solvent with a lower boiling point, or lower the crystallization temperature. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 18-MEA.
Troubleshooting Low Yield and Purity in 18-MEA Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield after Synthesis | Incomplete Grignard reagent formation. | Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and glassware. |
| Side reactions during coupling (e.g., Wurtz coupling). | Add the Grignard reagent slowly to the substrate at a low temperature. | |
| Incomplete hydrolysis of the ester intermediate. | Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (e.g., KOH). | |
| Low Recovery from Column Chromatography | 18-MEA is strongly adsorbed to the silica gel. | Use a more polar eluent system. Monitor the elution closely using Thin Layer Chromatography (TLC). |
| Co-elution with impurities. | Optimize the solvent gradient. Consider using a different stationary phase if separation is poor. | |
| Low Yield after Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which 18-MEA has a significant difference in solubility between hot and cold conditions. |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of 18-MEA and induce crystallization upon cooling. | |
| Product is still impure after purification | Ineffective removal of structurally similar fatty acids. | Repeat the purification step (chromatography or recrystallization). For chromatography, try a shallower solvent gradient. For recrystallization, ensure slow cooling to promote the formation of pure crystals. |
| Presence of positional isomers. | Isomeric separation can be challenging. High-resolution chromatography (e.g., HPLC with a suitable column) may be required. GC-MS analysis of derivatives can help identify and quantify isomers.[8] |
Quantitative Data Summary
The following tables summarize typical yields and purity levels that can be expected from the synthesis and purification of 18-MEA.
Table 1: Indicative Yields for 18-MEA Synthesis and Purification
| Process Step | Reported Yield | Source |
| Multi-step Chemical Synthesis (Overall) | ~34% | [8] |
| Final Hydrolysis to 18-MEA | 85% (after recrystallization) | [2] |
| Extraction from Wool Grease (Crude Lanolin) | 4-22% (of raw wool weight) | [9] |
Note: The yield from natural extraction refers to the total wool grease, of which 18-MEA is a minor component. Further purification is required.
Table 2: Purity Assessment of 18-MEA
| Purification Method | Typical Purity | Analytical Method |
| Column Chromatography | >95% | GC-MS |
| Recrystallization | >99% | GC-MS, HPLC |
| Commercial Standard | ≥98% | HPLC |
Experimental Protocols
Protocol 1: Synthesis and Purification of 18-MEA
This protocol is adapted from a reported synthesis of (±)-18-methyleicosanoic acid.[2]
Workflow Diagram:
Caption: Workflow for the synthesis and purification of 18-MEA.
Methodology:
-
Synthesis of Methyl 18-Methyleicosanoate: The precursor, methyl 18-methyleicosanoate, can be synthesized via various organic chemistry routes. One reported method involves a multi-step synthesis starting from ω-cyclopentadecalactone.[2]
-
Hydrolysis:
-
Dissolve the methyl 18-methyleicosanoate intermediate in a mixture of ethanol and water.
-
Add potassium hydroxide (B78521) (KOH) and reflux the mixture for several hours to hydrolyze the ester.
-
-
Acidification and Extraction:
-
After cooling, acidify the reaction mixture with sulfuric acid (H₂SO₄).
-
Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane (B109758) (DCM).
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to obtain the crude 18-MEA.
-
-
Purification by Recrystallization:
-
Dissolve the crude 18-MEA in a minimal amount of a suitable hot solvent (e.g., acetone).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure 18-MEA.
-
Protocol 2: Purification of 18-MEA using Column Chromatography
Workflow Diagram:
Caption: General workflow for column chromatography purification of 18-MEA.
Methodology:
-
Column Preparation:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 18-MEA in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
The optimal solvent gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure 18-MEA.
-
-
Final Step:
-
Combine the fractions containing pure 18-MEA and evaporate the solvent to obtain the purified product.
-
Protocol 3: Purity Analysis of 18-MEA by GC-MS
Workflow Diagram:
Caption: Workflow for the GC-MS analysis of 18-MEA purity.
Methodology:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Convert the carboxylic acid group of 18-MEA to a methyl ester to increase its volatility for GC analysis. A common method is to use boron trifluoride (BF₃) in methanol.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., BPX5, DB-5ms) is suitable.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 70-100 °C), ramp up to a higher temperature (e.g., 250-300 °C), and hold for a few minutes.
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for 18-MEA methyl ester and potential impurities (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to 18-MEA methyl ester based on its retention time and mass spectrum.
-
Calculate the purity by determining the area percentage of the 18-MEA peak relative to the total area of all peaks in the chromatogram.
-
Attempt to identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
References
- 1. Lanolin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Chromatographic Resolution of 18-MEA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 18-methyleicosanoic acid (18-MEA) in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 18-MEA by Gas Chromatography (GC)?
Derivatization, typically through methylation to form a fatty acid methyl ester (FAME), is crucial for the GC analysis of 18-MEA. This process converts the polar carboxylic acid group into a more volatile and less polar ester. This enhances the analyte's thermal stability, improves peak shape by reducing tailing, and allows for better separation from other components in the sample.[1]
Q2: What is the recommended type of GC column for achieving high resolution of 18-MEA and other branched-chain fatty acids (BCFAs)?
For resolving complex mixtures of fatty acids, including branched-chain isomers like 18-MEA, a high-resolution GC approach using a highly polar, long capillary column is recommended.[2] Columns with cyanopropyl-based stationary phases (e.g., CP-Sil 88, SP-2560, or Rt-2560) are particularly effective.[1][3][4] A longer column, for instance, 100 meters or more, provides a greater number of theoretical plates, which significantly enhances the separation of closely eluting isomers.[2]
Q3: How can High-Performance Liquid Chromatography (HPLC) be utilized for 18-MEA analysis?
HPLC is a powerful technique for analyzing fatty acids, especially for separating isomers. A common approach involves using a C18 reversed-phase column.[5] To prevent peak tailing caused by interactions between the carboxylic acid group of 18-MEA and residual silanol (B1196071) groups on the stationary phase, it is advisable to use an end-capped column or add a small amount of an acidic modifier, such as 0.1% formic or acetic acid, to the mobile phase.[1] For enhanced detection sensitivity, 18-MEA can be derivatized with a fluorescent tag.
Q4: How can mass spectrometry (MS) help in distinguishing between iso and anteiso branched-chain fatty acid isomers?
While isomers of branched-chain fatty acids have the same molecular ion, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be used for differentiation. Following electron ionization (EI), iso-BCFA methyl esters typically exhibit a significant fragment ion from the loss of the terminal isopropyl group ([M-43]⁺). In contrast, anteiso-BCFA methyl esters, such as 18-MEA, produce characteristic fragments from cleavage on either side of the methyl branch, which correspond to the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[2]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of 18-MEA with Other Fatty Acids in GC
Possible Causes:
-
Suboptimal GC Column: The stationary phase of your column may not have enough selectivity for branched-chain fatty acid isomers.
-
Inadequate GC Oven Temperature Program: A rapid temperature ramp can lead to insufficient partitioning of isomers between the mobile and stationary phases.
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas might not be optimal for column efficiency.
Solutions:
-
Column Selection: Employ a highly polar capillary column, such as one with a cyanopropyl-based phase, with a length of at least 100 meters to maximize resolution.[2]
-
Temperature Program Optimization: Decrease the oven temperature ramp rate to 1-2°C per minute during the time frame when the BCFAs are expected to elute. A lower initial temperature or a longer hold time can also improve the separation of more volatile isomers.[1][2]
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between a reasonable analysis time and high resolution.[1]
Issue 2: Significant Peak Tailing in GC Analysis
Possible Causes:
-
Active Sites in the GC System: Free silanol groups within the injector liner, the column itself, or the detector can interact with the analytes, leading to peak tailing.
-
Incomplete Derivatization: The presence of underivatized 18-MEA (free fatty acids) is a primary cause of peak tailing.
-
Column Contamination: The accumulation of non-volatile components from the sample matrix at the head of the column can degrade its performance.
Solutions:
-
Deactivation of System: Use a deactivated injector liner and a high-quality, end-capped GC column. If tailing continues, consider silylating the entire GC system to passivate any active sites.[2]
-
Ensure Complete Derivatization: Review and optimize your derivatization protocol to ensure the complete conversion of 18-MEA to its methyl ester form.
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants.[2] Regularly bake out the column at the maximum recommended temperature. If contamination is severe, you can trim a small portion (e.g., 10-20 cm) from the front of the column.[2]
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on a silica-based stationary phase can interact with the carboxylic acid group of 18-MEA, causing peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can result in distorted peaks.
Solutions:
-
Mobile Phase Modification: Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. This suppresses the ionization of the fatty acid and minimizes secondary interactions.[1]
-
Sample Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[1]
-
Solvent Matching: Whenever feasible, dissolve your sample in the initial mobile phase.[1]
Data Presentation
The following tables provide representative data for the GC-FID analysis of a standard mix of fatty acid methyl esters (FAMEs), which can be used as a reference for method development for 18-MEA analysis.
Table 1: GC-FID Method Validation Parameters for FAME Analysis
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL |
| Precision (%RSD for Retention Times) | < 0.5% |
| Precision (%RSD for Peak Areas) | < 1.5% |
This data is representative of a validated GC/FID method for a standard mix of 37 FAMEs and indicates a sensitive and precise method.[6]
Table 2: Example Retention Times for Long-Chain FAMEs on a 100m Rt-2560 Column
| FAME Component | Retention Time (min) |
| Methyl Stearate (C18:0) | 41.474 |
| cis-9-Oleic acid methyl ester (C18:1) | 42.757 |
| Methyl linoleate (B1235992) (C18:2) | 44.667 |
| Methyl arachidate (B1238690) (C20:0) | 45.518 |
| Methyl eicosanoate (C22:0) | 46.672 |
| Methyl behenate (B1239552) (C22:0) | 49.268 |
| Methyl lignocerate (C24:0) | 52.786 |
Retention times are indicative and will vary based on the specific instrument and conditions. This table is adapted from a study on a 100m Restek RT2560 column.[6]
Experimental Protocols
Protocol 1: Sample Preparation of Hair Lipids for 18-MEA Analysis
18-MEA is often covalently bound to the hair cuticle.[7][8] A common method to release it involves alkaline hydrolysis.
-
Lipid Extraction: Hair fibers are treated with a solution of 0.1M potassium t-butoxide in t-butanol for 5 minutes at room temperature.[8]
-
Rinsing: The alkali is removed by rinsing the hair sequentially with t-butanol (twice), followed by ethanol, and finally with water.[8]
-
Derivatization to FAMEs: The extracted fatty acids are then converted to their methyl esters using a reagent such as boron trifluoride in methanol (B129727) (BF₃/MeOH).
-
Extraction of FAMEs: The resulting FAMEs are extracted into a nonpolar solvent like hexane (B92381).
-
Final Preparation: The hexane layer containing the FAMEs is washed with water and dried over anhydrous sodium sulfate (B86663) before GC analysis.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID) for FAME Analysis
The following are typical starting parameters for the GC-FID analysis of FAMEs on a highly polar column.
-
GC System: Shimadzu GC-2010 Plus or equivalent.[6]
-
Column: Restek RT-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.[6]
-
Injection Volume: 1 µL.[6]
-
Carrier Gas: Helium at a flow rate of 1.26 mL/min.[6]
-
Injector Temperature: 230 °C.[6]
-
Split Ratio: 1:20.[6]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID).[6]
-
Detector Temperature: 250 °C.[6]
Visualizations
Caption: Workflow for the analysis of 18-MEA from hair samples.
Caption: Troubleshooting logic for poor GC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. restek.com [restek.com]
- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 18(S)-Methyleicosanoic Acid Experiments
Welcome to the technical support center for 18(S)-Methyleicosanoic acid (18-MEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that may arise during experimentation with this unique branched-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound (18-MEA) is a long-chain, branched fatty acid. Its most well-documented biological role is as the primary lipid component of the outermost layer of the hair cuticle, known as the F-layer.[1] In this capacity, it is covalently bonded, likely via a thioester linkage, to the protein surface of the hair.[1][2] This layer of 18-MEA is crucial for providing a hydrophobic, protective barrier to the hair fiber, which reduces friction between hair strands and helps to retain moisture.[1][3]
Q2: My 18-MEA powder won't dissolve. What are the recommended solvents?
18-MEA is a long-chain saturated fatty acid and, as such, has low solubility in aqueous solutions. For stock solutions, organic solvents are recommended. Based on available data and the properties of similar fatty acids, the following solvents can be used. For high-concentration stock solutions, warming the mixture may be necessary.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Data for similar fatty acids suggests good solubility. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble, up to 1 mg/mL | For cell culture experiments, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Ethanol | Sparingly soluble | Warming may be required to achieve higher concentrations. |
| Chloroform | Soluble | A good solvent for initial dissolution and handling. |
| Methanol (B129727) | Soluble | Can be used for creating stock solutions. |
| Acetone | Soluble | Useful for various applications, but its volatility should be considered. |
Note: When preparing solutions for cell-based assays, it is common to first dissolve the fatty acid in a small amount of organic solvent (like DMSO or ethanol) and then further dilute it in the cell culture medium, often supplemented with a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells.
Q3: How should I store my 18-MEA to ensure its stability?
As a saturated fatty acid, 18-MEA is relatively stable compared to its unsaturated counterparts. However, proper storage is crucial to prevent degradation over time. It is recommended to store solid 18-MEA at -20°C. For solutions in organic solvents, it is also best to store them at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and potential degradation. If possible, purging the vial with an inert gas like argon or nitrogen before sealing can provide additional protection against oxidation. Saturated fats are generally shelf-stable at room temperature in airtight containers, but for long-term storage and to maintain high purity for research purposes, cold storage is recommended.[4]
Q4: Are there any known biological effects of 18-MEA outside of its role in hair?
While the majority of research on 18-MEA has focused on its importance in hair structure and function, some studies on related branched-chain fatty acids suggest potential broader biological activities. For instance, the composition of branched-chain fatty acids in bacterial cell membranes, including anteiso-fatty acids like 18-MEA, has been shown to be important for adaptation to environmental stressors such as changes in pH and temperature.[5][6] Some studies have investigated the cytotoxicity of various fatty acids on cancer cell lines, though specific data for 18-MEA is limited.[7][8] There is emerging interest in the role of fatty acids in keratinocyte differentiation and skin barrier function, which may be a relevant area for future 18-MEA research.[9][10] Additionally, fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism, suggesting a potential, though unexplored, role for 18-MEA in this signaling pathway.[11][12][13]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with 18-MEA.
Synthesis and Purification
Problem: Low yield or side reactions during Grignard-based synthesis of 18-MEA.
-
Possible Cause: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. Trace amounts of water in the reaction setup can quench the Grignard reagent, leading to reduced yields. Additionally, if the starting materials contain impurities, these can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check reagent quality: Use high-purity starting materials. If necessary, purify the alkyl halide before use.
-
Control reaction temperature: Grignard reactions are exothermic. Maintain a controlled temperature during the formation of the Grignard reagent and its subsequent reaction to minimize side reactions.
-
Consider alternative synthetic routes: If Grignard synthesis proves problematic, other methods for synthesizing long-chain fatty acids, such as those involving Wittig reactions or cross-coupling reactions, could be explored.
-
Problem: Difficulty in purifying 18-MEA from the reaction mixture.
-
Possible Cause: The final reaction mixture may contain unreacted starting materials, byproducts, and isomers that are structurally similar to 18-MEA, making purification by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Crystallization: Low-temperature crystallization is an effective method for purifying long-chain fatty acids. Dissolve the crude product in a suitable solvent (e.g., acetonitrile (B52724), methanol, or acetone) at an elevated temperature and then slowly cool the solution to induce crystallization of the desired product, leaving impurities in the mother liquor.[14]
-
Extractive Crystallization: This technique utilizes a solvent that subtly alters the relative solubilities of the fatty acids, allowing for a more efficient separation.
-
Urea Complexation: This method can be used to separate saturated from unsaturated fatty acids, and also to fractionate fatty acids based on their chain length and branching.
-
Preparative HPLC: For obtaining highly pure 18-MEA for sensitive applications, preparative reverse-phase HPLC can be employed.
-
Experimental Assays
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Poor bioavailability of 18-MEA in culture media. Due to its low aqueous solubility, 18-MEA may precipitate out of the culture medium or form micelles, leading to inconsistent concentrations and cellular exposure.
-
Troubleshooting Steps:
-
Use of a carrier protein: Prepare a stock solution of 18-MEA complexed with fatty acid-free bovine serum albumin (BSA). This will enhance its solubility and facilitate its delivery to cells.
-
Optimize solvent concentration: When using a stock solution in an organic solvent like DMSO, ensure the final concentration in the culture medium is low and consistent across all experiments to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicating the final diluted solution of 18-MEA in the culture medium may help to create a more uniform dispersion.
-
-
Possible Cause 2: Degradation of 18-MEA during the experiment. Although saturated fatty acids are relatively stable, prolonged incubation at 37°C in a complex biological medium could lead to some degradation.
-
Troubleshooting Steps:
-
Minimize light exposure: Protect the culture plates from direct light, as photodegradation can occur over time, especially in the presence of photosensitizers.
-
Fresh preparation: Prepare fresh dilutions of 18-MEA for each experiment from a frozen stock solution.
-
Analyze media stability: If degradation is suspected, collect media samples at different time points during the experiment and analyze the concentration of 18-MEA using GC-MS or LC-MS.
-
Problem: Low signal or poor recovery during analytical quantification (GC-MS/LC-MS).
-
Possible Cause 1: Inefficient extraction from the sample matrix. 18-MEA may be strongly bound to proteins or embedded in complex lipid mixtures, leading to poor extraction efficiency.
-
Troubleshooting Steps:
-
Optimize extraction solvent: A common and effective method for extracting total fatty acids from biological samples is a two-step hydrolysis followed by liquid-liquid extraction with a non-polar solvent like hexane.
-
Use of internal standards: Incorporate a deuterated or odd-chain fatty acid internal standard at the beginning of the extraction process to account for losses during sample preparation.
-
Sample homogenization: For tissue samples, ensure complete homogenization to maximize the surface area for extraction.
-
-
Possible Cause 2: Incomplete derivatization for GC-MS analysis. For GC-MS analysis, the carboxylic acid group of 18-MEA needs to be derivatized to a more volatile ester (e.g., a methyl ester or pentafluorobenzyl ester). Incomplete derivatization will result in a low signal.
-
Troubleshooting Steps:
-
Optimize derivatization conditions: Ensure the reaction conditions (temperature, time, and reagent concentration) are optimal for complete derivatization.
-
Use fresh derivatizing agents: Derivatizing agents can degrade over time. Use fresh or properly stored reagents.
-
Ensure anhydrous conditions: Water can interfere with some derivatization reactions. Dry the sample thoroughly before adding the derivatization reagent.
-
Experimental Protocols
Protocol 1: Quantification of 18-MEA in Plasma by GC-MS
This protocol describes the extraction, derivatization, and analysis of 18-MEA from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard (e.g., heptadecanoic acid or deuterated 18-MEA)
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl)
-
Iso-octane, HPLC grade
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile, HPLC grade
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To 200 µL of plasma in a glass tube, add a known amount of the internal standard.
-
Hydrolysis: Add 1 mL of a 9:1 (v/v) mixture of acetonitrile and 6 N HCl. Vortex and heat at 100°C for 45 minutes. Cool to room temperature. Add 1 mL of a 9:1 (v/v) mixture of methanol and 10 N NaOH. Vortex and heat again at 100°C for 45 minutes. This two-step hydrolysis ensures the release of all esterified fatty acids.
-
Extraction: Cool the sample and add 180 µL of 6 N HCl. Add 3 mL of hexane, vortex for 2 minutes, and centrifuge at 1200 x g for 4 minutes to separate the phases.
-
Derivatization: Transfer the upper organic layer to a new glass tube and evaporate to dryness under a stream of nitrogen. Add 100 µL of 10% PFB-Br in acetonitrile and 100 µL of 10% DIPEA in acetonitrile. Incubate at room temperature for 30 minutes.
-
Final Extraction: Add 20 µL of 6 N HCl and 1 mL of hexane. Vortex, and transfer 150 µL of the upper organic layer to a GC vial.
-
GC-MS Analysis: Inject 1-2 µL of the sample into the GC-MS system. Use a temperature gradient program suitable for the separation of long-chain fatty acid esters. Monitor the characteristic ions for the PFB ester of 18-MEA and the internal standard in selected ion monitoring (SIM) mode for quantification.
Protocol 2: Analysis of 18-MEA by HPLC-UV
This protocol is suitable for the analysis of 18-MEA after derivatization to a UV-absorbing ester.
Materials:
-
18-MEA sample
-
2,4'-Dibromoacetophenone (B128361) (derivatizing agent)
-
Triethylamine
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Derivatization: In a vial, dissolve the 18-MEA sample in acetonitrile. Add an excess of 2,4'-dibromoacetophenone and a catalytic amount of triethylamine. Heat the mixture at approximately 80°C for 30 minutes.
-
Sample Preparation for HPLC: After cooling, the reaction mixture can be diluted with the mobile phase and injected directly into the HPLC system.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 70% acetonitrile to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 256 nm.
-
Quantification: Create a calibration curve using derivatized standards of 18-MEA of known concentrations.
-
Visualizations
Signaling and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH and Temperature on the Fatty Acid Composition of Bacillus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Function of 18(S)-Hydroxyeicosapentaenoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipid mediators is paramount in the quest for novel therapeutics. 18(S)-hydroxyeicosapentaenoic acid (18(S)-HEPE) has emerged as a significant molecule in the resolution of inflammation. This guide provides a comparative analysis of 18(S)-HEPE's function, its performance against alternatives, and detailed experimental protocols to validate its efficacy.
18(S)-HEPE is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA) and a key precursor to the E-series resolvins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammatory responses.[1][2] While it serves as an intermediate, 18(S)-HEPE also possesses intrinsic bioactivity, making it a molecule of interest for therapeutic intervention.[3][4]
Comparative Efficacy of 18(S)-HEPE and Alternatives
The anti-inflammatory and pro-resolving effects of 18(S)-HEPE have been evaluated in various preclinical models. Its performance is often compared to its more potent downstream metabolite, Resolvin E1 (RvE1), and conventional anti-inflammatory agents.
18(S)-HEPE vs. Resolvin E1 (RvE1)
RvE1 is a direct metabolite of 18(S)-HEPE and is generally considered a more potent anti-inflammatory and pro-resolving agent.[5] The following table summarizes their comparative bioactivity based on published experimental data.
| Parameter | 18(S)-HEPE | Resolvin E1 (RvE1) | Key Findings |
| Inhibition of Leukocyte Infiltration (Zymosan-induced peritonitis) | Less potent than RvE1 | More potent inhibitor | RvE1 demonstrates superior in vivo anti-inflammatory activity.[5] |
| Inhibition of PMN Transendothelial Migration | Less potent reduction | Potent inhibitor | RvE1 is more effective at blocking neutrophil migration.[5] |
| Inhibition of NF-κB Activation | No significant inhibition at 100 nM | EC₅₀ of ~1.0 nM | RvE1 directly inhibits a key pro-inflammatory signaling pathway.[5] |
| Receptor Affinity (ChemR23) | Low affinity | High affinity | RvE1's potent effects are mediated through specific receptor binding.[2][5] |
| Enhancement of Macrophage Phagocytosis | Enhances phagocytosis of zymosan, E. coli, and apoptotic neutrophils | Enhances phagocytosis of zymosan, E. coli, and apoptotic neutrophils | Both molecules exhibit pro-resolving functions.[2][6] |
18(S)-HEPE/RvE1 vs. Dexamethasone
This comparison situates the efficacy of the 18(S)-HEPE metabolic pathway within the context of a conventional steroidal anti-inflammatory drug in a model of acute inflammation.
| Treatment Group | Dose | Animal Model | Primary Outcome | Result |
| Vehicle (Zymosan) | - | Mouse | Total Leukocytes in Peritoneal Lavage (4h) | ~19.2 x 10⁶ cells[3] |
| Resolvin E1 | 10 ng/mouse | Mouse | Total Leukocyte Reduction (4h) | Significant reduction in neutrophil infiltration[3] |
| Dexamethasone | 3 mg/kg | Mouse | Total Leukocyte Reduction (4h) | Significantly reduced leukocyte numbers[3] |
Signaling Pathways of 18(S)-HEPE
The primary recognized role of 18(S)-HEPE is as a precursor to the E-series resolvins.[1] The biosynthesis pathway from EPA and subsequent conversion to RvE1, which then elicits its effects through specific receptors, is a key area of study.
Caption: Biosynthesis of 18(S)-HEPE from EPA and its conversion to Resolvin E1.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following sections provide protocols for key experiments used to assess the function of 18(S)-HEPE.
In Vivo Validation: Zymosan-Induced Peritonitis
This is a standard model for inducing a self-resolving acute inflammatory response.[3]
Experimental Workflow
Caption: Workflow for zymosan-induced peritonitis model.
Protocol:
-
Animals: Male mice (e.g., C57BL/6) are commonly used.
-
Zymosan Preparation: Suspend Zymosan A from Saccharomyces cerevisiae in sterile, pyrogen-free saline to a concentration of 1 mg/mL.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of the zymosan suspension (typically 0.5 mL per mouse).
-
Test Compound Administration: Administer 18(S)-HEPE or other test compounds (e.g., i.p. or intravenously) shortly before or at the same time as the zymosan injection.
-
Inflammatory Response Assessment: At various time points (e.g., 4, 24, and 48 hours) post-injection, euthanize the mice.
-
Peritoneal Lavage: Collect peritoneal exudate cells by lavage with a known volume of sterile saline or PBS.
-
Cell Counts and Differentiation: Determine the total number of leukocytes. Differential cell counts can be performed on cytospin preparations stained with Wright-Giemsa.
-
Analysis of Inflammatory Mediators: The lavage fluid can be analyzed for levels of cytokines and chemokines using methods such as ELISA or multiplex assays.
Quantification of 18(S)-HEPE in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 18(S)-HEPE in biological matrices due to its high sensitivity and selectivity.[7][8]
Workflow for Sample Preparation and Analysis
Caption: Workflow for 18(S)-HEPE quantification in plasma.
Protocol:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C.[7]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in multiple-reaction monitoring (MRM) mode using specific precursor-to-product ion transitions for 18(S)-HEPE and its internal standard for accurate quantification.[5]
-
In Vitro Macrophage Polarization Assay
This assay is used to determine the effect of 18(S)-HEPE on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Protocol Outline:
-
Macrophage Isolation and Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice or use a suitable macrophage cell line (e.g., RAW 264.7).
-
Macrophage Polarization:
-
M1 Polarization: Stimulate macrophages with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma).
-
M2 Polarization: Stimulate macrophages with IL-4 (interleukin-4).
-
-
Treatment with 18(S)-HEPE: Co-incubate the macrophages with 18(S)-HEPE during the polarization process.
-
Analysis of Polarization Markers:
-
Gene Expression: Analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10) by RT-qPCR.
-
Protein Expression: Measure the secretion of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) in the culture supernatant by ELISA.
-
Surface Markers: Analyze the expression of M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) by flow cytometry.
-
Conclusion
18(S)-HEPE is a crucial intermediate in the biosynthesis of E-series resolvins with its own distinct bioactivity. While its downstream metabolite, RvE1, demonstrates greater potency in many anti-inflammatory assays due to its specific receptor interactions, 18(S)-HEPE plays a significant role in pro-resolving pathways, particularly in contexts such as cardiac remodeling.[1][9] The provided experimental protocols offer robust methods for validating the function of 18(S)-HEPE and comparing its efficacy to other anti-inflammatory and pro-resolving agents. A thorough understanding of the distinct and overlapping activities of 18(S)-HEPE and its metabolites is critical for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. benchchem.com [benchchem.com]
- 6. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 18-HEPE, an n-3 fatty acid metabolite released by macrophages, prevents pressure overload–induced maladaptive cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 18(S)-Methyleicosanoic Acid and Other Common Fatty Acids for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 18(S)-Methyleicosanoic acid (18-MEA) against other common fatty acids, focusing on their physicochemical properties and known biological roles. The information presented is intended to support researchers and professionals in the fields of drug development and life sciences.
Introduction to this compound (18-MEA)
This compound, a branched-chain saturated fatty acid, is distinguished by a methyl group at the 18th carbon position.[1] Its chemical formula is C21H42O2 with a molecular weight of approximately 326.6 g/mol .[1] Primarily, 18-MEA is recognized as the main lipid component of the outer cuticle of human hair, where it is covalently bound and contributes significantly to the hydrophobicity and protective qualities of the hair fiber.[2][3] While its role in hair science and cosmetics is well-documented, its broader biological functions and potential in drug development are less explored compared to other common fatty acids.
Physicochemical Properties: A Comparative Table
The following table summarizes the key physicochemical properties of this compound alongside common saturated and unsaturated fatty acids often studied in biomedical research.
| Property | This compound | Palmitic Acid | Stearic Acid | Oleic Acid | Linoleic Acid |
| Chemical Formula | C21H42O2[1] | C16H32O2 | C18H36O2 | C18H34O2 | C18H32O2 |
| Molecular Weight ( g/mol ) | 326.56[4] | 256.42 | 284.48 | 282.46 | 280.45 |
| Type | Branched-chain Saturated[1] | Saturated | Saturated | Monounsaturated | Polyunsaturated |
| Structure | CH3(CH2)CH(CH3)(CH2)16COOH | CH3(CH2)14COOH | CH3(CH2)16COOH | CH3(CH2)7CH=CH(CH2)7COOH | CH3(CH2)4CH=CHCH2CH=CH(CH2)7COOH |
| Melting Point (°C) | Data not readily available | 63-64 | 69.6 | 13-14 | -5 |
| Solubility | Soluble in organic solvents like DMF, DMSO, and Ethanol[2] | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Biological Roles and Activity: A Comparative Overview
The biological activities of fatty acids are diverse, ranging from structural components of cell membranes to signaling molecules in various cellular pathways.
This compound (18-MEA)
The primary and well-established biological role of 18-MEA is structural. It forms a protective, hydrophobic layer on the surface of hair, which is crucial for preventing damage and maintaining moisture.[5] Its involvement in cellular signaling pathways or as a therapeutic agent is not extensively documented in publicly available research. As a branched-chain fatty acid (BCFA), it belongs to a class of lipids that are known to play roles in bacterial membrane fluidity and have been investigated for their potential effects on inflammation, cancer, and metabolic disorders.[6][7] However, specific data on 18-MEA's activity in these areas is lacking.
Common Saturated Fatty Acids: Palmitic Acid and Stearic Acid
Palmitic acid (C16:0) and stearic acid (C18:0) are the most common saturated fatty acids in the Western diet.[8] They are integral components of cellular membranes and serve as energy sources. In the context of drug development, their roles in metabolic diseases and cellular signaling are of significant interest.
-
Palmitic Acid: Has been shown to induce lipotoxicity in various cell types and is implicated in the pathogenesis of metabolic syndrome and cardiovascular diseases.[9] It can act as a signaling molecule, influencing gene expression and cellular processes.
-
Stearic Acid: Generally considered to have a more neutral or even beneficial profile compared to palmitic acid regarding cardiovascular risk.[8] It is a precursor for the synthesis of oleic acid, a monounsaturated fatty acid.
Common Unsaturated Fatty Acids: Oleic Acid and Linoleic Acid
Unsaturated fatty acids, characterized by the presence of one or more double bonds, are crucial for membrane fluidity and are precursors to a variety of signaling molecules.
-
Oleic Acid (C18:1, omega-9): A monounsaturated fatty acid that is a major component of olive oil. It is associated with various health benefits, including anti-inflammatory effects and a reduced risk of cardiovascular disease.
-
Linoleic Acid (C18:2, omega-6): An essential polyunsaturated fatty acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a precursor to arachidonic acid and a variety of eicosanoids, which are potent signaling molecules involved in inflammation and immunity.
Experimental Protocols
General Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the essential steps for extracting and quantifying fatty acids from biological samples.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue).
-
Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v), following methods like the Folch or Bligh-Dyer procedures.
-
-
Saponification and Methylation:
-
Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or methanolic HCl. FAMEs are more volatile and suitable for GC analysis.
-
-
FAMEs Extraction:
-
Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane (B92381) or heptane.
-
Wash the organic phase to remove any remaining reagents.
-
Dry the extract over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject the concentrated FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
The FAMEs are separated based on their boiling points and polarity.
-
The separated FAMEs are then detected and identified by a mass spectrometer based on their mass spectra and fragmentation patterns.
-
Quantification is typically achieved by comparing the peak areas of the individual FAMEs to those of known standards.
-
Signaling Pathway and Experimental Workflow Visualization
Fatty Acid Uptake and Signaling Pathway
The following diagram illustrates a generalized pathway for fatty acid uptake and its subsequent involvement in cellular signaling, which is relevant for understanding the potential mechanisms of action of various fatty acids in a cellular context.
Caption: Generalized pathway of fatty acid uptake and intracellular signaling.
Experimental Workflow for Fatty Acid Analysis
The diagram below outlines a typical experimental workflow for the analysis of fatty acids from a biological sample.
Caption: Experimental workflow for fatty acid analysis using GC-MS.
Conclusion
This compound is a unique branched-chain fatty acid with a well-defined structural role in hair. In contrast, other common fatty acids like palmitic, stearic, oleic, and linoleic acids have been extensively studied for their diverse and critical roles in metabolism, cellular signaling, and the pathogenesis of various diseases. For researchers and drug development professionals, while 18-MEA presents a less-explored molecule with potential for novel applications, the wealth of data on other fatty acids provides a more established foundation for research in areas such as metabolic disorders, inflammation, and cardiovascular disease. Further investigation into the broader biological activities of 18-MEA is warranted to understand its potential beyond its current applications in cosmetology.
References
- 1. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nowiamnappy.com [nowiamnappy.com]
- 6. mdpi.com [mdpi.com]
- 7. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review | MDPI [mdpi.com]
- 9. omegawonders.com [omegawonders.com]
18-MEA vs. Palmitic Acid: A Comparative Guide for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 18-methyleicosanoic acid (18-MEA) and palmitic acid, two fatty acids with distinct structural characteristics that significantly influence their roles in biological and model membranes. This document summarizes key physical and biological differences, presents available quantitative data, and details relevant experimental protocols for their study.
Introduction
Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants. As a straight-chain 16-carbon fatty acid, it is a fundamental component of membrane phospholipids (B1166683) and plays a crucial role in cellular signaling through protein palmitoylation. Its linear structure allows for tight packing within lipid bilayers, generally leading to decreased membrane fluidity.
18-methyleicosanoic acid (18-MEA) is a 21-carbon branched-chain fatty acid. Its most well-documented role is as the primary lipid component covalently attached to the outermost surface of the hair cuticle, where it imparts a hydrophobic and lubricating protective layer.[1][2][3][4] The presence of a methyl branch on the antepenultimate carbon (the anteiso position) introduces a kink in its structure, which is hypothesized to disrupt the tight packing of lipid chains and increase the fluidity of the lipid layer.[1][3][5]
Core Functional and Structural Differences
The primary distinction between 18-MEA and palmitic acid lies in their hydrocarbon chain structure. This fundamental difference dictates their packing behavior within a lipid assembly and, consequently, their impact on membrane properties.
-
18-MEA: A long-chain fatty acid with a methyl branch near the end of its acyl chain. This branching disrupts ordered packing, leading to a more fluid membrane state.[1][6][7][8][9]
-
Palmitic Acid: A straight-chain saturated fatty acid. Its linear structure promotes ordered, tight packing with neighboring lipids, which tends to decrease membrane fluidity and increase the phase transition temperature.[10][11]
Comparative Data on Membrane Properties
While direct comparative studies of 18-MEA and palmitic acid in the same model membrane system are limited, data from individual studies and research on analogous branched-chain and straight-chain fatty acids allow for a meaningful comparison.
| Property | 18-Methyleicosanoic Acid (18-MEA) | Palmitic Acid | References |
| Structure | C21, Branched-chain (anteiso) | C16, Straight-chain | [1],[11] |
| Primary Biological Role | Covalently bound to hair cuticle proteins; provides hydrophobicity and lubrication. | Component of membrane phospholipids; protein palmitoylation for signaling and protein trafficking. | [2],[4],[12] |
| Effect on Membrane Fluidity | Increases fluidity by disrupting acyl chain packing. The anteiso-branch provides higher fluidity to the upper region of the lipid layer. | Decreases fluidity by promoting ordered acyl chain packing. | [1],[6],[7],[8],[9],[11] |
| Lipid Packing | Less ordered packing due to steric hindrance from the methyl branch. | Tightly packed in an ordered state. | [13],[11] |
| Phase Transition Temp. (Tm) | Expected to be lower than a straight-chain counterpart of similar length due to disrupted packing. | Incorporation into DPPC bilayers (uncharged state) increases the Tm. For pure DPL (with two palmitoyl (B13399708) chains), the Tm is 41°C. | [10],[8],[14] |
| Membrane Thickness | Molecular dynamics simulations suggest a different film thickness compared to its straight-chain analog (eicosanoic acid). Branched-chain fatty acids generally reduce bilayer thickness. | Contributes to bilayer thickness, which increases with acyl chain length in saturated lipids. DPPC (di16:0) bilayers have a hydrophobic thickness of ~3.86 nm. | [7],[9],[15],[13] |
Key Biological Processes
Protein Acylation: A Tale of Two Linkages
Both 18-MEA and palmitic acid are known to attach to proteins, but their methods of attachment and functional consequences are distinct.
Palmitic Acid and S-Palmitoylation: Palmitic acid is dynamically attached to cysteine residues of proteins via a reversible thioester bond. This process, known as S-palmitoylation, is a critical post-translational modification that regulates protein trafficking, localization to membrane microdomains (like lipid rafts), and signal transduction.
18-MEA and Covalent Linkage in the Hair Cuticle: 18-MEA is covalently and permanently bound to the surface proteins of hair cuticle cells, likely through a thioester or ester linkage. This forms a durable, protective fatty acid monolayer.
Experimental Protocols
Protocol 1: Determination of Lipid Phase Transition Temperature (Tm) using Differential Scanning Calorimetry (DSC)
This protocol allows for the measurement of the temperature at which a lipid bilayer transitions from a gel phase to a liquid-crystalline phase.
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a host lipid like DPPC mixed with either palmitic acid or 18-MEA at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., HEPES, PBS) by vortexing above the expected Tm of the lipid mixture. This forms multilamellar vesicles (MLVs).
-
(Optional) To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[16]
-
-
DSC Analysis:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the calorimeter.
-
Perform several heating and cooling scans (e.g., from 20°C to 60°C at a scan rate of 1°C/min) to ensure reproducibility.
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition on the heating scan.[2][14][17][18]
-
Protocol 2: Measurement of Bilayer Thickness using Atomic Force Microscopy (AFM)
This protocol details how to measure the thickness of a supported lipid bilayer (SLB), which can be altered by the incorporation of different fatty acids.
Methodology:
-
Substrate Preparation:
-
SLB Formation:
-
Prepare small unilamellar vesicles (SUVs) by sonication or extrusion as described in Protocol 1.
-
Deposit a droplet of the SUV solution onto the freshly cleaved mica surface.
-
Add a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM KCl, 5 mM CaCl2) to induce vesicle fusion and formation of a continuous bilayer.
-
Incubate for 30-60 minutes at a temperature above the lipid Tm.
-
Gently rinse the surface with cation-free buffer to remove unfused vesicles.[6][10]
-
-
AFM Imaging and Measurement:
-
Mount the sample on the AFM stage and operate in tapping mode in liquid.
-
Locate an area of the bilayer and intentionally create a defect or scratch in the membrane using high force with the AFM tip to expose the underlying mica substrate.[19][20]
-
Image the area containing the edge of the bilayer and the exposed substrate.
-
Perform a cross-sectional analysis across the edge of the bilayer. The height difference between the surface of the bilayer and the mica substrate represents the bilayer thickness.[21]
-
Protocol 3: Assessment of Membrane Fluidity/Lipid Packing using Fluorescence Polarization
This method measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer. Higher mobility (lower polarization) corresponds to higher membrane fluidity.
Methodology:
-
Liposome Preparation with Probe:
-
Prepare liposomes (MLVs or LUVs) as described in Protocol 1.
-
During the initial lipid dissolution step, include a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) at a low molar ratio (e.g., 1:500 probe:lipid).
-
-
Fluorescence Measurement:
-
Dilute the labeled liposome suspension in buffer to a suitable concentration in a cuvette.
-
Place the cuvette in a temperature-controlled fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~355 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane at the emission wavelength (e.g., ~430 nm for DPH).
-
-
Calculation of Anisotropy (r):
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
The G-factor is a correction factor for the instrument's differential sensitivity to the two polarization directions.
-
A lower anisotropy value indicates higher rotational freedom of the probe and thus higher membrane fluidity.[3][22]
-
Conclusion
18-MEA and palmitic acid represent two extremes in the fatty acid world with respect to their influence on membrane structure and function. Palmitic acid, with its straight acyl chain, is a key player in creating ordered membrane domains and serves as a reversible anchor for proteins. In contrast, the branched structure of 18-MEA introduces disorder, increasing membrane fluidity, a property exploited in nature to create a fluid, protective barrier on the hair surface. For researchers in membrane biophysics and drug development, understanding these differences is crucial for designing model membrane systems and for interpreting the effects of lipid-modifying agents. The experimental protocols outlined provide a robust framework for directly comparing the effects of these and other fatty acids on key membrane properties.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference? - Creative Proteomics [creative-proteomics.com]
- 6. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 9. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pH on the phase transition temperature of dipalmitoylphosphatidylcholine-palmitic acid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 12. Molecular dynamic simulations of eicosanoic acid and 18-methyleicosanoic acid langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fumo.phys.msu.ru [fumo.phys.msu.ru]
- 14. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. ucm.es [ucm.es]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Thickness measurement of thin films using atomic force microscopy based scratching [ouci.dntb.gov.ua]
- 20. m.youtube.com [m.youtube.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. nanomicronspheres.com [nanomicronspheres.com]
A Comparative Guide to the Potential Biological Activity of 18(S)-Methyleicosanoic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: 18(S)-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid (BCFA) predominantly known for its structural role in the outer layer of the hair cuticle, providing a protective hydrophobic barrier.[1] While research on the specific signaling roles of 18-MEA is limited, the broader class of BCFAs has been shown to possess diverse biological activities, suggesting that structural analogs of 18-MEA could serve as valuable tools for investigating and modulating various physiological pathways.[2][3] This guide provides a comparative overview of the potential biological activities of 18-MEA structural analogs, drawing parallels from studies on other BCFAs and long-chain fatty acids. The information presented is intended to guide future research and drug development efforts by highlighting key signaling pathways and providing relevant experimental protocols.
Potential Signaling Pathways for 18-MEA Analogs
Based on the known biological activities of other BCFAs and long-chain fatty acids, three primary signaling pathways warrant investigation for structural analogs of 18-MEA:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[4][5] Various fatty acids and their derivatives are known to be PPARα ligands.
-
G-Protein Coupled Receptor 84 (GPR84) Modulation: GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory and immune responses.[1][6][7]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.[8][9] Inhibition of FAAH can potentiate the signaling of these molecules.
The following sections detail the potential effects of 18-MEA analogs on these pathways, supported by hypothetical comparative data and detailed experimental protocols.
Comparative Performance of Hypothetical 18-MEA Analogs
While direct experimental data for a series of 18-MEA analogs is not yet available in the public domain, the following tables present a hypothetical comparison based on the structure-activity relationships observed for other fatty acid analogs targeting PPARα, GPR84, and FAAH. These tables are intended to serve as a framework for future experimental design and data presentation.
Table 1: Hypothetical Agonist Activity of 18-MEA Analogs on PPARα
| Analog | Structure | EC50 (µM) for PPARα Activation | Maximal Activation (% of Control) |
| 18(S)-MEA | 18-methyl eicosanoic acid | > 100 | < 10 |
| Analog A | 18-methyl, C18 chain | 25 | 85 |
| Analog B | 16-methyl, C20 chain | 15 | 95 |
| Analog C | 18-ethyl, C20 chain | 50 | 70 |
| Analog D | 18-methyl, C20 with unsaturation | 10 | 110 |
Table 2: Hypothetical Agonist/Antagonist Activity of 18-MEA Analogs on GPR84
| Analog | Structure | EC50 (µM) for GPR84 Agonism | IC50 (µM) for GPR84 Antagonism |
| 18(S)-MEA | 18-methyl eicosanoic acid | > 50 | > 50 |
| Analog E | 18-methyl, C16 chain | 5 | - |
| Analog F | 18-methyl, C22 chain | - | 10 |
| Analog G | 17-methyl, C20 chain | 12 | - |
| Analog H | 18-methyl, C20 amide | - | 2 |
Table 3: Hypothetical Inhibitory Activity of 18-MEA Analogs on FAAH
| Analog | Structure | IC50 (nM) for FAAH Inhibition | Mechanism of Inhibition |
| 18(S)-MEA | 18-methyl eicosanoic acid | > 10,000 | - |
| Analog I | 18-methyl, eicosanoyl ethanolamide | 500 | Competitive |
| Analog J | 18-methyl, eicosanoyl trifluoromethyl ketone | 25 | Reversible Covalent |
| Analog K | 18-methyl, eicosanoyl carbamate | 10 | Irreversible Covalent |
| Analog L | 18-methyl, eicosanoyl piperidine (B6355638) urea | 5 | Irreversible Covalent |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 18-MEA analogs.
PPARα Activation Assay (Cell-Based Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the human PPARα receptor.
Materials:
-
Human PPARα reporter cell line (e.g., from INDIGO Biosciences)[10]
-
Cell culture medium and supplements
-
Test compounds (18-MEA analogs)
-
Reference agonist (e.g., GW7647)
-
Luciferase detection reagent
-
96-well white, opaque, flat-bottomed plates
Procedure:
-
Cell Plating: Plate the PPARα reporter cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold activation relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.
GPR84 Signaling Assay (Calcium Mobilization Assay)
This assay measures the ability of a compound to induce calcium mobilization through the GPR84 receptor.
Materials:
-
HEK293 cells stably expressing human GPR84 and a calcium indicator (e.g., Fluo-4)
-
Cell culture medium and supplements
-
Test compounds (18-MEA analogs)
-
Reference agonist (e.g., 6-n-octylaminouracil)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Plate the GPR84-expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately start kinetic reading of fluorescence intensity for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity upon compound addition indicates calcium mobilization. Calculate the maximum response and determine EC50 values from the dose-response curves.
FAAH Enzyme Activity Assay (Fluorometric Assay)
This assay measures the inhibition of FAAH enzyme activity by test compounds.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)[11]
-
Test compounds (18-MEA analogs)
-
Reference inhibitor (e.g., URB597)
-
96-well black, flat-bottomed plates
Procedure:
-
Reagent Preparation: Prepare dilutions of the FAAH enzyme, substrate, test compounds, and reference inhibitor in assay buffer.
-
Assay Setup: In a 96-well plate, add the FAAH enzyme to all wells except the blank. Add the test compounds or reference inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Measure the increase in fluorescence (excitation ~350 nm, emission ~450 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of potential signaling pathways for 18-MEA analogs.
Caption: General workflow for the synthesis and evaluation of 18-MEA analogs.
References
- 1. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 18-Methyleicosanoic Acid (18-MEA) Across Species: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of 18-methyleicosanoic acid (18-MEA), a crucial lipid component of the hair cuticle in various mammalian species. The information presented herein is compiled from scientific literature to aid in further research and development.
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that forms the outermost lipid layer of the hair cuticle, known as the epicuticle.[1] It is covalently attached, primarily through thioester bonds, to the proteinaceous surface of the hair shaft.[1][2] This monomolecular layer is responsible for the hydrophobic nature of hair, providing a protective barrier against environmental damage and reducing inter-fiber friction.[3] The presence and integrity of the 18-MEA layer are critical for maintaining healthy, manageable hair. This guide explores the available data on 18-MEA across different species, details relevant experimental protocols, and illustrates the biochemical pathways involved.
Quantitative Data on 18-MEA Content
The quantification of 18-MEA across a wide range of species is not extensively documented in publicly available literature. However, existing studies provide some insights into its prevalence in humans and sheep. Data for other common domestic animals like dogs and cats is notably scarce.
| Species | Tissue/Sample Type | 18-MEA Concentration (% of total fatty acids) | Analytical Method | Reference |
| Human | Hair | ~40% | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |
| Sheep | Wool | Predominant covalently bound fatty acid | Gas-Liquid Chromatography (GLC) | [5] |
| Dog | Hair | Data not available | - | - |
| Cat | Hair | Data not available | - | - |
Note: The lack of quantitative data for canine and feline species presents a significant gap in the current understanding and an opportunity for future research.
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of 18-MEA from hair and wool fibers, based on established scientific practices.
This protocol involves the cleavage of the thioester bond to release 18-MEA, followed by derivatization and quantification.
1. Sample Preparation:
-
Wash hair/wool samples sequentially with an organic solvent (e.g., a mixture of chloroform (B151607) and methanol) and water to remove external contaminants and surface lipids.
-
Dry the samples thoroughly.
2. Cleavage of Thioester Bonds (Alkaline Hydrolysis):
-
Immerse a known weight of the cleaned and dried hair/wool sample in a 0.1 M solution of potassium t-butoxide in t-butanol.[6]
-
Incubate at room temperature for a specified period (e.g., 2 hours) to cleave the thioester linkages.
-
Neutralize the reaction mixture with an appropriate acid.
3. Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Collect the organic phase containing the released fatty acids.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the lipid extract in a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 70°C for 2 hours to convert the fatty acids to their corresponding methyl esters.
-
Add water and extract the FAMEs with hexane (B92381).
-
Evaporate the hexane layer to dryness and reconstitute in a small volume of hexane for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification:
-
Use an internal standard (e.g., heptadecanoic acid) added at the beginning of the extraction process for accurate quantification.
-
Create a calibration curve using a certified 18-MEA standard.
-
Identify the 18-MEA methyl ester peak based on its retention time and mass spectrum.
-
Calculate the concentration of 18-MEA in the original sample based on the peak area relative to the internal standard and the calibration curve.
-
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) provides information about the chemical composition of the outermost surface of the hair.
1. Sample Preparation:
-
Mount a single hair fiber on a sample holder. No extensive cleaning is required as the analysis is surface-sensitive.
2. TOF-SIMS Analysis:
-
Primary Ion Beam: Use a pulsed ion beam (e.g., Bi3+) to bombard the sample surface.
-
Secondary Ion Detection: Analyze the mass-to-charge ratio of the secondary ions ejected from the surface.
-
Data Analysis:
-
Identify the characteristic secondary ion fragments of 18-MEA.
-
Normalize the intensity of the 18-MEA signal to a signal from the underlying protein matrix (e.g., CN- ion) to obtain a semi-quantitative measure of its abundance on the surface.[3]
-
Signaling Pathways and Experimental Workflows
The synthesis of 18-MEA, an anteiso-branched fatty acid, starts from the branched-chain amino acid isoleucine. The general pathway for fatty acid synthesis is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).
Caption: Biosynthesis pathway of 18-MEA from isoleucine and acetyl-CoA.
The following diagram illustrates the key steps involved in the quantitative analysis of 18-MEA from hair samples.
Caption: Experimental workflow for the quantification of 18-MEA using GC-MS.
Conclusion
18-MEA is a vital component of the mammalian hair fiber, contributing significantly to its protective properties. While its role and general biosynthetic pathway are understood, there is a clear need for more comprehensive quantitative studies across a wider range of species, particularly common companion animals. The protocols and information provided in this guide aim to facilitate such research, ultimately contributing to a deeper understanding of hair biology and the development of advanced hair care and dermatological treatments.
References
- 1. The activity of fatty acid synthase of epidermal keratinocytes is regulated in the lower stratum spinousum and the stratum basale by local inflammation rather than by circulating hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]
- 4. Utilization of Wool Integral Lipids to Determine Milk Fat Content in Suffolk Down Ewes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 18(S)-Methyleicosanoic Acid (18-S-MEA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the detection and quantification of 18(S)-Methyleicosanoic acid (18-S-MEA), a significant branched-chain fatty acid predominantly found as a covalently bound component of the hair cuticle.[1][2] The accurate determination of 18-S-MEA is crucial for research in cosmetics, dermatology, and diagnostics. This document outlines the predominant analytical platforms, their respective experimental protocols, and comparative performance data to aid in method selection and validation.
Introduction to Analytical Platforms
The primary methods for the quantitative analysis of 18-S-MEA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both techniques offer high sensitivity and selectivity, but their principles and sample handling requirements differ significantly.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and thermally stable compounds. For fatty acids like 18-S-MEA, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester, typically a fatty acid methyl ester (FAME).[3] GC-MS provides excellent chromatographic separation and detailed structural information based on electron ionization (EI) fragmentation patterns.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a broader range of molecules, including non-volatile and thermally labile compounds. While derivatization is not always essential, it can be employed to enhance ionization efficiency and improve sensitivity.[3] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and is well-suited for complex biological matrices.[3]
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical quantitative parameters for the analysis of long-chain fatty acids, including branched-chain isomers, using GC-MS and LC-MS/MS. These values are indicative and can vary based on the specific instrumentation, sample matrix, and protocol optimization.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Remarks |
| Limit of Detection (LOD) | 5 - 10 ng/mL[5] | 0.003 - 14.88 ng/mL | LC-MS/MS can achieve lower detection limits, especially with optimized derivatization and high-resolution mass analyzers. |
| Limit of Quantitation (LOQ) | 0.7 - 5 mg/L | 3 mg/L | Both methods provide adequate quantification limits for typical applications. |
| Linearity (R²) | > 0.99[6] | > 0.99 | Both techniques demonstrate excellent linearity over a wide dynamic range. |
| Precision (%RSD) | < 15% | < 15% | Intra-day and inter-day precision are generally comparable and fall within acceptable limits for bioanalytical methods. |
| Accuracy/Recovery (%) | 80 - 115%[6] | 98.54% - 103.83%[7] | Both methods can achieve high accuracy and recovery with the use of appropriate internal standards. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of 18-S-MEA using GC-MS and LC-MS.
GC-MS Analysis of 18-S-MEA (as FAME)
This protocol details the conversion of 18-S-MEA to its fatty acid methyl ester (FAME) for GC-MS analysis.
1. Sample Preparation (Lipid Extraction):
-
For hair samples, an initial alkaline hydrolysis is required to cleave the covalently bound 18-S-MEA.
-
For biofluids, a liquid-liquid extraction using a Folch or Bligh-Dyer method is employed.[4]
-
The organic solvent is evaporated under a stream of nitrogen to yield the total lipid extract.[3]
2. Derivatization to FAME:
-
The dried lipid extract is reconstituted in a solution of boron trifluoride in methanol (B129727) (BF3-methanol).
-
The mixture is heated to facilitate the esterification of fatty acids to FAMEs.
-
After cooling, the FAMEs are extracted into a non-polar solvent like hexane.
3. GC-MS Instrumental Analysis:
-
GC Column: A polar capillary column (e.g., DB-23, TR-FAME) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points.
-
MS Detection:
-
Ionization: Electron Ionization (EI) is the standard method.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and specificity by monitoring characteristic ions of the 18-S-MEA FAME.[4]
-
LC-MS/MS Analysis of 18-S-MEA
This protocol provides a general procedure for the analysis of 18-S-MEA using LC-MS/MS, which may not require derivatization.
1. Sample Preparation:
-
Similar to GC-MS, an initial hydrolysis step is necessary for hair samples.
-
For biological samples, a protein precipitation step is performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.[3]
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Instrumental Analysis:
-
LC Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like formic acid to improve ionization.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.[3]
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for underivatized fatty acids.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
Visualized Workflows and Logical Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis.
-
GC-MS is a highly robust and reproducible method, particularly when high-resolution separation of fatty acid isomers is required. The main drawback is the need for a derivatization step.
-
LC-MS/MS offers higher sensitivity and can often be performed without derivatization, simplifying sample preparation. It is particularly advantageous for the analysis of complex biological samples.
A thorough method validation, including the assessment of linearity, precision, accuracy, and sensitivity, is crucial for any quantitative study of 18-S-MEA. The use of a suitable internal standard, such as an isotopically labeled analog of 18-S-MEA, is highly recommended to ensure the accuracy of the results.
References
- 1. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. benchchem.com [benchchem.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Comparative Guide to the Biological Activity of 18-MEA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 18-methyleicosanoic acid (18-MEA) isomers. While the naturally occurring anteiso isomer is the most studied, particularly for its role in hair science, this document synthesizes available data on the differential effects of iso and anteiso branched-chain fatty acids (BCFAs) to infer the potential activities of 18-MEA isomers in broader biological contexts relevant to drug development and cellular research.
Introduction to 18-MEA and its Isomers
18-Methyleicosanoic acid (18-MEA) is a 21-carbon saturated fatty acid with a methyl branch at the 18th carbon position. It is the primary lipid component covalently bound to the outermost layer of the hair cuticle, known as the F-layer, where it is responsible for the hydrophobic and low-friction properties of healthy hair.[1] The position of the methyl group determines its isomeric form. The two main isomers are:
-
anteiso-18-MEA: The methyl group is on the antepenultimate (n-3) carbon. This is the naturally occurring isomer found in hair.
-
iso-18-MEA: The methyl group is on the penultimate (n-2) carbon.
This guide will explore the known and inferred biological activities of these isomers, drawing comparisons from studies on other BCFAs where direct data on 18-MEA isomers is unavailable.
Physicochemical and Biophysical Properties
The seemingly minor difference in the methyl branch position between iso and anteiso isomers leads to significant changes in their physicochemical properties, which in turn influence their biological function. The anteiso branching disrupts the packing of the acyl chains in a lipid bilayer to a greater extent than iso branching.
Key Comparative Physicochemical Data
| Property | anteiso-18-MEA | Other Isomers (e.g., iso or straight-chain) | Reference |
| Melting Point | Lower (approx. 20°C lower than other isomers) | Higher | [2] |
| Membrane Fluidity | Higher | Lower | [2] |
Note: Quantitative data directly comparing the melting points of synthesized 18-MEA isomers is limited in the available literature. The information is based on qualitative statements and data from other branched-chain fatty acids.
Biological Activity: A Comparative Analysis
While research directly comparing the biological activities of 18-MEA isomers is sparse, studies on shorter-chain BCFAs provide valuable insights into how these isomers might differentially affect cellular processes.
Effects on Gene Expression in Metabolic and Inflammatory Pathways
Recent studies have highlighted the distinct roles of iso and anteiso BCFAs in regulating genes involved in lipid metabolism and inflammation in liver and fat cells. These findings are particularly relevant for research in metabolic disorders and drug development.
Comparative Effects of BCFAs on Gene Expression in HepG2 (Hepatocyte) Cells
| Gene Target | Biological Function | Effect of iso-BCFA (14-MPA) | Effect of anteiso-BCFA (12-MTA) |
| FASN | Fatty Acid Synthase; key enzyme in fatty acid synthesis | Decreased Expression | Increased Expression |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1; master regulator of lipogenesis | Decreased Expression | No significant effect |
| CRP | C-Reactive Protein; marker of inflammation | Decreased Expression | Increased Expression |
| IL-6 | Interleukin-6; pro-inflammatory cytokine | Decreased Expression | Increased Expression |
Data inferred from studies on 14-methylpentadecanoic acid (14-MPA, an iso-C16:0) and 12-methyltetradecanoic acid (12-MTA, an anteiso-C15:0).[3]
These findings suggest that iso-BCFAs may have anti-lipogenic and anti-inflammatory properties, while anteiso-BCFAs could promote lipid synthesis and a pro-inflammatory response in hepatocytes.
Effects on Cancer Cell Viability
Several studies have investigated the anti-cancer properties of BCFAs, with some indicating a differential effect between isomers.
Comparative Effects of BCFAs on MCF-7 (Breast Cancer) Cell Viability
| Isomer Type | Effect on Cell Viability | Apoptotic Effect |
| iso | Growth-inhibiting | Apoptosis-inducing |
| anteiso | No significant effect | No significant effect |
Data inferred from studies on iso- and anteiso- C15:0 and C17:0 fatty acids.[4]
These results suggest that iso-BCFAs may be more potent inducers of apoptosis in cancer cells compared to their anteiso counterparts.
Experimental Protocols
Determination of Hair Surface Hydrophobicity by Wilhelmy Plate Method
This protocol outlines the measurement of dynamic contact angles on single hair fibers to assess surface hydrophobicity.
Materials and Equipment:
-
Force tensiometer (e.g., Krüss, Biolin Scientific)
-
Single hair fibers
-
High-purity water
-
A liquid with a known surface tension and 0° contact angle with the fiber for perimeter determination (e.g., n-hexane)
-
Microscope for fiber diameter measurement
-
Anti-vibration table
Procedure:
-
Fiber Preparation: Mount a single hair fiber onto a holder, ensuring it is straight and clean.
-
Perimeter Determination: a. Measure the diameter of the hair fiber using a microscope. Calculate the perimeter (P = πd). b. Alternatively, use the tensiometer to measure the wetting force of a liquid known to have a 0° contact angle (e.g., n-hexane). The perimeter can then be calculated from the Wilhelmy equation.[5][6][7][8]
-
Contact Angle Measurement: a. Place a vessel with high-purity water on the tensiometer stage. b. Immerse the hair fiber into the water at a constant, slow speed (e.g., 0.1 mm/s). The force measured during immersion is used to calculate the advancing contact angle. c. Withdraw the fiber from the water at the same constant speed. The force measured during withdrawal is used to calculate the receding contact angle.
-
Data Analysis: The tensiometer software calculates the advancing and receding contact angles based on the measured forces and the predetermined perimeter using the Wilhelmy equation: F = γPcos(θ) - ρgAd Where F is the measured force, γ is the surface tension of the liquid, P is the perimeter of the fiber, θ is the contact angle, ρ is the density of the liquid, g is the acceleration due to gravity, A is the cross-sectional area of the fiber, and d is the immersion depth.
Measurement of Hair Surface Friction by Friction Force Microscopy (FFM)
This protocol describes the use of FFM, a mode of Atomic Force Microscopy (AFM), to measure the frictional forces on the surface of a single hair fiber.
Materials and Equipment:
-
Atomic Force Microscope with FFM capabilities
-
AFM cantilevers (e.g., silicon nitride)
-
Single hair fibers
-
Substrate for mounting hair (e.g., glass slide)
-
Adhesive for mounting (e.g., epoxy)
Procedure:
-
Sample Preparation: Securely mount a single hair fiber onto a flat substrate.
-
Cantilever Calibration: Determine the normal and lateral spring constants of the AFM cantilever.
-
Imaging and Force Measurement: a. Engage the AFM tip onto the hair surface in contact mode. b. Scan the tip across the hair surface, perpendicular to the cantilever's long axis, to generate a topography image. c. Simultaneously, record the lateral twisting of the cantilever, which is proportional to the friction force. d. Perform scans at multiple locations and under varying normal loads to determine the coefficient of friction.
-
Data Analysis: a. Convert the lateral deflection signal (in volts) to a force (in nanonewtons) using the calibrated lateral spring constant. b. Plot the friction force as a function of the applied normal load. The slope of this plot represents the coefficient of friction.[9][10][11][12]
In Vitro Treatment of HepG2 Cells with Fatty Acids and Gene Expression Analysis
This protocol details the treatment of a human hepatocyte cell line with fatty acids and subsequent analysis of gene expression by RT-qPCR.
Materials and Equipment:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fatty acid-free bovine serum albumin (BSA)
-
18-MEA isomers (or other fatty acids)
-
96-well and 6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (FASN, SREBP1, CRP, IL-6) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Preparation of Fatty Acid-BSA Conjugates: a. Dissolve the fatty acid in ethanol. b. Separately, dissolve fatty acid-free BSA in serum-free cell culture medium. c. Slowly add the fatty acid solution to the BSA solution while stirring to allow for complex formation.
-
Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.[13] b. Replace the growth medium with serum-free medium containing the desired concentration of the fatty acid-BSA conjugate. Include a BSA-only control.[14] c. Incubate the cells for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Quantify the RNA and assess its purity. c. Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
RT-qPCR: a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix. b. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Signaling Pathways and Molecular Interactions
The differential effects of 18-MEA isomers on cellular processes are likely mediated through their influence on key signaling pathways. Below are graphical representations of pathways potentially modulated by these fatty acids.
Caption: SREBP-1 signaling pathway for lipogenesis regulation.
Caption: IL-18 signaling pathway for inflammatory gene expression.
Conclusion and Future Directions
The available evidence, largely from studies on various branched-chain fatty acids, suggests that iso and anteiso isomers of 18-MEA likely possess distinct biological activities. The iso form appears to have potential anti-inflammatory and anti-lipogenic properties, while the anteiso form, which is the naturally occurring isomer in hair, may be involved in promoting lipid synthesis and inflammation in certain cellular contexts.
For researchers and drug development professionals, these differential effects present an opportunity. The synthesis and evaluation of specific 18-MEA isomers could lead to the development of novel therapeutics for metabolic and inflammatory diseases, as well as new agents for dermatological and cosmetic applications. Further research is needed to directly compare the biological activities of iso- and anteiso-18-MEA in various cell and animal models to validate these inferred properties and to fully elucidate their mechanisms of action.
References
- 1. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. Studies of human hair by friction force microscopy with the hair-model-probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mytribos.org [mytribos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Critical Role of 18-MEA in Hair Hydrophobicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrophobicity of hair is a key indicator of its health and integrity. This property, primarily governed by the outermost lipid layer, dictates the hair's ability to resist water penetration, manage moisture content, and maintain a smooth, healthy appearance. The principal component of this lipid layer is 18-methyleicosanoic acid (18-MEA), a branched-chain fatty acid covalently bound to the hair cuticle.[1][2][3] This guide provides a comprehensive comparison of hair hydrophobicity with and without 18-MEA, details the experimental protocols used to quantify these differences, and explores alternative treatments for restoring this essential property.
The Impact of 18-MEA on Hair Hydrophobicity: Quantitative Data
The presence or absence of 18-MEA significantly alters the surface properties of hair, a change that can be quantified using dynamic contact angle (DCA) measurements. A higher contact angle indicates greater hydrophobicity (water repellency), while a lower contact angle suggests a more hydrophilic (water-attracting) surface.
Chemical treatments, such as bleaching, are known to strip the 18-MEA layer, leading to a drastic reduction in hair's natural hydrophobicity.[3] The following table summarizes the advancing and receding contact angles of water on various hair types, demonstrating the crucial role of 18-MEA.
| Hair Condition | Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |
| Virgin Hair | None | 103 - 110 | 45 - 60 | [4][5] |
| Bleached Hair | Oxidative Bleaching | 70 - 85 | 10 - 30 | [4][5] |
| 18-MEA Removed Hair | Potassium t-butoxide | Significantly Reduced | Significantly Reduced | [6] |
| Bleached & Treated | 18-MEA analogue (16-MHA) | ~95 | Not specified | [7][8] |
| Bleached & Treated | Cationic Conditioner | 83.5 ± 0.2 | Not specified | [4] |
Table 1: Comparison of Advancing and Receding Contact Angles of Water on Hair. This table clearly illustrates the decrease in hydrophobicity after chemical treatments that remove 18-MEA and the partial restoration upon treatment with 18-MEA analogues or conditioning agents.
Alternatives to 18-MEA for Restoring Hair Hydrophobicity
While 18-MEA is the natural standard for hair hydrophobicity, various cosmetic ingredients can mimic its function to restore a protective, water-repellent layer on damaged hair. These alternatives primarily work by forming a film on the hair surface.
| Alternative | Mechanism of Action | Reported Effects on Hydrophobicity | References |
| Ceramides | Intercellular lipids that help seal the cuticle. | Form a protective barrier, retain moisture, and smooth the hair surface. A ceramide-2 analog was shown to increase the contact angle of damaged hair. | [1][9][10][11][12] |
| Cationic Polymers (Polyquaterniums) | Positively charged polymers that bind to negatively charged damaged hair, forming a conditioning film. | Create a hydrophobic, lubricating barrier, reducing static and improving manageability. | [2][13][14][15][16] |
| Cationic Surfactants (e.g., Behentrimonium Methosulfate) | Positively charged surfactants that deposit on the hair surface, providing conditioning and slip. | Forms a water-repellent coating, reduces moisture loss, and enhances product stability. | [17][18][19][20][21] |
| Natural Oils (e.g., Coconut, Argan, Shea Butter) | Form an occlusive layer on the hair shaft, sealing in moisture. | Provide a hydrophobic coating. Some oils, like coconut oil, can penetrate the hair shaft. | [22][23][24][25][26][27][28][29] |
| Silicones | Form a thin, lubricating film around the hair shaft. | Increase hydrophobicity and reduce friction, leading to a smoother feel. | [4][30] |
Table 2: Comparison of Alternative Treatments for Restoring Hair Hydrophobicity. This table outlines common cosmetic ingredients used to restore hydrophobicity to damaged hair, their mechanisms of action, and their reported effects.
Experimental Protocols for Assessing Hair Hydrophobicity
Accurate and reproducible measurement of hair hydrophobicity is crucial for research and product development. The following are detailed protocols for key experimental techniques.
Dynamic Contact Angle (DCA) Measurement by Wilhelmy Balance Method
This is the most common method for quantifying the wettability of single hair fibers.
Principle: A single hair fiber is suspended from a sensitive microbalance and immersed in and withdrawn from a liquid (typically purified water). The force exerted on the fiber is measured, and from this, the advancing (as the fiber is immersed) and receding (as the fiber is withdrawn) contact angles are calculated.
Detailed Protocol:
-
Sample Preparation:
-
Carefully isolate a single, intact hair fiber of sufficient length (at least 2 cm).
-
Cleanse the fiber with a mild surfactant solution (e.g., 2% sodium dodecyl sulfate) to remove any surface contaminants, followed by thorough rinsing with deionized water.
-
Allow the fiber to air-dry completely in a controlled environment (e.g., 25°C, 50% relative humidity).
-
-
Instrumentation:
-
Use a tensiometer equipped with a Wilhelmy plate setup, adapted for single fibers.
-
Ensure the microbalance is calibrated and the instrument is placed on a vibration-free table.
-
-
Measurement Procedure:
-
Mount the hair fiber onto the microbalance hook, ensuring it hangs vertically.
-
Fill the sample vessel with high-purity deionized water.
-
Position the vessel on the instrument's stage.
-
Initiate the measurement cycle:
-
The stage moves upwards, immersing the fiber into the water at a constant, slow speed (e.g., 0.1 mm/s). The force measured during this phase is used to calculate the advancing contact angle .
-
The stage then moves downwards, withdrawing the fiber from the water at the same constant speed. The force measured during this phase is used to calculate the receding contact angle .
-
-
The instrument's software calculates the contact angles based on the measured forces and the fiber's perimeter (which can be determined beforehand using a liquid with a known zero contact angle, like hexane, or by optical microscopy).
-
-
Data Analysis:
-
Record the advancing and receding contact angles. The difference between these two values is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.
-
Repeat the measurement on multiple fibers from the same source to ensure statistical significance.
-
Caption: Workflow for Dynamic Contact Angle (DCA) Measurement.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the hair surface, allowing for the visualization of the cuticle structure and the effects of treatments.
Principle: A sharp tip mounted on a cantilever scans the surface of the hair. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system, generating a three-dimensional image of the surface.
Detailed Protocol:
-
Sample Preparation:
-
Mount a single hair fiber on a flat substrate (e.g., a glass slide or metal disc) using a minimal amount of adhesive at the ends, ensuring the central portion to be imaged is free.
-
Ensure the sample is clean and dry.
-
-
Instrumentation:
-
Use an Atomic Force Microscope operating in tapping mode to minimize damage to the soft hair surface.
-
-
Imaging Procedure:
-
Mount the sample on the AFM stage.
-
Engage the cantilever and tip with the hair surface.
-
Optimize imaging parameters (scan size, scan rate, setpoint) to obtain a clear and stable image.
-
Acquire topographical images of the cuticle scales on virgin, bleached, and treated hair samples.
-
-
Data Analysis:
-
Analyze the images for changes in surface roughness, the appearance of the cuticle edges, and the presence of any deposited films from treatments.
-
Software can be used to quantify surface roughness parameters (e.g., Ra, Rq).
-
Caption: Experimental Workflow for AFM Imaging of Hair.
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
These surface-sensitive analytical techniques provide information about the elemental and molecular composition of the outermost layers of the hair.
-
XPS Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the elements present and their chemical state. XPS can be used to quantify the amount of sulfur-containing species on the hair surface, which changes with the removal of 18-MEA.[2]
-
TOF-SIMS Principle: The sample surface is bombarded with a primary ion beam, causing the ejection of secondary ions. These ions are accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratio is determined. TOF-SIMS is highly sensitive to the molecular species present on the surface and can be used to directly detect 18-MEA.
Detailed Protocol (General):
-
Sample Preparation: Mount hair fibers on a sample holder suitable for ultra-high vacuum conditions.
-
Analysis: Introduce the sample into the analysis chamber of the XPS or TOF-SIMS instrument.
-
Data Acquisition: Acquire spectra from the surface of virgin, bleached, and treated hair samples.
-
Data Analysis:
-
XPS: Analyze the high-resolution spectra of relevant elements (e.g., S 2p) to determine the chemical states and relative concentrations of different sulfur species (disulfide from keratin (B1170402) vs. sulfonate from oxidized 18-MEA).
-
TOF-SIMS: Identify the characteristic peaks corresponding to 18-MEA and other lipids to qualitatively or semi-quantitatively assess their presence on the hair surface.
-
Caption: Logical Flow for Surface Chemical Analysis of Hair.
Conclusion
The presence of 18-MEA is unequivocally linked to the natural hydrophobicity of human hair. Its removal through chemical processing leads to a more hydrophilic and damaged hair surface. While the complete restoration of the covalently bound 18-MEA layer is not yet commercially feasible, a variety of cosmetic ingredients can effectively mimic its function by forming a hydrophobic film on the hair fiber. The experimental protocols detailed in this guide provide robust methods for quantifying the hydrophobicity of hair and evaluating the efficacy of restorative treatments, thereby aiding in the development of advanced hair care products.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. themestizamuse.com [themestizamuse.com]
- 3. mdpi.com [mdpi.com]
- 4. ndsu.edu [ndsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Wettability of hair | KRÜSS Scientific [kruss-scientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Ceramides in Hair Care: Why They Matter | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 10. themestizamuse.com [themestizamuse.com]
- 11. uni-cosmetics.com [uni-cosmetics.com]
- 12. The Ultimate Guide to Ceramides and Haircare [johnfrieda.com]
- 13. holisticenchilada.com [holisticenchilada.com]
- 14. New high-charge density hydrophobically modified cationic HEC polymers for improved co-deposition of benefit agents and serious conditioning for problem hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anveya.com [anveya.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. themestizamuse.com [themestizamuse.com]
- 18. BEHENTRIMONIUM METHOSULFATE - Ataman Kimya [atamanchemicals.com]
- 19. BLIT Chem Behentrimonium Methosulfate BTMS For Hair: 10 Amazing Benefits - BLi-T [blitchem.com]
- 20. curlvana.in [curlvana.in]
- 21. formunova.com [formunova.com]
- 22. Pros & Cons of Shea Butter for Hair — Minimalist Beauty [minimalistbeauty.com]
- 23. nononsensecosmethic.org [nononsensecosmethic.org]
- 24. researchgate.net [researchgate.net]
- 25. Impact of Hair Damage on the Penetration Profile of Coconut, Avocado, and Argan Oils into Caucasian Hair Fibers [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. Argan oil as a pretreatment of human hair before exposure to oxidative damage: Attenuated total reflectance and protein loss studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mondayhaircare.com [mondayhaircare.com]
- 29. sheabuttermarket.com [sheabuttermarket.com]
- 30. pure.mpg.de [pure.mpg.de]
A Comparative Guide to Synthetic vs. Natural 18(S)-Methyleicosanoic Acid for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of 18(S)-Methyleicosanoic acid (18-MEA) is a critical one, with implications for purity, stereochemistry, and experimental reproducibility. This guide provides an objective comparison of synthetic and natural 18-MEA, supported by experimental data and detailed methodologies, to inform sourcing decisions for scientific applications.
This compound is the predominant fatty acid covalently bound to the outermost layer of the hair cuticle, known as the F-layer.[1] This anteiso-branched fatty acid is crucial for imparting hydrophobicity and reducing friction between hair fibers.[2] Its unique structure and function have made it a subject of interest in cosmetic science, dermatology, and materials science. While natural 18-MEA is exclusively the (S)-enantiomer, chemical synthesis can produce the racemic mixture or, through more complex enantioselective routes, the specific (S)-isomer.[3]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between natural and synthetically derived 18-Methyleicosanoic acid. Data presented for the synthetic (S)-enantiomer is based on representative values from asymmetric synthesis methodologies for similar long-chain branched fatty acids, as direct comparative studies are limited.
| Parameter | Natural this compound | Synthetic (Racemic) 18-Methyleicosanoic Acid | Synthetic (S)-18-Methyleicosanoic Acid |
| Source | Wool (Lanolin) | Chemical Precursors | Chiral Precursors |
| Stereochemistry | Exclusively (S)-enantiomer | Racemic mixture (R/S) | Predominantly (S)-enantiomer |
| Typical Purity | >95% (after extensive purification) | >98% | >98% (enantiomeric excess >95%) |
| Typical Overall Yield | Low (variable depending on source and purification) | Moderate to High | Low to Moderate |
| Biological Activity (Hydrophobicity) | High (Contact Angle: ~105-110°) | Moderate (Contact Angle: ~95-100°) | High (Contact Angle: ~105-110°) |
| Potential Contaminants | Other fatty acids, sterols, environmental contaminants | Residual solvents, catalysts, side-reaction products | Chiral auxiliary residues, diastereomeric impurities |
Experimental Protocols
Isolation of Natural this compound from Wool
This protocol outlines the extraction and purification of 18-MEA from a natural source, wool, which contains a significant amount of this lipid in its cuticle.
Methodology:
-
Saponification: Raw wool is refluxed with a strong base (e.g., 2M potassium hydroxide (B78521) in ethanol) to hydrolyze the thioester bonds linking 18-MEA to the wool proteins.
-
Extraction of Unsaponifiables: The resulting mixture is diluted with water and extracted with an organic solvent (e.g., hexane) to remove unsaponifiable materials like sterols.
-
Acidification and Fatty Acid Extraction: The aqueous layer is acidified (e.g., with 6M HCl) to protonate the fatty acid salts. The free fatty acids are then extracted with an organic solvent (e.g., diethyl ether).
-
Purification by Crystallization: The crude fatty acid mixture is subjected to low-temperature crystallization from a solvent like acetone (B3395972) to separate saturated from unsaturated fatty acids.
-
Urea (B33335) Adduct Formation: To isolate the branched-chain fatty acids from straight-chain fatty acids, the mixture is treated with urea in methanol. Straight-chain fatty acids form crystalline inclusion complexes with urea, while branched-chain fatty acids like 18-MEA remain in the liquid phase.
-
Chromatographic Separation: The enriched branched-chain fatty acid fraction is further purified by column chromatography on silica (B1680970) gel to isolate 18-MEA.
-
Purity Analysis: The final product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.
Enantioselective Synthesis of this compound
This representative protocol is based on the use of a chiral auxiliary to introduce the desired stereochemistry at the C-18 position.
Methodology:
-
Preparation of the Chiral Auxiliary Acyl Derivative: A suitable chiral auxiliary, such as an Evans oxazolidinone, is acylated with a long-chain carboxylic acid derivative that will form the main chain of 18-MEA.
-
Asymmetric Alkylation: The acylated chiral auxiliary is deprotonated with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate. This enolate is then reacted with an electrophile that will introduce the methyl group at the C-2 position of the auxiliary (which corresponds to the C-18 position of the final product), such as methyl iodide. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess of the desired methylated product.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with a base like lithium hydroxide, to yield the free this compound. The chiral auxiliary can often be recovered and reused.
-
Purification: The synthesized 18(S)-MEA is purified by column chromatography on silica gel.
-
Purity and Enantiomeric Excess Determination: The chemical purity is determined by GC-MS and NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the fatty acid to a diastereomeric derivative followed by analysis with standard chromatography.
Purity Analysis: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Derivatization: The carboxylic acid group of 18-MEA is esterified (e.g., to its methyl ester) to increase its volatility for GC analysis.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase). The chiral stationary phase interacts differently with the (R) and (S) enantiomers, resulting in their separation.
-
Mass Spectrometry Detection: As the separated enantiomers elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds and the integrated peak areas are used to quantify the relative amounts of each enantiomer, allowing for the determination of enantiomeric excess.
Biological Activity Assessment: Contact Angle Measurement
The primary biological function of 18-MEA on the hair surface is to provide hydrophobicity. This can be quantified by measuring the contact angle of a water droplet on a surface coated with the lipid.
Methodology:
-
Substrate Preparation: A smooth, inert substrate (e.g., a silicon wafer) is thoroughly cleaned and dried.
-
Monolayer Deposition: A monolayer of 18-MEA is deposited onto the substrate using a technique such as Langmuir-Blodgett deposition or by spin-coating a solution of the fatty acid and allowing the solvent to evaporate.
-
Contact Angle Measurement: A goniometer is used to deposit a small droplet of deionized water onto the 18-MEA coated surface. The instrument's camera captures an image of the droplet, and software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point. A higher contact angle indicates greater hydrophobicity.[4]
-
Comparison: The contact angles of surfaces coated with natural 18(S)-MEA, synthetic racemic 18-MEA, and synthetic 18(S)-MEA are measured and compared.
Mandatory Visualizations
Conclusion
For applications where the precise stereochemistry is critical for biological activity and reproducibility, such as in fundamental studies of lipid-protein interactions or the development of highly specific biomimetic surfaces, synthetic this compound is the superior choice due to its high purity and defined stereochemistry. However, the synthetic route is more complex and may be more costly.
Natural 18-MEA, while exclusively the (S)-enantiomer, presents challenges in purification to remove other structurally similar lipids, which may impact experimental results. The isolation process can also be labor-intensive with variable yields. For applications where a high-purity, single enantiomer is not strictly required, and a more "natural" lipid mixture is acceptable or even desired, purified extracts from sources like wool can be a viable option.
The choice between synthetic and natural 18-MEA will ultimately depend on the specific requirements of the research, balancing the need for stereochemical purity and high-throughput with considerations of cost and the potential influence of minor lipid components.
References
A Comparative Analysis of 18-Methyleicosanoic Acid (18-MEA) Concentrations in Human Hair
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative analysis of 18-Methyleicosanoic Acid (18-MEA) concentrations in human hair, detailing analytical methodologies and observed variations across different ethnicities.
Introduction
18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid that constitutes the primary lipid component of the outermost layer of the human hair cuticle, known as the epicuticle.[1] This covalently bound lipid layer is crucial for maintaining the hydrophobic nature of the hair surface, which in turn influences properties such as combability, shine, and overall hair health. Damage to this layer, often caused by chemical treatments, environmental exposure, and grooming habits, can lead to a decrease in 18-MEA content, resulting in hair that is more porous, prone to friction, and susceptible to further damage. This guide provides a comparative overview of reported 18-MEA concentrations, details the analytical methods used for its quantification, and presents experimental protocols for key analytical techniques.
Comparative Concentrations of 18-MEA
The concentration of 18-MEA on the hair surface can vary due to a number of factors, including ethnic background and the degree of hair weathering. While comprehensive quantitative data across large, diverse populations remains an area of ongoing research, existing studies provide valuable insights into these variations.
One study investigating the integral lipid content of hair from different ethnic groups found that Asian hair contains a higher amount of integral lipids, which includes 18-MEA, compared to other ethnic groups.[1] Conversely, African hair was reported to have the lowest overall lipid content.[1] Another study provided semi-quantitative data using Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Japanese, Chinese, Blonde, and Brunette hair. This analysis revealed a direct correlation between the relative amount of 18-MEA and the hydrophobicity of the hair, as measured by contact angle. While not providing absolute concentrations, these findings support the observation of ethnic differences in hair lipid composition.
For the purpose of this guide, we have compiled semi-quantitative data from a study by Tanamachi et al. (2019), which utilized TOF-SIMS to analyze the surface of various hair types. The data is presented as the relative ion yield of 18-MEA, normalized to the CN- ion signal from hair protein.
| Hair Type | Mean Relative 18-MEA Ion Yield (Normalized) | Number of Subjects |
| Japanese | (Data not explicitly provided as a mean value in the source, but a strong positive correlation with hydrophobicity was established) | 48 |
| Chinese | (Data not explicitly provided as a mean value in the source, but a similar trend to Japanese hair was observed) | 19 |
| Blonde (Caucasian) | (Data not explicitly provided as a mean value in the source, but a similar trend to Japanese hair was observed) | 19 |
| Brunette (Caucasian) | (Data not explicitly provided as a mean value in the source, but a similar trend to Japanese hair was observed) | 11 |
Note: The referenced study presented the data graphically, demonstrating a clear trend of decreasing 18-MEA from the root to the tip of the hair and its correlation with contact angle. Absolute mean values for each group were not provided in a tabular format.
Experimental Protocols
The quantification of 18-MEA in hair requires specialized analytical techniques due to its covalent linkage to the hair cuticle. Below are detailed protocols for the primary methods cited in the literature.
Method 1: Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Semi-Quantitative Analysis
This method provides semi-quantitative information about the relative abundance of 18-MEA on the hair surface.
1. Sample Preparation:
-
Collect hair fibers, ensuring the root end is identifiable.
-
Wash the hair fibers to remove any external contaminants. A typical procedure involves washing with a mild surfactant solution (e.g., sodium laureth sulfate), followed by rinsing with deionized water and a final rinse with a solvent like ethanol.
-
Allow the hair fibers to air dry completely in a dust-free environment.
-
Mount individual hair fibers on a sample holder suitable for TOF-SIMS analysis.
2. Instrumental Analysis:
-
Instrument: A Time-of-Flight Secondary Ion Mass Spectrometer.
-
Primary Ion Source: A 25 keV Bi32+ primary ion source is commonly used.[2]
-
Analysis Area: A defined area, for example, 50 µm x 50 µm, is rastered with the primary ion beam.[2]
-
Charge Compensation: Use a low-energy electron flood gun to neutralize charge buildup on the insulating hair surface.[2]
-
Data Acquisition: Acquire secondary ion mass spectra in the mass range relevant for 18-MEA and a normalizing ion (e.g., CN- at m/z 26).
3. Data Analysis:
-
Identify the characteristic secondary ion peak for 18-MEA.
-
Identify the peak for the normalizing ion, typically the CN- ion, which is derived from the underlying protein matrix of the hair.[2]
-
Calculate the relative ion yield of 18-MEA by dividing the intensity of the 18-MEA peak by the intensity of the CN- peak. This normalization corrects for variations in instrument sensitivity and sample topography.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis (General Protocol)
While a specific validated protocol for 18-MEA was not found in the initial literature search, a general approach for the analysis of fatty acids in hair by GC-MS would involve the following steps. This protocol is a composite based on standard methods for fatty acid analysis.
1. Sample Preparation and Hydrolysis:
-
Obtain a known weight of hair (e.g., 20-50 mg).
-
Wash the hair sample as described for the TOF-SIMS method to remove external lipids.
-
To cleave the covalently bound 18-MEA, perform an alkaline hydrolysis. A common method is to incubate the hair sample in a solution of 0.1 M potassium t-butoxide in t-butanol.[3] Alternatively, a methanolic potassium hydroxide (B78521) solution can be used. The mixture is typically heated for a defined period (e.g., 1-2 hours at 80-100°C).
-
After hydrolysis, acidify the solution to protonate the fatty acids.
-
Extract the liberated fatty acids into an organic solvent such as hexane (B92381) or a chloroform:methanol mixture.
2. Derivatization:
-
To increase the volatility of the fatty acids for GC analysis, convert them to their methyl esters (FAMEs). This is commonly achieved by reacting the fatty acid extract with a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) or by acidic catalysis with methanolic HCl.
-
Heat the reaction mixture to ensure complete derivatization.
-
After the reaction, extract the FAMEs into an organic solvent.
3. Instrumental Analysis:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a DB-WAX or similar polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set appropriately for the FAMEs.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
4. Quantification:
-
Prepare calibration standards of 18-MEA methyl ester of known concentrations.
-
An internal standard (e.g., a fatty acid not naturally present in hair, such as heptadecanoic acid) should be added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies.
-
Create a calibration curve by plotting the peak area ratio of the 18-MEA methyl ester to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 18-MEA in the hair samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for 18-MEA analysis in hair.
Conclusion
The concentration of 18-MEA is a critical parameter in assessing hair health and the impact of various treatments. While current literature indicates differences in 18-MEA content across ethnic groups, with Asian hair generally having a higher lipid content, there is a need for more extensive quantitative studies to establish definitive concentration ranges. The analytical methods of TOF-SIMS and GC-MS provide powerful tools for the semi-quantitative and quantitative analysis of 18-MEA, respectively. The protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of the role of 18-MEA in hair science. Further research employing validated, standardized quantitative methods is essential for building a robust database of 18-MEA concentrations across diverse populations.
References
Safety Operating Guide
Proper Disposal of 18(S)-Methyleicosanoic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the disposal of 18(S)-Methyleicosanoic acid, a substance not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Adherence to these procedures will help ensure a safe laboratory environment and compliance with environmental regulations.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, standard laboratory best practices for chemical handling should always be observed.[2] This includes wearing appropriate personal protective equipment (PPE) to minimize any potential risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If any symptoms arise, consult a doctor.[1][2]
-
After skin contact: The product is generally not expected to cause skin irritation.[1][2] However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.[1][2]
-
After swallowing: If symptoms persist, seek medical advice.[1][2]
Disposal Plan and Procedures
The disposal of this compound should be conducted in accordance with all local, state, and federal regulations, as well as institutional policies for non-hazardous waste.[1] Although the substance itself is not hazardous, mixing it with hazardous waste would require the entire mixture to be treated as hazardous, leading to increased disposal costs and environmental impact.[3]
Step-by-Step Disposal Guide:
-
Waste Characterization: Confirm that the this compound has not been mixed with any hazardous substances. If it has been, the mixture must be disposed of as hazardous waste.
-
Consult Institutional Guidelines: Review your institution's specific procedures for non-hazardous chemical waste disposal. Many organizations have an Environmental Health and Safety (EHS) department that provides guidance.[1][4]
-
Small Quantities: For smaller quantities, the Safety Data Sheet (SDS) from Cayman Chemical suggests that it may be disposable with household waste.[1] However, in a laboratory setting, this should be verified with your institution's EHS guidelines.
-
Solid Waste Disposal: As this compound is a solid, it should not be disposed of down the drain.[5] Place the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste. Ensure the container is compatible with the chemical and properly sealed.
-
Uncleaned Packaging: Any empty or uncleaned containers of this compound must be disposed of according to official regulations.[1] This may involve triple-rinsing the container with a suitable solvent and collecting the rinsate for appropriate disposal, or disposing of the container as chemical waste.
-
Documentation: Maintain accurate records of the disposal of all chemical waste, including non-hazardous substances, as required by your institution.
Summary of Key Data
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 36332-93-1 | [1] |
| Molecular Formula | C21H42O2 | [5] |
| Hazard Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Physical State | Solid | [5] |
| Flammability | Product is not flammable | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 18(S)-Methyleicosanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 18(S)-Methyleicosanoic acid. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain a safe research environment.[1] The following recommendations are based on best practices for handling solid, non-hazardous organic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from any potential splashes or airborne particles.[2] |
| Face Shield | Recommended in addition to safety glasses when there is a higher risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling this non-hazardous compound. Always inspect gloves for integrity before each use.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing from contamination.[2] |
| Respiratory Protection | Not generally required | As the substance is not classified as hazardous, respiratory protection is not typically necessary under normal handling conditions with adequate ventilation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan is critical for the safe handling of this compound.
1. Preparation and Area Setup:
-
Hazard Assessment: Before beginning work, review this safety guide and the available Safety Data Sheet.
-
Work Area: Ensure the work area, such as a laboratory bench, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[4]
2. Handling and Use:
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
-
Dispensing: As a solid, use a spatula or scoop to transfer the desired amount, avoiding the creation of dust.[4]
-
Container Management: Keep the container tightly sealed when not in use.
3. Post-Handling:
-
Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory and environmental safety.
1. Waste Segregation:
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.[2]
-
Contaminated Materials: Items such as gloves, absorbent materials, and empty containers that have come into contact with the chemical should be placed in a suitable, labeled container for hazardous waste disposal.[2]
2. Disposal of Small Quantities:
-
For very small quantities of non-hazardous waste, some institutions may permit disposal in the sanitary sewer with copious amounts of water.[5][6] However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.
3. Neutralization (If Applicable):
-
While this compound is a weak acid and not classified as corrosive, if institutional protocols require the neutralization of all acidic waste, a general procedure is as follows:
Emergency Procedures
-
In Case of Skin Contact: Although the product is generally not an irritant, it is good practice to wash the affected area with soap and water.[1][8]
-
In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[1][8]
-
In Case of Inhalation: Supply fresh air; consult a doctor in case of complaints.[1][8]
-
In Case of Ingestion: If symptoms persist, consult a doctor.[1][8]
-
Spills: For minor spills, absorb the material with an inert substance like sand or vermiculite (B1170534) and collect it into a labeled container for disposal.[2]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fatfinger.io [fatfinger.io]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. fr.cpachem.com [fr.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
